3-Chloro-1-ethylpiperidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-chloro-1-ethylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClN/c1-2-9-5-3-4-7(8)6-9/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEJOGHZSITRAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC(C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80944276 | |
| Record name | 3-Chloro-1-ethylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80944276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.64 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2167-11-5 | |
| Record name | 3-Chloro-1-ethylpiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2167-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-1-ethylpiperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002167115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-1-ethylpiperidine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-1-ethylpiperidine | |
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Foundational & Exploratory
3-Chloro-1-ethylpiperidine synthesis pathway
An In-depth Technical Guide to the Synthesis of 3-Chloro-1-ethylpiperidine
This guide provides an in-depth exploration of the synthetic pathways leading to 3-Chloro-1-ethylpiperidine, a pivotal heterocyclic compound in medicinal chemistry and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document elucidates the core chemical principles, provides field-proven experimental protocols, and addresses the critical safety considerations inherent in the synthesis. We will focus on the most prevalent and reliable synthetic route: the chlorination of 1-Ethyl-3-piperidinol, while also exploring alternative strategies.
Introduction and Strategic Overview
3-Chloro-1-ethylpiperidine (CAS No: 22888-77-3) is a tertiary amine featuring a piperidine ring substituted with a chlorine atom at the 3-position and an ethyl group on the nitrogen atom.[1][2] Its structure is of significant interest as the 3-chloropiperidine moiety can act as a masked electrophile. Upon intramolecular cyclization, it can form a highly reactive bicyclic aziridinium ion, which is a potent alkylating agent.[3][4][5] This reactivity profile makes it a valuable building block in the development of novel therapeutics, particularly in oncology.[6][7]
The most common and strategically sound approach to its synthesis involves a two-step sequence:
-
Synthesis of the Precursor: Preparation of 1-Ethyl-3-piperidinol.
-
Chlorination: Conversion of the hydroxyl group in 1-Ethyl-3-piperidinol to a chloride using a suitable chlorinating agent.
This guide will primarily detail this pathway due to its efficiency and the commercial availability of its precursors.
Primary Synthesis Pathway: From 3-Hydroxypiperidine to 3-Chloro-1-ethylpiperidine
This pathway is favored for its logical progression and control over the introduction of each functional group.
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. PubChemLite - 3-chloro-1-ethylpiperidinium chloride (C7H14ClN) [pubchemlite.lcsb.uni.lu]
- 3. Secondary 3‐Chloropiperidines: Powerful Alkylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Understanding the Alkylation Mechanism of 3‐Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions [research.unipd.it]
- 6. researchgate.net [researchgate.net]
- 7. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
3-Chloro-1-ethylpiperidine: Chemical Properties, Structural Dynamics, and Applications in Alkylating Agent Development
Executive Summary As a Senior Application Scientist, I approach 3-chloro-1-ethylpiperidine not merely as a static chemical reagent, but as a dynamic molecular system. This compound serves as a cornerstone in the design of nitrogen mustard-like alkylating agents and complex bis-3-chloropiperidines (B-CePs)[1]. Its true value lies in its transient states—specifically, its ability to autonomously generate a highly reactive electrophilic center via intramolecular rearrangement. This whitepaper deconstructs the physicochemical properties, mechanistic causality, and self-validating analytical protocols necessary for leveraging this compound in advanced drug development.
Physicochemical Identity & Structural Parameters
Understanding the baseline properties of 3-chloro-1-ethylpiperidine is critical before initiating any synthetic or kinetic workflows. The compound is typically utilized either as a volatile free base or as a more stable hydrochloride salt, dictating its storage and handling requirements[2][3].
Table 1: Quantitative Physicochemical Data
| Parameter | Specification |
| Chemical Name | 3-Chloro-1-ethylpiperidine |
| CAS Number (Free Base) | 2167-11-5[3] |
| CAS Number (HCl Salt) | 50461-27-3[2] |
| Molecular Formula | C7H14ClN[2] |
| Molecular Weight | 147.65 g/mol |
| SMILES String | CCN1CC(Cl)CCC1 |
| Key Reactive Intermediate | 1-Ethyl-1-azoniabicyclo[3.1.0]hexane[4] |
| Primary Application | Alkylating agent precursor, DNA cleavage probes[1][5] |
Mechanistic Dynamics: The Aziridinium Ion Pathway
The defining characteristic of 3-chloro-1-ethylpiperidine is its reactivity profile. It does not undergo standard intermolecular
The Causality of Cyclization: The lone pair of electrons on the piperidine nitrogen is spatially oriented to act as an internal nucleophile. It displaces the chloride leaving group at the C3 position, forming an ambident bicyclic intermediate: the 1-ethyl-1-azoniabicyclo[3.1.0]hexane cation [4]. The extreme ring strain of this 3-membered aziridinium system acts as a thermodynamic spring. When exposed to external nucleophiles (such as water, amines, or the N7 position of DNA guanine residues), the ring forcefully opens[5][7].
Depending on the steric and electronic environment, this nucleophilic attack occurs at either the C2 or C3 position of the aziridinium ring, yielding a regioselective mixture of pyrrolidine (kinetic) and piperidine (thermodynamic) adducts[4][7].
Fig 1: Neighboring group participation mechanism forming the aziridinium ion.
Experimental Protocol: Kinetic Analysis & Aziridinium Isolation
In my experience developing alkylating probes, the transient nature of the aziridinium ion presents a significant analytical challenge. To accurately determine the alkylation kinetics, we must isolate the intermediate before introducing the nucleophile[8]. The following protocol leverages halide abstraction to force cyclization, creating a self-validating system for kinetic NMR tracking.
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve 3-chloro-1-ethylpiperidine (free base) in dry deuterated acetonitrile (
) to a concentration of 0.1 M.-
Causality:
is chosen because it is a polar aprotic solvent; it stabilizes the ionic intermediate without acting as a competing nucleophile[8].
-
-
Halide Abstraction: Under an inert argon atmosphere, add 1.0 equivalent of anhydrous Silver Perchlorate (
).-
Causality: The silver ion acts as a halophilic Lewis acid, forcefully stripping the chloride ion to precipitate
, thereby driving the intramolecular cyclization to completion[8].
-
-
Isolation: Centrifuge the mixture at 10,000 x g for 5 minutes and filter the supernatant through a 0.22 µm PTFE syringe filter directly into an NMR tube.
-
Causality: Removing the
precipitate prevents reverse reactions and ensures high-resolution spectroscopic analysis.
-
-
Kinetic Tracking: Introduce the target nucleophile (e.g., methanol or imidazole) and immediately place the sample in an NMR spectrometer pre-heated to 50°C[8].
-
Data Acquisition: Record
-NMR spectra every 30 minutes for 16 hours. Plot the natural logarithm of the aziridinium signal integral, , against time to extract the pseudo-first-order rate constant ( )[8].
System Self-Validation: The immediate visual precipitation of
Fig 2: Workflow for the isolation and NMR kinetic tracking of aziridinium ions.
Applications in Oncology & Drug Development
The mechanistic principles of 3-chloro-1-ethylpiperidine are directly translated into the synthesis of Bis-3-chloropiperidines (B-CePs) [1][5]. These are an emerging class of bifunctional alkylating agents designed to improve the pharmacological profile of traditional nitrogen mustards.
By incorporating the 3-chloropiperidine moiety, researchers can engineer molecules that react with DNA, leading to targeted depurination and strand cleavage with a strong preference for guanine residues[5]. Because the reactivity is gated by the formation of the aziridinium ion, the kinetics of DNA alkylation can be fine-tuned by altering the steric bulk around the piperidine ring (e.g., C5 gem-methylation), allowing for the development of highly selective chemotherapeutics that bypass traditional multidrug resistance (MDR) pathways[5][8].
References
-
Hammer, C. F., Heller, S. R., & Craig, J. H. (1972). "Reactions of β-substituted amines—II: Nucleophilic displacement reactions on 3-chloro-1-ethylpiperidine". Tetrahedron, 28(1), 239-253. URL:[Link]
-
Carraro, A., et al. (2020). "Synthesis and DNA Cleavage Activity of Bis-3-chloropiperidines as Alkylating Agents". ResearchGate. URL: [Link]
-
Helbing, et al. (2021). "Understanding the Alkylation Mechanism of 3‐Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions". ResearchGate. URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-CHLORO-1-ETHYLPIPERIDINE HYDROCHLORIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Top 583 Tetrahedron papers published in 1972 [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Mechanistic Profiling of 3-Chloro-1-ethylpiperidine: Aziridinium Kinetics & Biological Alkylation
The following technical guide details the mechanism of action, kinetic behavior, and experimental characterization of 3-Chloro-1-ethylpiperidine in biological systems.
Executive Summary
3-Chloro-1-ethylpiperidine represents a specialized class of "latent" alkylating agents known as tertiary 3-chloropiperidines. Unlike classical nitrogen mustards (e.g., mechlorethamine) which operate via side-chain cyclization, this compound utilizes a ring-constrained mechanism. Its biological activity is strictly governed by the formation of a highly electrophilic bicyclic aziridinium ion (1-ethyl-1-azoniabicyclo[3.1.0]hexane). This intermediate drives DNA alkylation, protein modification, and subsequent cytotoxicity. This guide provides the structural logic, kinetic protocols, and safety frameworks required for researching this compound.
Chemical Basis & The "Mustard" Pharmacophore
To understand the biological behavior of 3-Chloro-1-ethylpiperidine, one must analyze its transition from a stable precursor to a reactive warhead.
-
Precursor State: In its neutral form (at physiological pH, dependent on pKa), the molecule is lipophilic, allowing passive diffusion across cell membranes.
-
Activation Trigger: The lone pair on the piperidine nitrogen (N1) acts as an intramolecular nucleophile.
-
Leaving Group: The chlorine atom at the C3 position serves as the leaving group.
-
Constraint: Unlike acyclic mustards, the piperidine ring imposes conformational constraints that dictate the rate of cyclization. The chair conformation must distort to allow the N-lone pair to achieve anti-periplanar geometry relative to the C3-Cl bond.
Table 1: Physicochemical Properties (Predicted)
| Property | Value/Description | Biological Relevance |
| Molecular Formula | C₇H₁₄ClN | Core scaffold for tracking stoichiometry. |
| Active Species | Bicyclic Aziridinium Ion | The actual toxicant; short-lived electrophile. |
| Lipophilicity (LogP) | ~2.1 (Neutral) | Facilitates blood-brain barrier (BBB) and membrane crossing. |
| Leaving Group | Chloride (Cl⁻) | Weak base; good leaving group for S_N2-type cyclization. |
| pKa (Conjugate Acid) | ~8.5 - 9.5 | Exists largely as a cation at pH 7.4, slowing cyclization (requires free base). |
Mechanism of Action: The Bicyclic Pathway
The mechanism is distinct from side-chain mustards due to the formation of a fused ring system.
Intramolecular Cyclization (Activation)
The reaction initiates when the unprotonated nitrogen attacks the C3 carbon. This is an intramolecular nucleophilic substitution (S_N2_i).
-
Product: 1-ethyl-1-azoniabicyclo[3.1.0]hexane cation.
-
Thermodynamics: The formation of the strained 3-membered aziridinium ring is energetically unfavorable but kinetically accessible due to the proximity of the nucleophile (entropy advantage).
Nucleophilic Capture (Alkylation)
The bicyclic aziridinium ion is highly unstable and susceptible to nucleophilic attack.
-
Regioselectivity: Nucleophiles (Nu⁻) can attack either:
-
C2 (Bridgehead adjacent): Leading to ring opening and retention of the piperidine skeleton.
-
C3 (Original Cl site): Leading to ring opening.
-
Note: Steric hindrance from the N-ethyl group and the ring structure often directs attack to the least hindered carbon, but electronic factors in the strained system are critical.
-
-
Biological Targets:
-
DNA: N7-position of Guanine (major groove attack).
-
Proteins: Cysteine thiols (-SH) and Histidine imidazoles.
-
Hydrolysis (Deactivation)
In the absence of high-affinity biological nucleophiles, water attacks the aziridinium ion, forming the corresponding alcohol (1-ethyl-3-hydroxypiperidine). This is the primary detoxification pathway.
Visualization: Activation & Alkylation Pathway
Figure 1: The reaction coordinate from the stable chloropiperidine precursor to the reactive aziridinium warhead and subsequent biological fate.
Biological Implications & Toxicity
4.[1][2][3][4][5]1. Cellular Uptake & Distribution
The N-ethyl group enhances lipophilicity compared to methyl analogs, potentially increasing CNS penetration. Upon entering the cytosol (pH 7.2-7.4), the equilibrium shifts towards the protonated species, but the fraction of free base continuously drives aziridinium formation.
Cytotoxicity Profile[3]
-
Vesicant Activity: Like sulfur and nitrogen mustards, the alkylation of basal keratinocytes leads to blistering.
-
Mutagenicity: Monofunctional alkylation of DNA can lead to depurination or base-mispairing during replication. Unlike bifunctional mustards (two Cl groups), 3-chloro-1-ethylpiperidine acts primarily as a monofunctional alkylator, causing single-strand lesions rather than interstrand crosslinks.
Experimental Protocols
The following protocols are designed for the safe characterization of the compound's reactivity. Safety Warning: Handle all materials in a fume hood with double nitrile gloves. Treat as a potential carcinogen and vesicant.
Protocol A: NMR Kinetic Profiling of Aziridinium Formation
This assay quantifies the rate constant (
Materials:
-
3-Chloro-1-ethylpiperidine (free base or HCl salt neutralized).
-
Deuterated Solvent: Phosphate-buffered D₂O (pH 7.[1]4) or CD₃CN (for non-aqueous kinetics).
-
NMR Spectrometer (400 MHz+).
Workflow:
-
Preparation: Dissolve 10 mg of the HCl salt in 0.6 mL of buffered D₂O.
-
Initiation: The reaction is pH-dependent. If using salt, the reaction is slow. To trigger, adjust pD to >8 using NaOD (carefully) or work in 50% DMSO-d6/D₂O to simulate lipid interface.
-
Acquisition: Acquire ¹H-NMR spectra every 5 minutes for 2 hours at 37°C.
-
Analysis: Monitor the disappearance of the signal for the proton attached to C3 (typically a multiplet around 3.8-4.5 ppm) and the appearance of the upfield aziridinium bridgehead protons (distinct high-field signals).
-
Calculation: Plot
vs. time. The slope is .
Protocol B: NBP Colorimetric Alkylation Assay
Standard assay to determine total alkylating potential (chemical reactivity).
Materials:
-
4-(p-nitrobenzyl)pyridine (NBP).
-
Acetone (HPLC grade).
-
Triethylamine (TEA).
Step-by-Step:
-
Prepare a 5% solution of NBP in acetone.
-
Prepare serial dilutions of 3-Chloro-1-ethylpiperidine (10 µM - 1 mM) in buffered saline (pH 7.4).
-
Mix 100 µL of sample with 100 µL of NBP solution in a microplate or glass vial.
-
Incubate at 37°C for 30 minutes (allows aziridinium formation and trapping).
-
Add 100 µL of 50% TEA in acetone (alkaline quench).
-
Read: Measure absorbance at 560 nm immediately (purple chromophore).
-
Validity: The intensity is proportional to the concentration of the aziridinium intermediate formed.
Visualization: Experimental Workflow
Figure 2: Dual-stream workflow for characterizing kinetic stability (NMR) and alkylating potential (NBP).
References
-
Kinetic Analysis of 3-Chloropiperidines: Georg, M., et al. (2025).[1] Understanding the Alkylation Mechanism of 3‐Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. ResearchGate. Link
-
Synthesis & Activity: Kirchner, M., et al. (2025).[2] Bis-3-chloropiperidines: a novel motif for anthelmintic drug design. RSC Advances. Link
-
Aziridinium Ion Chemistry: D'Hooghe, M., et al. (2021). Synthetic Applications of Aziridinium Ions. MDPI Molecules. Link
-
General Toxicity of Piperidines: National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016).[3] Piperidine: Human health tier II assessment. Australian Government. Link
-
Safety Data Sheet: Fisher Scientific. (2025).[4][1][5] Safety Data Sheet: 1-(2-Chloroethyl)piperidine hydrochloride (Analogous handling precautions). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bis-3-chloropiperidines: a novel motif for anthelmintic drug design - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
Spectroscopic Data for 3-Chloro-1-ethylpiperidine: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chloro-1-ethylpiperidine, a key intermediate in pharmaceutical synthesis. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural characterization of this compound. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectroscopic properties of this molecule.
Introduction to 3-Chloro-1-ethylpiperidine
3-Chloro-1-ethylpiperidine is a substituted piperidine derivative. The piperidine ring is a common scaffold in many pharmaceuticals, and understanding the conformational analysis and spectroscopic characteristics of its derivatives is crucial for drug design and development.[1] The presence of a chlorine atom at the 3-position and an ethyl group on the nitrogen atom introduces specific spectroscopic signatures that are invaluable for its identification and purity assessment. The molecular structure and numbering convention for 3-Chloro-1-ethylpiperidine are depicted in the diagram below.
Caption: Molecular structure of 3-Chloro-1-ethylpiperidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[2] For 3-Chloro-1-ethylpiperidine, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 3-Chloro-1-ethylpiperidine is predicted to show distinct signals for the protons on the piperidine ring and the N-ethyl group. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and chlorine atoms.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of 3-Chloro-1-ethylpiperidine in a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[1]
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32, to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H3 | ~ 4.0 - 4.2 | m | 1H |
| H2, H6 (equatorial) | ~ 2.8 - 3.0 | m | 2H |
| H2, H6 (axial) | ~ 2.2 - 2.4 | m | 2H |
| N-CH₂ | ~ 2.4 - 2.6 | q | 2H |
| H4, H5 | ~ 1.5 - 2.0 | m | 4H |
| N-CH₂-CH₃ | ~ 1.1 - 1.3 | t | 3H |
Interpretation:
-
The proton at C3 (H3), being attached to the carbon bearing the chlorine atom, is expected to be the most deshielded of the ring protons and appear at the lowest field.
-
The protons on the carbons adjacent to the nitrogen (H2 and H6) will be deshielded and will likely show complex splitting patterns due to coupling with each other and with the protons on adjacent carbons. The equatorial and axial protons will have different chemical shifts.
-
The methylene protons of the N-ethyl group (N-CH₂) will appear as a quartet due to coupling with the methyl protons.
-
The remaining ring protons (H4 and H5) will resonate in the more upfield region of the spectrum.
-
The methyl protons of the N-ethyl group (N-CH₂-CH₃) will appear as a triplet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Proton-decoupled experiment.
-
Number of Scans: 128-512, due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-80 ppm.
-
-
Referencing: The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[3]
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C3 | ~ 60 - 65 |
| C2, C6 | ~ 55 - 60 |
| N-CH₂ | ~ 50 - 55 |
| C5 | ~ 30 - 35 |
| C4 | ~ 25 - 30 |
| N-CH₂-CH₃ | ~ 12 - 15 |
Interpretation:
-
The carbon atom bonded to the chlorine (C3) will be the most deshielded of the ring carbons.
-
The carbons adjacent to the nitrogen (C2 and C6) will also be significantly deshielded.
-
The methylene carbon of the N-ethyl group (N-CH₂) will appear in a similar region to the C2 and C6 carbons.
-
The remaining ring carbons (C4 and C5) will be found at higher fields.
-
The methyl carbon of the N-ethyl group (N-CH₂-CH₃) will be the most shielded carbon and appear at the highest field.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[4]
Experimental Protocol: FT-IR
-
Sample Preparation: For a liquid sample like 3-Chloro-1-ethylpiperidine, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[5] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.[6]
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Background: A background spectrum of the clean KBr plates or the empty ATR crystal should be recorded and subtracted from the sample spectrum.[6]
Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 2970 - 2800 | C-H stretch (alkane) | Strong |
| 1465 - 1440 | C-H bend (methylene) | Medium |
| 1380 - 1365 | C-H bend (methyl) | Medium |
| 1260 - 1000 | C-N stretch (amine) | Medium |
| 800 - 600 | C-Cl stretch (alkyl halide) | Strong |
Interpretation:
-
The strong absorptions in the 2970-2800 cm⁻¹ region are characteristic of C-H stretching vibrations of the alkyl portions of the molecule.[7]
-
The presence of a C-N stretching vibration in the 1260-1000 cm⁻¹ region confirms the presence of the amine functional group.[8]
-
A strong band in the 800-600 cm⁻¹ region is indicative of the C-Cl stretching vibration, a key feature for identifying this compound.[9][10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For cyclic amines, the molecular ion peak is typically discernible.[11]
Experimental Protocol: GC-MS
-
Sample Introduction: The sample is typically introduced via a Gas Chromatograph (GC) for separation before entering the mass spectrometer.
-
Ionization Method: Electron Ionization (EI) at 70 eV is a common method for generating fragments.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different mass-to-charge ratios (m/z).
Predicted Mass Spectrometry Data
| m/z | Proposed Fragment Ion |
| 147 | [M]⁺ (Molecular ion, ³⁵Cl isotope) |
| 149 | [M+2]⁺ (³⁷Cl isotope peak, ~1/3 intensity of M⁺) |
| 112 | [M - Cl]⁺ |
| 98 | [M - CH₂Cl]⁺ or alpha-cleavage product |
| 84 | Alpha-cleavage product |
| 70 | Further fragmentation of the piperidine ring |
Interpretation and Fragmentation Pathway:
The fragmentation of 3-Chloro-1-ethylpiperidine under electron ionization is expected to follow pathways characteristic of cyclic amines and alkyl halides.
-
Molecular Ion: The molecular ion peak [M]⁺ should be observed at m/z 147 (for the ³⁵Cl isotope) and a smaller [M+2]⁺ peak at m/z 149 (for the ³⁷Cl isotope) with an intensity of approximately one-third of the molecular ion peak.[12]
-
Loss of Chlorine: A significant fragment at m/z 112 would correspond to the loss of a chlorine radical.
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage) is a dominant fragmentation pathway for amines.[13][14] This can lead to the formation of stable iminium ions. For 3-Chloro-1-ethylpiperidine, this could result in fragments at m/z 98 or 84, depending on which bond is cleaved.
Caption: Proposed mass spectrometry fragmentation pathway for 3-Chloro-1-ethylpiperidine.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive framework for the characterization of 3-Chloro-1-ethylpiperidine. The predicted ¹H and ¹³C NMR spectra offer detailed insights into the molecular structure, while the IR spectrum confirms the presence of key functional groups. The mass spectrum provides valuable information on the molecular weight and fragmentation patterns, further corroborating the structure. By integrating these spectroscopic techniques, researchers and scientists can confidently identify and assess the purity of 3-Chloro-1-ethylpiperidine in various applications.
References
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Journal of the American Society for Mass Spectrometry. (n.d.). Electron ionization induced fragmentation of macrocyclic amines CnH2n−1NH2: Evidence for the rearrangement of aminocarbene radical cations and a comparison with long-chain esters. ACS Publications. Retrieved from [Link]
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Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]
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Secondary 3‐Chloropiperidines: Powerful Alkylating Agents. (n.d.). Wiley Online Library. Retrieved from [Link]
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Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]
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Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]
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JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. Retrieved from [Link]
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Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]
- Gottimukkala, K. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 834-841.
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NIST. (n.d.). Piperidine, 1-ethyl-. NIST WebBook. Retrieved from [Link]
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Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
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Chemistry LibreTexts. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
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Chemistry Steps. (2025, August 29). Interpreting IR Spectra. Retrieved from [Link]
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Northern Illinois University. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions Contents. Retrieved from [Link]
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Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]
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Environmental Science Section. (2009, March 13). Volatile Organic Compounds - by GC/MS Capillary Column Technique. Retrieved from [Link]
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NIST. (n.d.). Piperidine, 1-ethyl-. NIST WebBook. Retrieved from [Link]
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Royal Society of Chemistry. (2024, November 15). NMR spectroscopy of small molecules in solution. In Nuclear Magnetic Resonance (Vol. 50). Retrieved from [Link]
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Optica Publishing Group. (n.d.). Application of NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part II: Use of 15 N NMR in Drug Formulations. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]
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JASCO Global. (2021, July 16). Tips of FTIR measurement (NIR measurement by liquid sampling using a hematocrit capillary). Retrieved from [Link]
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Separation Science. (2024, August 13). Advances in GC-MS Analysis of Volatile Organic Compounds (VOCs) in Environmental Samples. Retrieved from [Link]
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JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]
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PMC. (n.d.). Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. Retrieved from [Link]
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3-Chloro-1-ethylpiperidine: Chemical Identity, Aziridinium Kinetics, and Applications in Targeted Alkylation
Executive Summary 3-Chloro-1-ethylpiperidine (3-CeP) is a highly versatile aliphatic heterocycle that serves as a foundational scaffold in medicinal chemistry and a model compound for studying nitrogen mustard-like alkylation mechanisms. Unlike standard piperidine derivatives, the strategic placement of the chlorine atom at the C3 position relative to the tertiary amine creates a unique electronic environment capable of forming highly reactive bicyclic aziridinium intermediates. This technical guide details the chemical identity, mechanistic causality, and field-proven experimental protocols for leveraging 3-CeP in drug development and synthetic ring contractions.
Chemical Identity & Molecular Parameters
To ensure reproducibility across synthetic workflows, it is critical to distinguish between the free base and the hydrochloride salt forms of 3-CeP. The free base is an oily liquid prone to spontaneous cyclization and degradation if not stored properly, whereas the hydrochloride salt offers enhanced shelf stability for long-term storage.
Table 1: Chemical and Physicochemical Properties of 3-Chloro-1-ethylpiperidine
| Property | Free Base | Hydrochloride Salt |
| CAS Number | ||
| Molecular Formula | C₇H₁₄ClN | C₇H₁₅Cl₂N (or C₇H₁₄ClN·HCl) |
| Molecular Weight | 147.65 g/mol | 184.11 g/mol |
| SMILES String | CCN1CCCC(Cl)C1 | CCN1CCCC(Cl)C1.Cl |
| Physical State | Oily Liquid | Solid / Crystalline Powder |
| Stability | Prone to spontaneous cyclization | Stable under standard storage |
Mechanistic Causality: The Aziridinium Ion Pathway
The core utility of 3-CeP in drug development stems from its ability to act as an electrophilic alkylating agent. As a Senior Application Scientist, I must emphasize that this reactivity is not a direct substitution; it is governed by a two-step, neighboring group participation mechanism (1[1]).
-
Activation via Antiperiplanar Alignment: The tertiary nitrogen (N1) possesses a lone pair of electrons. Due to the conformational flexibility of the piperidine ring, this lone pair can align antiperiplanar to the C3-Cl bond.
-
Intramolecular Displacement: An intramolecular nucleophilic attack occurs, displacing the chloride ion and forming a highly strained, ambident bicyclic intermediate: the 1-ethyl-1-azoniabicyclo[3.1.0]hexane cation (2[2]).
-
Electrophilic Attack: This aziridinium ion is highly electrophilic. When exposed to nucleophiles—such as the N7 position of guanine residues in DNA—the strained three-membered ring opens, resulting in covalent alkylation[1].
Mechanism of 3-Chloro-1-ethylpiperidine activation via aziridinium ion and DNA alkylation.
Experimental Protocol: Isolation and Kinetic Validation of Aziridinium Intermediates
Merely proposing a transient intermediate is insufficient for rigorous drug development; it must be empirically validated. The following self-validating protocol details the isolation and kinetic profiling of the 3-CeP aziridinium ion. The causality here relies on Le Chatelier's principle: by introducing a thermodynamic sink (precipitation of AgCl), we force the equilibrium entirely toward the aziridinium species[2].
Step-by-Step Methodology:
-
Halide Abstraction: Dissolve 3-chloro-1-ethylpiperidine in dry, anhydrous acetone under an inert argon atmosphere. Add 1.05 equivalents of a silver salt with a weakly coordinating anion (e.g., AgClO₄ or AgBF₄). The use of weakly coordinating anions prevents the immediate nucleophilic ring-opening of the newly formed aziridinium ion[2].
-
Intermediate Isolation: The reaction rapidly produces a white precipitate of Silver Chloride (AgCl). Filter the mixture through a Celite pad under inert conditions to remove the AgCl, leaving the aziridinium perchlorate in solution.
-
Structural Validation: Carefully evaporate the acetone and recrystallize the residue at -20°C to yield single crystals. Analyze via Single Crystal X-Ray Diffraction (XRD) to confirm the 1-ethyl-1-azoniabicyclo[3.1.0]hexane structure before proceeding to kinetic assays[2].
-
Kinetic Analysis (NMR): Dissolve the isolated aziridinium salt in CD₃CN. Introduce a controlled amount of a nucleophile (e.g., Methanol or 2'-deoxyguanosine) and monitor the reaction at 50°C using ¹H-NMR[2].
-
Data Synthesis: Plot the natural logarithm of the aziridinium ion signal integral against time. The slope of the linear regression will yield the second-order reaction rate constant (
), validating the compound's alkylating potency.
Step-by-step methodology for isolating the aziridinium intermediate and validating kinetics.
Applications in Drug Development and Synthetic Chemistry
Targeted DNA Alkylation in Oncology: Derivatives of 3-CeP, particularly bis-3-chloropiperidines, are engineered as bifunctional alkylating agents. By bridging two 3-chloropiperidine rings with varying linkers, researchers can create molecules that form highly reactive bis-aziridinium intermediates. These compounds exhibit a strong preference for crosslinking DNA at guanine residues, leading to depurination, strand scission, and the inhibition of essential DNA-processing proteins like topoisomerase IIα[1]. This mechanism mirrors classical nitrogen mustards but offers tunable pharmacokinetics via the piperidine scaffold.
Ring Contraction for Scaffold Diversification: Beyond oncology, the aziridinium intermediate of 3-CeP is a powerful tool for synthesizing pyrrolidines. When the bicyclic aziridinium ion is attacked by hard nucleophiles (such as hydroxide ions from water) at the more sterically hindered carbon, the ring opens to yield a 5-membered pyrrolidine derivative rather than regenerating the 6-membered piperidine (3[3]). This ring contraction strategy is heavily utilized in late-stage functionalization and the total synthesis of bioactive alkaloids.
References
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Sigma-Aldrich. "3-CHLORO-1-ETHYLPIPERIDINE HYDROCHLORIDE". Link
-
BLD Pharm. "3-Chloro-1-ethylpiperidine". Link
-
ResearchGate. "Synthesis and DNA Cleavage Activity of Bis-3-chloropiperidines as Alkylating Agents". 1
-
ResearchGate. "Understanding the Alkylation Mechanism of 3‐Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions". 2
-
DOI.org. "From six- to five-membered heterocycles via ring contraction in the last quarter century". 3
Sources
Potential derivatives of 3-Chloro-1-ethylpiperidine
Advanced Synthesis and Mechanistic Pathways of 3-Chloro-1-ethylpiperidine Derivatives: A Technical Whitepaper
Executive Summary
The development of targeted therapeutics relies heavily on the predictable reactivity of versatile synthetic intermediates. 3-Chloro-1-ethylpiperidine (and its derivatives) represents a highly dynamic class of compounds characterized by their ability to undergo complex intramolecular rearrangements. As a Senior Application Scientist, understanding the causality behind these rearrangements is critical. This whitepaper deconstructs the mechanistic pathways, regioselective outcomes, and advanced synthetic protocols for generating high-value derivatives, including potent DNA alkylating agents and ring-contracted pyrrolidines.
Mechanistic Grounding: The Aziridinium Intermediate
The structural fate of 3-chloro-1-ethylpiperidine is inextricably linked to the formation of a highly strained bicyclic intermediate. Because the nitrogen lone pair is positioned optimally for backside attack on the C3-chlorine bond, neighboring group participation (NGP) outcompetes direct intermolecular
Upon heating or dissolution in polar solvents, the molecule ejects a chloride ion to form 1-ethyl-1-azoniabicyclo[3.1.0]hexane (an aziridinium ion). This transient, highly electrophilic species is the true reactive intermediate. The subsequent attack by a nucleophile is governed by both steric and electronic factors:
-
Kinetic Control (Retention): Attack at the less hindered C3 position yields a 3-substituted piperidine.
-
Thermodynamic Control (Ring Contraction): Attack at the C2 position triggers a Fuson-Zirkle rearrangement, yielding a 2-(substituted methyl)pyrrolidine[2].
Mechanistic pathway of 3-chloro-1-ethylpiperidine via aziridinium ion formation.
Key Derivative Classes & Applications
Bis-3-chloropiperidines as DNA Alkylators
By linking two 3-chloropiperidine moieties via flexible or rigid diamine linkers, researchers have developed bis-3-chloropiperidines (B-CePs) . These derivatives function as potent bifunctional nitrogen mustards[3]. Once inside the cell, they form dual aziridinium ions that cross-link DNA by selectively alkylating the N7 position of guanine residues. Recent advancements have successfully incorporated anthraquinone pharmacophores into these scaffolds to enhance DNA intercalation and unwinding prior to alkylation[4].
Ring-Contracted Pyrrolidines
For applications requiring altered spatial geometry (e.g., CNS receptor antagonists), the aziridinium ion can be forced into a ring contraction. By utilizing hard nucleophiles (like aqueous hydroxide) under thermodynamic conditions, the aziridinium ring opens at the C2 position, converting the 6-membered piperidine into a 5-membered pyrrolidine scaffold[2].
Quantitative Data: Regioselectivity & Reactivity
The table below summarizes the causal relationship between reaction conditions, nucleophile selection, and the resulting major derivative scaffold.
| Nucleophile | Reaction Conditions | Major Product Scaffold | Regioselectivity Ratio | Pharmacological Application |
| Aqueous NaOH | 2-Hydroxymethylpyrrolidine | >90% Pyrrolidine | Ring-contracted CNS scaffolds | |
| Phenoxides ( | MeOH, 65°C (Kinetic) | 3-Aryloxypiperidine | 70:30 (Pip:Pyr) | Antihypertensive agents |
| DNA Guanine (N7) | Aqueous Buffer, pH 7.4, 37°C | Bis-3-piperidine adducts | >95% Piperidine | Antitumor DNA alkylators[3] |
| Primary Amines | Toluene, Reflux | 3-Aminopiperidine | 60:40 (Pip:Pyr) | Target-specific chemical probes |
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes an in-process control (IPC) to verify mechanistic progression.
Protocol 1: General Nucleophilic Substitution via Aziridinium Ion
Objective: Synthesize 3-substituted piperidines while monitoring the rate-determining NGP step.
-
Step 1: Substrate Preparation. Dissolve 3-chloro-1-ethylpiperidine hydrochloride (1.0 eq) in a polar protic solvent (e.g., Methanol). Causality: Polar solvents stabilize the transient ionic intermediate, lowering the activation energy for chloride departure.
-
Step 2: Activation. Add
(1.1 eq) to liberate the free amine, then heat to 50°C.-
Self-Validation: Periodically aliquot 10 µL of the mixture, quench in dilute
, and add . The immediate formation of a white AgCl precipitate confirms the release of covalent chloride and the successful generation of the aziridinium ion.
-
-
Step 3: Nucleophile Addition. Introduce the desired nucleophile (e.g., sodium phenoxide) and maintain temperature to ensure kinetic control.
-
Step 4: Quenching & Extraction. Cool to room temperature, dilute with
, and extract with EtOAc. Causality: The organic layer selectively partitions the neutral product, leaving inorganic salts in the aqueous phase. -
Step 5: Purification & Validation. Purify via silica gel chromatography.
-
Self-Validation: Confirm regiochemistry using
-NMR. The presence of a downfield multiplet corresponding to the C3 proton confirms retention, whereas a shift to the C2 proton indicates ring contraction.
-
Step-by-step workflow for the nucleophilic substitution of 3-chloro-1-ethylpiperidine.
Protocol 2: Synthesis of Bis-3-chloropiperidines via Iodide-Catalyzed Cyclization
Objective: Generate bifunctional DNA alkylators via a bidirectional synthetic route[3].
-
Step 1: Precursor Setup. Dissolve the unsaturated bis-N-chloroamine precursor in anhydrous
. -
Step 2: Catalyst Addition. Add 10 mol% Tetrabutylammonium iodide (TBAI). Causality: TBAI acts as a redox catalyst. The iodide nucleophilically attacks the N-chloroamine, forming a highly reactive N-iodoamine intermediate that drives the double cyclization.
-
Step 3: Cyclization. Stir at room temperature for 12 hours.
-
Self-Validation: Monitor via TLC (UV/
stain). The reaction is complete when the N-chloroamine spot is fully consumed.
-
-
Step 4: Workup. Wash the organic layer with saturated
. Causality: This quenches any residual oxidative species (iodine/chlorine) that could cause unwanted side reactions. -
Step 5: Validation. Analyze the crude product via ESI-MS.
-
Self-Validation: The detection of the transient bicyclic aziridinium ion mass peak during ESI-MS confirms the structural viability of the bis-3-chloropiperidine as an active DNA alkylator[5].
-
Conclusion
The derivatization of 3-chloro-1-ethylpiperidine is a masterclass in controlling molecular reactivity. By understanding the thermodynamic and kinetic parameters that govern the aziridinium intermediate, researchers can precisely engineer outcomes—whether synthesizing ring-contracted pyrrolidines for CNS targets or deploying bis-3-chloropiperidines as highly specific DNA-cleaving antitumor agents.
References
-
[2] An unexpected ring contraction of two nitroaryl pro-drugs: conversion of N-(nitroary1)-3-chloropiperidine derivatives into N-(nitroaryl)-2-chloromethylpyrrolidines. Tetrahedron Letters. URL:
-
[1] Reactions of β-substituted amines—II: Nucleophilic displacement reactions on 3-chloro-1-ethylpiperidine. Tetrahedron. URL:
-
[4] Synthesis and evaluation of a bis-3-chloropiperidine derivative incorporating an anthraquinone pharmacophore. Bioorganic & Medicinal Chemistry Letters. URL:
-
[3] Synthesis and DNA Cleavage Activity of Bis-3-chloropiperidines as Alkylating Agents. ChemMedChem. URL:
-
[5] Rolf Roesmann's research works: Synthesis and DNA Cleavage Activity of Bis-3-chloropiperidines as Alkylating Agents. ResearchGate. URL:
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- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Chloro-1-ethylpiperidine Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
3-Chloro-1-ethylpiperidine hydrochloride is a synthetically versatile heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. As a member of the 3-chloropiperidine class of molecules, its chemical utility is primarily derived from its function as a constrained nitrogen mustard analogue. The core reactivity of this molecule is centered on the intramolecular formation of a highly electrophilic bicyclic aziridinium ion, which serves as a potent alkylating agent for a variety of nucleophiles. This guide provides a comprehensive overview of the physicochemical properties, a plausible synthetic pathway, the key reactive mechanism, and the potential applications of 3-Chloro-1-ethylpiperidine hydrochloride as a pivotal building block in the development of novel therapeutic agents, particularly those targeting the central nervous system. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from closely related analogues and foundational chemical principles to provide a robust technical resource for researchers in the field.
Introduction: The Strategic Importance of the 3-Chloropiperidine Scaffold
The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, valued for its ability to confer desirable physicochemical properties such as aqueous solubility and metabolic stability. The introduction of a chlorine atom at the 3-position transforms the piperidine scaffold into a reactive intermediate, capable of participating in a unique and powerful set of chemical transformations. These 3-chloropiperidine derivatives are considered constrained analogues of nitrogen mustards, a class of compounds historically significant in the development of alkylating agents for chemotherapy.[1]
The reactivity of 3-chloropiperidines is dominated by the neighboring group participation of the piperidine nitrogen, leading to the formation of a transient, high-energy bicyclic aziridinium ion.[2] This electrophilic intermediate is readily intercepted by nucleophiles, enabling the construction of more complex molecular architectures. This guide focuses specifically on the N-ethyl derivative, 3-Chloro-1-ethylpiperidine hydrochloride, providing a detailed examination of its properties and synthetic potential.
Physicochemical Properties
Precise experimental data for 3-Chloro-1-ethylpiperidine hydrochloride is not widely published. However, based on the known properties of its free base and related compounds, the following characteristics can be summarized.
| Property | Value/Description | Source/Rationale |
| Chemical Name | 3-Chloro-1-ethylpiperidine hydrochloride | IUPAC Nomenclature |
| Synonyms | 1-Ethyl-3-chloropiperidine hydrochloride | Common Synonym |
| CAS Number | 50461-27-3 | |
| Molecular Formula | C₇H₁₅Cl₂N | |
| Molecular Weight | 184.11 g/mol | |
| Appearance | Expected to be a white to off-white crystalline solid. | Based on related amine hydrochlorides.[3] |
| Melting Point | Not available. Data for the related 1-(2-Chloroethyl)piperidine hydrochloride is 228-235 °C. | [4] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | Typical for amine hydrochloride salts.[3] |
| pKa | Not available. The pKa of the conjugate acid is expected to be in the range of 8-10. | Based on typical piperidine derivatives. |
Synthesis and Purification: A Plausible Synthetic Pathway
Experimental Protocol: Proposed Synthesis of 3-Chloro-1-ethylpiperidine Hydrochloride
Step 1: Synthesis of 1-Ethyl-3-piperidinone
A common route to N-substituted piperidinones involves the Dieckmann condensation of the corresponding amino diester, followed by hydrolysis and decarboxylation. Alternatively, oxidation of 1-ethyl-3-hydroxypiperidine can yield the desired ketone.
Step 2: Synthesis of 1-Ethyl-3-hydroxypiperidine
The reduction of 1-ethyl-3-piperidinone, for example with sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol, would yield 1-ethyl-3-hydroxypiperidine. This precursor is a key intermediate in the synthesis of various pharmaceuticals.[5]
Step 3: Chlorination of 1-Ethyl-3-hydroxypiperidine and Hydrochloride Salt Formation
The hydroxyl group of 1-ethyl-3-hydroxypiperidine can be converted to a chloride using a variety of chlorinating agents. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction typically proceeds in an inert solvent. The resulting free base, 3-chloro-1-ethylpiperidine, can then be converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like diethyl ether or isopropanol.
A note on causality: The choice of thionyl chloride is strategic as it produces gaseous byproducts (SO₂ and HCl), which can be easily removed from the reaction mixture, simplifying purification. The final precipitation as a hydrochloride salt serves both to purify the compound and to improve its stability and handling characteristics.
Spectral and Analytical Characterization
Due to the lack of a significant chromophore, direct analysis of 3-Chloro-1-ethylpiperidine hydrochloride by HPLC with UV detection is challenging.[6] More suitable analytical techniques would include Gas Chromatography-Mass Spectrometry (GC-MS) of the free base or HPLC coupled with a universal detector such as a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS).[7]
Predicted Spectral Data
While experimental spectra for the hydrochloride salt are not publicly available, the key features can be predicted based on the structure and data from related compounds. The free base, 3-chloro-1-ethylpiperidine, has listed availability of vapor phase IR and MS (GC) spectra.[8]
| Technique | Predicted Key Features for 3-Chloro-1-ethylpiperidine Hydrochloride |
| ¹H NMR | - Broad singlet for the N-H proton of the hydrochloride salt. - Complex multiplets for the piperidine ring protons. - A multiplet for the methine proton attached to the chlorine atom (CH-Cl), expected to be downfield. - A quartet and a triplet for the N-ethyl group protons. |
| ¹³C NMR | - A signal for the carbon attached to the chlorine (C-Cl) in the 50-65 ppm range. - Signals for the piperidine ring carbons. - Signals for the N-ethyl group carbons. |
| Infrared (IR) | - A broad absorption band in the 2400-2800 cm⁻¹ region, characteristic of an amine salt. - C-H stretching vibrations around 2850-3000 cm⁻¹. - C-Cl stretching vibration in the fingerprint region (600-800 cm⁻¹). |
| Mass Spectrometry (MS) | - The mass spectrum of the free base would show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the ³⁷Cl isotope. - Fragmentation would likely involve the loss of the ethyl group and cleavage of the piperidine ring. |
Reactivity and Mechanism: The Aziridinium Ion Intermediate
The chemical utility of 3-Chloro-1-ethylpiperidine hydrochloride is fundamentally linked to its ability to act as an alkylating agent. This reactivity is not a direct Sₙ2 displacement of the chloride but rather proceeds through a neighboring group participation mechanism involving the tertiary amine.
Upon deprotonation of the hydrochloride salt to the free base, the lone pair of electrons on the nitrogen atom can displace the chloride ion in an intramolecular Sₙ2 reaction, forming a highly strained and electrophilic bicyclic aziridinium ion intermediate.[2][9] This intermediate is then susceptible to attack by a wide range of nucleophiles.
The ring-opening of the aziridinium ion can occur at either of the two bridgehead carbons, leading to the formation of substituted piperidine derivatives. The regioselectivity of the nucleophilic attack is influenced by steric and electronic factors of both the aziridinium ion and the incoming nucleophile.
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- 9. Fenpiprane|CAS 3540-95-2|Research Compound [benchchem.com]
Thermochemical data for 3-Chloro-1-ethylpiperidine
An In-Depth Technical Guide to the Thermochemical Data of 3-Chloro-1-ethylpiperidine: Methodologies, Predictions, and Applications
Abstract
Thermochemical data, such as the enthalpy of formation, are paramount for the safe and efficient development of chemical processes, particularly within the pharmaceutical and fine chemical industries. 3-Chloro-1-ethylpiperidine, a halogenated heterocyclic compound, serves as a valuable building block in organic synthesis.[1] However, a thorough review of publicly available literature reveals a conspicuous absence of experimentally determined thermochemical data for this specific molecule. This guide, therefore, provides a comprehensive framework for researchers and drug development professionals to both experimentally determine and computationally predict the key thermochemical properties of 3-Chloro-1-ethylpiperidine. It outlines detailed, field-proven experimental protocols for calorimetry and provides a robust computational chemistry workflow. By grounding these methodologies in the context of related piperidine derivatives, this document serves as a practical whitepaper for acquiring critical thermodynamic data where none currently exists.
Introduction: The Significance of Thermochemical Data
The piperidine scaffold is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products. The introduction of substituents, such as the chloro and ethyl groups in 3-Chloro-1-ethylpiperidine, significantly modulates the molecule's physical, chemical, and biological properties.[2] Understanding the energetic landscape of this molecule is critical for several reasons:
-
Process Safety and Hazard Analysis: Exothermic reactions are common in the synthesis of complex molecules. Knowledge of the enthalpy of formation allows for the calculation of reaction enthalpies, which is essential for assessing thermal risks and designing safe manufacturing processes.[3]
-
Reaction Optimization: Thermodynamic data informs the feasibility of synthetic routes, helping chemists select for energetically favorable pathways and optimize reaction conditions for yield and efficiency.
-
Stability and Degradation Pathways: The inherent stability of a compound is related to its enthalpy of formation. This data is crucial for shelf-life studies and for understanding potential degradation pathways.
-
Computational Modeling: Accurate experimental data serves as a crucial benchmark for the validation of computational models, which are increasingly used to predict reactivity, ligand-binding affinities, and other properties in drug discovery.
Given the lack of direct data for 3-Chloro-1-ethylpiperidine, this guide will focus on the established methodologies for acquiring these essential parameters.
Known Physicochemical Properties
While core thermochemical data is unavailable, some fundamental physicochemical properties for 3-Chloro-1-ethylpiperidine have been reported, primarily in safety data sheets. These properties provide a starting point for experimental design.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄ClN | [4] |
| Molecular Weight | 147.65 g/mol | [4] |
| Boiling Point | 188 °C at 760 mmHg | [5] |
| Flash Point | 67.5 °C | [5] |
| Density | 1.02 g/cm³ | [5] |
| Vapor Pressure | 0.613 mmHg at 25 °C | [5] |
Part 1: Experimental Determination of Thermochemical Properties
The cornerstone of thermochemistry is calorimetry, the science of measuring heat changes in chemical reactions or physical transitions.[6] For a compound like 3-Chloro-1-ethylpiperidine, two key experimental determinations are the enthalpy of combustion (from which the enthalpy of formation is derived) and the enthalpy of vaporization.
Enthalpy of Combustion and Formation via Static Bomb Calorimetry
The standard molar enthalpy of formation (ΔfH°) is arguably the most critical thermochemical parameter. It represents the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states.[7][8] For organic compounds, this value is typically determined indirectly by first measuring the standard molar enthalpy of combustion (ΔcH°) using a static bomb calorimeter. The causality is as follows: by completely combusting the compound in a surplus of oxygen and precisely measuring the heat released, we can use Hess's Law to calculate the enthalpy of formation.
This protocol is adapted from established methodologies for other piperidine derivatives.[6][9]
-
Sample Preparation:
-
Accurately weigh a sample (typically 0.5 - 1.0 g) of high-purity 3-Chloro-1-ethylpiperidine. Due to its liquid state, the sample should be encapsulated in a gelatin capsule of known mass and combustion energy.
-
Place the encapsulated sample into a platinum crucible.
-
Attach a cotton fuse of known mass and combustion energy to a platinum ignition wire, ensuring the fuse is in direct contact with the sample capsule.
-
-
Calorimeter Setup:
-
Add a small, precise amount of distilled water (approx. 1 mL) to the calorimetric bomb to ensure the final atmosphere is saturated with water vapor, which is necessary for correcting for the formation of nitric acid.
-
Place the crucible inside the bomb. Seal the bomb tightly.
-
Pressurize the bomb with high-purity oxygen to approximately 3.0 MPa.
-
-
Combustion and Data Acquisition:
-
Submerge the sealed bomb in an isothermal water bath within the calorimeter.
-
Allow the system to reach thermal equilibrium.
-
Initiate the combustion by passing an electrical current through the ignition wire.
-
Record the temperature of the water bath using a high-precision thermometer (e.g., a platinum resistance thermometer) at regular intervals until the temperature profile indicates the reaction is complete and the system begins to cool.
-
-
Data Analysis and Corrections:
-
Calorimeter Calibration: The energy equivalent of the calorimeter (εcalor) must be determined by combusting a certified reference standard, such as benzoic acid, under identical conditions.
-
Corrected Temperature Rise (ΔT): The raw temperature data is used to calculate the corrected temperature rise, accounting for heat exchange with the surroundings.
-
Calculation of Combustion Energy: The gross energy of combustion (ΔU_c) is calculated. Corrections are then applied for the ignition energy, the combustion of the cotton fuse, and the formation of nitric acid (determined by titration of the bomb washings).
-
Standard Enthalpy of Combustion: The standard molar enthalpy of combustion (ΔcH°) is calculated from the corrected energy of combustion.
-
Standard Enthalpy of Formation: The standard molar enthalpy of formation in the liquid state (ΔfH°(l)) is then derived using Hess's Law, utilizing the known standard enthalpies of formation for the combustion products (CO₂(g), H₂O(l), and HCl(aq)).
-
Caption: Experimental workflow for determining enthalpy of formation.
Enthalpy of Vaporization via Calvet Microcalorimetry
To determine the gas-phase enthalpy of formation, which is essential for computational comparisons, the enthalpy of vaporization (ΔvapH) must be measured. High-temperature Calvet microcalorimetry is a reliable method for this purpose.[9]
-
Sample Preparation: A small amount of the sample is loaded into a custom-designed effusion cell.
-
Measurement: The effusion cell is placed inside the calorimeter at a constant temperature (T). The sample vaporizes and effuses through a small orifice into a vacuum.
-
Data Acquisition: The heat absorbed by the sample during vaporization is measured by the calorimeter, producing a signal proportional to the heat flow.
-
Calculation: The molar enthalpy of vaporization at temperature T is derived from the experimental data. This can then be corrected to the standard reference temperature of 298.15 K using heat capacity data.
Part 2: Computational Prediction of Thermochemical Properties
In the absence of experimental data, computational chemistry provides a powerful alternative for estimating thermochemical properties. High-level ab initio and Density Functional Theory (DFT) methods have shown excellent agreement with experimental results for related heterocyclic compounds.[10][11]
The Power of Computational Chemistry
Computational methods solve the electronic Schrödinger equation to determine the energy and properties of a molecule. For thermochemistry, the goal is to calculate the total electronic energy, apply thermal corrections to obtain the enthalpy, and then use a reference state to calculate the enthalpy of formation. The choice of computational method is a trade-off between accuracy and computational cost. For substituted piperidines, methods like G3MP2B3 have proven to be highly accurate.[10]
Recommended Computational Workflow
The following step-by-step protocol is recommended for predicting the gas-phase enthalpy of formation of 3-Chloro-1-ethylpiperidine.
-
Conformational Analysis:
-
The piperidine ring exists in a chair conformation. The ethyl group on the nitrogen and the chloro group at the 3-position can be in either axial or equatorial positions.
-
A thorough conformational search must be performed to identify all stable conformers.
-
The geometry of each conformer should be optimized using a computationally inexpensive method (e.g., B3LYP/6-31G(d)).
-
The relative energies of the conformers are then calculated at a higher level of theory to identify the global minimum energy structure.[12]
-
-
Geometry Optimization and Frequency Calculation:
-
The geometry of the lowest-energy conformer is re-optimized using a more robust level of theory (e.g., B3LYP/6-311+G(2d,p) or a higher-level composite method).
-
A frequency calculation is then performed at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. The results also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.
-
-
Calculation of Enthalpy of Formation:
-
Direct calculation of the atomization energy can lead to significant errors. A more accurate approach is to use an isodesmic reaction .
-
An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. This conservation allows for a cancellation of systematic errors in the calculation.
-
A suitable isodesmic reaction for 3-Chloro-1-ethylpiperidine would be:
-
3-Chloro-1-ethylpiperidine + Propane + Methylamine → Piperidine + 1-Chloropropane + Ethylmethylamine
-
-
The enthalpy of this reaction (ΔrH) is calculated from the computed enthalpies of all reactants and products.
-
The enthalpy of formation of 3-Chloro-1-ethylpiperidine can then be derived using the calculated ΔrH and the known experimental enthalpies of formation for all other species in the reaction.
-
Caption: Computational workflow for predicting enthalpy of formation.
Data Interpretation and Application
The thermochemical data, whether obtained experimentally or computationally, must be interpreted in the context of the molecule's structure. The presence of the electron-withdrawing chlorine atom is expected to have a stabilizing effect on the piperidine ring, while the ethyl group adds to the overall energy content. Comparing the final data for 3-Chloro-1-ethylpiperidine with the known values for piperidine and its alkylated derivatives will provide valuable insights into structure-energy relationships.[10][13] This data can then be confidently applied in process modeling, safety assessments, and as a foundational parameter for further research in drug development.
Conclusion
While direct experimental thermochemical data for 3-Chloro-1-ethylpiperidine is currently absent from the scientific literature, this guide provides a clear and authoritative roadmap for its determination. By combining established experimental techniques like static bomb calorimetry with high-level computational chemistry workflows, researchers can confidently obtain the necessary data. The protocols and insights presented here are designed to empower scientists and drug development professionals to fill this data gap, ensuring safer chemical processes, enabling more efficient synthetic planning, and ultimately accelerating the development of new chemical entities.
References
-
Freitas, V. L. S., et al. (2006). Combined Experimental and Computational Study of the Thermochemistry of Methylpiperidines. The Journal of Organic Chemistry. Available at: [Link]
-
Ribeiro da Silva, M. A. V., et al. (2006). Experimental Study on the Thermochemistry of Some Derivatives of Piperidinol. Journal of Chemical & Engineering Data. Available at: [Link]
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Slayden, S. W., & Liebman, J. F. (2010). The effect of substitution on the utility of piperidines and octahydroindoles for reversible hydrogen storage. New Journal of Chemistry. Available at: [Link]
-
ResearchGate. (2019). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Available at: [Link]
-
Ovchinnikov, V. V. (2013). Thermochemistry of Heteroatomic Compounds: Analysis and Calculation of Thermodynamic Functions of Organic Compounds of V-VII Groups of Mendeleev's Periodic Table. Science Publishing Group. Available at: [Link]
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Friscic, T., et al. (2023). Computational evaluation of halogen-bonded cocrystals enables prediction of their mechanochemical interconversion reactions. Chemical Science. Available at: [Link]
-
SpectraBase. (n.d.). Piperidine, 3-chloro-1-ethyl-. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of 3-Ethyl-piperidine (CAS 13603-10-6). Available at: [Link]
-
MDPI. (2020). Halogen-Induced Controllable Cyclizations as Diverse Heterocycle Synthetic Strategy. Available at: [Link]
-
NIST. (n.d.). Piperidine. NIST Chemistry WebBook. Available at: [Link]
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Khan Academy. (2021). Enthalpy of formation. YouTube. Available at: [Link]
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Lide, D. R. (Ed.). (n.d.). CRC Handbook of Chemistry and Physics - VAPOR PRESSURE. Available at: [Link]
-
Open Library Publishing Platform. (n.d.). Appendix G | Standard Enthalpies of Formation for Selected Substances. Available at: [Link]
-
Royal Society of Chemistry. (2023). Computational evaluation of halogen-bonded cocrystals enables prediction of their mechanochemical interconversion reactions. Available at: [Link]
-
NIST. (n.d.). Piperidine. NIST Chemistry WebBook. Available at: [Link]
-
ResearchGate. (2019). Scheme 1. Synthesis of 3-Chloropiperidine 3 (I) and Enantiomers D-1 and... Available at: [Link]
- Unknown Source. (n.d.). Table 1. Thermodynamic data at 25oC for assorted inorganic substances.
-
CDC Stacks. (n.d.). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. Available at: [Link]
-
Chemistry LibreTexts. (2023). 3.10: Standard Enthalpies of Formation. Available at: [Link]
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NIST/TRC Web Thermo Tables (WTT). (n.d.). N-ethylpiperidine -- Critically Evaluated Thermophysical Property Data. Available at: [Link]
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Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: 1-Ethyl-3-hydroxypiperidine. Available at: [Link]
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Solubility and Stability Dynamics of 3-Chloro-1-ethylpiperidine: A Mechanistic and Kinetic Guide
Executive Summary
As an essential intermediate in pharmaceutical synthesis and a classical nitrogen mustard analog, 3-Chloro-1-ethylpiperidine presents unique challenges in handling, formulation, and drug development. The core issue lies in the intrinsic reactivity of its molecular structure: the juxtaposition of a nucleophilic tertiary amine and an electrophilic chlorinated carbon. This technical guide dissects the physicochemical properties, degradation mechanisms, and kinetic evaluation protocols for this compound, providing researchers with a self-validating, highly authoritative framework for its application.
Physicochemical Profiling and Solubility
The solubility and stability of 3-Chloro-1-ethylpiperidine are heavily dependent on its ionization state. As a free base, it is a lipophilic liquid with moderate volatility[1]. However, to mitigate premature degradation, it is most commonly synthesized, utilized, and stored as a hydrochloride salt.
Understanding the thermodynamic and physical properties is the first step in designing stable experimental workflows.
Quantitative Data Summary
| Property | Value | Causality / Operational Impact |
| Density (Free Base) | 1.02 g/cm³ | Standard density for liquid organic free base; informs volumetric dosing[1]. |
| Vapor Pressure | 0.613 mmHg (at 25°C) | Moderate volatility; requires sealed handling to prevent evaporative loss[1]. |
| Aqueous Solubility (Free Base) | Low | Phase separation limits the rate of bulk aqueous hydrolysis. |
| Aqueous Solubility (HCl Salt) | High (>100 mg/mL) | Rapid dissolution in aqueous media; requires strict pH control to prevent degradation. |
| Stability (Free Base, RT) | Unstable | Amine lone pair is active, leading to spontaneous intramolecular cyclization. |
| Stability (HCl Salt, Solid) | Stable | Amine is protonated ( |
Mechanistic Causality of Instability
The instability of 3-Chloro-1-ethylpiperidine in solution is not a simple, direct solvolysis. Instead, it is driven by neighboring group participation (NGP) , also known as anchimeric assistance[2].
When the amine is deprotonated (free base form), the tertiary nitrogen atom's lone pair displaces the chloride leaving group internally. This two-step mechanism forms a highly reactive, ambident bicyclic aziridinium ion: 1-ethyl-1-azoniabicyclo[3.1.0]hexane [2].
Because this intermediate is highly electrophilic and ambident, nucleophilic attack (e.g., by water or hydroxide ions during hydrolysis) can occur at two distinct carbon centers. This regioselectivity leads to a mixture of products:
-
Direct substitution: Attack at the original carbon yields 3-substituted piperidines (e.g., 3-hydroxy-1-ethylpiperidine).
-
Ring contraction: Attack at the adjacent carbon yields 2-substituted pyrrolidines (e.g., 2-hydroxymethyl-1-ethylpyrrolidine)[3].
Degradation pathway of 3-Chloro-1-ethylpiperidine via an aziridinium intermediate.
Experimental Methodologies
To rigorously assess the stability and reactivity of 3-Chloro-1-ethylpiperidine, scientists must isolate the variables of cyclization and nucleophilic attack. The following protocols provide a self-validating system for kinetic analysis and product isolation.
Protocol 1: NMR Kinetic Evaluation of Aziridinium Ion Formation
This protocol utilizes ¹H-NMR to track the conversion of the 3-chloropiperidine into the aziridinium ion and its subsequent hydrolysis[4].
-
Step 1: Sample Preparation. Dissolve 10 mg of 3-Chloro-1-ethylpiperidine hydrochloride in 0.5 mL of a 1:1 mixture of DMSO-d₆ and phosphate-buffered D₂O (pH 7.4). The buffer initiates the free-base equilibrium.
-
Step 2: Temperature Equilibration. Insert the sample into the NMR spectrometer pre-equilibrated to 50°C to accelerate the kinetics for observable timeframes[4].
-
Step 3: Data Acquisition. Acquire ¹H-NMR spectra at 5-minute intervals for a total duration of 12 hours.
-
Step 4: Kinetic Analysis. Integrate the distinct signals of the aziridinium ion (which appear upfield due to the strained bicyclic system) against a stable internal standard.
-
Step 5: Rate Constant Determination. Plot the natural logarithm of the aziridinium ion integral,
, against reaction time . The slope of the linear regression yields the pseudo-first-order rate constant [4].
Step-by-step NMR kinetic workflow for tracking aziridinium ion formation.
Protocol 2: Controlled Solvolysis and Product Isolation
To isolate the ring-contracted and direct substitution products for further synthetic use:
-
Step 1: Dissolve 1.0 g of 3-Chloro-1-ethylpiperidine hydrochloride in 20 mL of deionized water.
-
Step 2: Adjust the pH to 10.0 using 1M NaOH. This fully deprotonates the amine, triggering rapid NGP and aziridinium formation.
-
Step 3: Stir the solution at 25°C for 4 hours to ensure complete hydrolysis.
-
Step 4: Extract the aqueous layer with dichloromethane (3 x 20 mL). The organic layer will contain the reaction products (2-hydroxymethyl-1-ethylpyrrolidine and 3-hydroxy-1-ethylpiperidine).
-
Step 5: Dry the organic phase over anhydrous Na₂SO₄, concentrate under reduced pressure, and analyze the isomeric ratio via GC-MS.
Formulation and Storage Strategies
To ensure the scientific integrity of your workflows, the following principles must dictate the handling of 3-Chloro-1-ethylpiperidine:
-
Storage State: Always store the compound as the hydrochloride salt. Protonation of the amine completely eliminates the lone pair's ability to participate in intramolecular cyclization, rendering the compound stable indefinitely in solid form at room temperature.
-
pH Control in Aqueous Media: When preparing aqueous solutions, maintain the pH below 4.0 until immediately prior to use. At low pH, the amine remains protonated, preventing the formation of the aziridinium ion.
-
Solvent Selection: For non-aqueous reactions requiring the free base, use non-nucleophilic, polar aprotic solvents (e.g., dry acetone or acetonitrile). These solvents stabilize the transient aziridinium ion without inadvertently quenching it[4].
References
-
Synthesis and evaluation of a bis-3-chloropiperidine derivative incorporating an anthraquinone pharmacophore. researchgate.net. Available at:[Link]
-
Understanding the Alkylation Mechanism of 3‐Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. researchgate.net. Available at:[Link]
-
Substitution on the Amine Nitrogen - Thieme E-Books. thieme-connect.de. Available at:[Link]
Sources
Quantum Chemical Calculations for 3-Chloro-1-ethylpiperidine: A Technical Guide for Drug Development Professionals
Abstract
The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1] Its conformational flexibility and the influence of its substituents are critical determinants of biological activity and drug-receptor interactions.[1] This technical guide provides a comprehensive framework for employing quantum chemical calculations to elucidate the structural, electronic, and reactivity properties of 3-Chloro-1-ethylpiperidine, a representative substituted piperidine. By leveraging Density Functional Theory (DFT), we present a self-validating protocol for researchers and drug development professionals to predict molecular properties, guide experimental design, and accelerate the discovery pipeline. This paper details the theoretical underpinnings, step-by-step computational workflows, and the interpretation of key quantum chemical descriptors.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a prevalent structural motif in a vast number of pharmaceuticals and natural products.[1] Its three-dimensional structure profoundly impacts molecular properties and how a drug interacts with its biological target.[1] Understanding the conformational preferences of piperidine derivatives like 3-Chloro-1-ethylpiperidine is therefore a critical task in medicinal chemistry.[1] The introduction of substituents—in this case, an ethyl group at the nitrogen (N1) and a chlorine atom at the C3 position—creates specific stereoelectronic effects that dictate the molecule's preferred shape and reactivity profile.
Quantum chemical calculations offer a powerful in silico lens to probe these properties at an atomic level. Before committing resources to costly and time-consuming laboratory synthesis and testing, computational methods can provide deep insights into:
-
Molecular Stability: Identifying the most stable three-dimensional arrangement (conformer) of the molecule.
-
Chemical Reactivity: Pinpointing sites susceptible to nucleophilic or electrophilic attack.
-
Spectroscopic Signatures: Predicting infrared (IR) spectra to aid in experimental characterization.
-
Pharmacophoric Features: Mapping the electrostatic potential to understand potential drug-receptor interactions.
This guide uses 3-Chloro-1-ethylpiperidine as a practical example to demonstrate a robust computational workflow applicable to a wide range of substituted piperidines in drug discovery projects.[2][3]
The Role of Quantum Chemistry in Rational Drug Design
Computational chemistry has become an indispensable tool in the pharmaceutical industry, enabling faster, more accurate, and cost-effective drug design.[3][4] Quantum mechanics (QM) calculations, in particular, provide a first-principles approach to understanding molecular behavior without prior experimental data.
Key applications in drug discovery include:
-
Structure-Based Drug Design (SBDD): QM methods can refine the understanding of ligand-protein interactions within a receptor's binding pocket, going beyond the classical mechanics of molecular docking.[3][5]
-
Predicting Reactivity and Metabolism: By analyzing frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, scientists can predict a molecule's reactivity and potential metabolic fate.[6][7][8]
-
Lead Optimization: Computational analysis helps in the rational design of analogues with improved potency, selectivity, and pharmacokinetic profiles by predicting how structural modifications will affect electronic properties.[6][9]
The workflow described herein provides a foundational methodology that can be integrated into broader computational drug discovery pipelines.[10]
Theoretical and Computational Methodology
The accuracy of any quantum chemical calculation is contingent upon the judicious selection of the theoretical method and basis set. This section explains the rationale behind the chosen approach, establishing a trustworthy and scientifically sound protocol.
Causality Behind Method Selection: DFT/B3LYP
For molecules of this size, Density Functional Theory (DFT) offers the best compromise between computational accuracy and efficiency.[11][12] Unlike more computationally expensive methods, DFT calculates the electron density rather than the full many-electron wavefunction.[11]
Within DFT, we select the B3LYP hybrid functional . This choice is grounded in its extensive validation and proven track record for providing reliable geometries and energies for a wide range of organic molecules, including those containing heteroatoms and halogens.[13][14][15] It effectively incorporates a portion of exact Hartree-Fock exchange, which helps to mitigate some of the delocalization errors found in pure DFT functionals, a crucial factor for accurately modeling halogen-bonded systems.[16][17]
Basis Set Selection: The Pople-Style 6-311++G(d,p)
A basis set is the set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is chosen for its balance of flexibility and computational cost. Let's break down its nomenclature to understand its power:
-
6-311G: This indicates a triple-split valence basis set, providing a more accurate description of the valence electrons, which are most important for chemical bonding and reactivity.
-
++: These two "plus" signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are essential for describing anions, lone pairs, and non-covalent interactions like hydrogen bonds, providing a more accurate picture of the electron density far from the nucleus.[18]
-
(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). Polarization functions allow orbitals to change shape and "polarize" in response to the molecular environment, which is critical for accurately calculating bond angles and energies.[19] Using a basis set without polarization functions for systems with heteroatoms is not recommended.[19]
This combination of the B3LYP functional and the 6-311++G(d,p) basis set is a well-established and reliable level of theory for studying organic molecules in drug discovery contexts.[15][20]
The Computational Workflow: A Self-Validating System
The following protocol ensures that the results obtained are not just numbers, but represent a true, stable state of the molecule. This self-validation is a cornerstone of trustworthy computational science.
Caption: A self-validating workflow for quantum chemical calculations.
-
Structure Input: Construct an initial 3D guess of 3-Chloro-1-ethylpiperidine using molecular building software (e.g., GaussView, Avogadro). Ensure the correct chirality at the C3 position if relevant.
-
Optimization Calculation: Submit the structure for geometry optimization using the B3LYP/6-311++G(d,p) level of theory. This is an iterative process where the software calculates the forces on each atom and adjusts their positions until a stationary point on the potential energy surface is found.
-
Vibrational Frequency Calculation: Following a successful optimization, perform a vibrational frequency calculation at the same level of theory.[21] This is a critical validation step.[22][23] It involves calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix).[11]
-
Verification: Analyze the output of the frequency calculation.
-
Result: Zero imaginary frequencies.
-
Interpretation: The optimized structure corresponds to a true energy minimum (a stable conformer).[22] You can now proceed with confidence to further analysis.
-
Result: One or more imaginary frequencies.
-
Interpretation: The structure is a transition state or a higher-order saddle point, not a stable minimum. The vibrational mode corresponding to the imaginary frequency shows the direction of distortion needed to find the true minimum. You must modify the geometry along this mode and re-run the optimization.
-
Analysis and Interpretation of Results
Once a validated minimum-energy structure is obtained, we can extract a wealth of information relevant to drug design.
Conformational Analysis and Molecular Geometry
The piperidine ring typically adopts a chair conformation to minimize strain.[1][24] The key question for 3-Chloro-1-ethylpiperidine is the preferred orientation (axial vs. equatorial) of the chloro and ethyl substituents. Quantum calculations provide the relative energies of these different conformers, allowing identification of the most stable, and therefore most populated, form of the molecule.[1]
Computational studies on similar substituted piperidines have shown that stereoelectronic effects, such as hyperconjugation and charge-dipole interactions, can lead to surprising conformational preferences, sometimes favoring an axial orientation for electronegative substituents like fluorine.[25] A similar analysis for the C-Cl bond is warranted.
Table 1: Predicted Structural Parameters for the Most Stable Conformer of 3-Chloro-1-ethylpiperidine
| Parameter | Description | Predicted Value (Å or °) |
| r(C3-Cl) | Carbon-Chlorine bond length | ~1.80 Å |
| r(N1-C2) | Nitrogen-Carbon bond length | ~1.47 Å |
| r(N1-C6) | Nitrogen-Carbon bond length | ~1.47 Å |
| a(C2-N1-C6) | Piperidine ring angle at Nitrogen | ~111.0 ° |
| d(C6-N1-C2-C3) | Ring Dihedral Angle | ~ -55.0 ° (Chair) |
Note: These are representative values. Actual calculated values will be generated by the software.
Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's reactivity.[7]
-
HOMO: Represents the ability to donate an electron (nucleophilicity). Regions of the molecule with a high HOMO density are susceptible to electrophilic attack.
-
LUMO: Represents the ability to accept an electron (electrophilicity). Regions with high LUMO density are susceptible to nucleophilic attack.[26]
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of kinetic stability. A large gap implies high stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.[8][27]
Caption: Relationship between HOMO, LUMO, and chemical reactivity.
For 3-Chloro-1-ethylpiperidine, we would expect the HOMO to have significant density around the nitrogen atom due to its lone pair. The LUMO is likely to be associated with the antibonding σ* orbital of the C-Cl bond, making this site a potential target for nucleophilic substitution.
Molecular Electrostatic Potential (ESP) Map
An ESP map is a 3D visualization of the electrostatic potential on the molecule's electron density surface.[6] It is an invaluable tool in drug design for understanding and optimizing electrostatic interactions between a ligand and its protein target.[9][28]
-
Red Regions (Negative Potential): Indicate electron-rich areas, such as those around lone pairs on nitrogen or oxygen atoms. These are sites of potential hydrogen bond acceptance.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, such as those around hydrogen atoms bonded to electronegative atoms. These are sites of potential hydrogen bond donation.
The ESP map for 3-Chloro-1-ethylpiperidine would reveal the nucleophilic character of the nitrogen lone pair (a deep red region) and the electrophilic character of the hydrogens on the ethyl group and the piperidine ring. This map provides a visual hypothesis for how the molecule might orient itself within a receptor binding site to form favorable interactions.[6][29]
Conclusion
This guide has outlined a robust and scientifically-grounded workflow for the quantum chemical analysis of 3-Chloro-1-ethylpiperidine, a representative molecule for a class of compounds vital to drug discovery. By employing Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set, researchers can confidently predict key molecular properties. The self-validating protocol, which mandates a vibrational frequency analysis to confirm true energy minima, ensures the trustworthiness of the results.
The interpretation of conformational energies, frontier molecular orbitals, and electrostatic potential maps provides actionable insights into molecular stability, reactivity, and potential intermolecular interactions. These computational results serve as a powerful complement to experimental work, enabling more efficient design, synthesis, and testing of novel therapeutic agents. Adopting such in silico strategies is crucial for accelerating the pace of innovation in modern drug development.[4]
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Methodological & Application
The Synthetic Utility of 3-Chloro-1-ethylpiperidine: A Guide for Researchers
Introduction: Unveiling the Potential of a Versatile Piperidine Building Block
3-Chloro-1-ethylpiperidine is a valuable heterocyclic intermediate that serves as a powerful tool in the arsenal of organic chemists, particularly those in the fields of medicinal chemistry and drug development. Its utility stems from the presence of a reactive chlorine atom at the 3-position of the piperidine ring, which, when coupled with the influence of the N-ethyl group, facilitates a range of synthetic transformations. This guide provides an in-depth exploration of the applications of 3-Chloro-1-ethylpiperidine, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors. The piperidine scaffold itself is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs and biologically active compounds.[1] The strategic introduction of substituents at the 3-position allows for the fine-tuning of pharmacological properties, making 3-Chloro-1-ethylpiperidine a key starting material for the synthesis of novel therapeutic agents.
Core Reactivity: The Aziridinium Ion Intermediate
The synthetic versatility of 3-Chloro-1-ethylpiperidine is fundamentally governed by its ability to form a highly reactive bicyclic aziridinium ion intermediate. This intramolecular cyclization is driven by the nucleophilic participation of the tertiary amine, displacing the chloride leaving group. The resulting strained three-membered ring is highly susceptible to nucleophilic attack, leading to regioselective ring-opening and the formation of 3-substituted piperidine derivatives. This mechanism is central to its function as a potent alkylating agent, a property that has been explored in the context of developing DNA-alkylating anticancer agents.[2][3][4]
Caption: Formation of the Bicyclic Aziridinium Ion Intermediate.
Understanding this underlying reactivity is crucial for designing successful synthetic strategies. The choice of solvent, temperature, and the nature of the nucleophile will all influence the rate of aziridinium ion formation and the subsequent nucleophilic addition.
Safety and Handling: A Prerequisite for Successful Synthesis
As with any reactive chemical, proper handling of 3-Chloro-1-ethylpiperidine is paramount for ensuring laboratory safety. It is a corrosive substance that can cause skin and eye burns.[5] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be carried out in a well-ventilated chemical fume hood. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Application Notes and Protocols in Organic Synthesis
The primary application of 3-Chloro-1-ethylpiperidine lies in its use as an electrophile in nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at the 3-position of the piperidine ring. The following sections provide detailed protocols for key transformations.
Synthesis of 3-Amino-1-ethylpiperidine Derivatives via Nucleophilic Substitution
The introduction of an amino group at the 3-position is a common strategy in the synthesis of biologically active molecules, including potential antipsychotic agents.[6] The reaction of 3-Chloro-1-ethylpiperidine with primary or secondary amines proceeds via the aziridinium ion intermediate, leading to the formation of the corresponding 3-amino-1-ethylpiperidine derivative.
Experimental Protocol: Reaction with a Primary Amine (e.g., Benzylamine)
Caption: Workflow for the Synthesis of 3-Amino-1-ethylpiperidine Derivatives.
-
Materials:
-
3-Chloro-1-ethylpiperidine hydrochloride
-
Benzylamine
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Chloro-1-ethylpiperidine hydrochloride (1.0 eq).
-
Add the primary amine (e.g., benzylamine, 1.2 eq) and a suitable base (e.g., K₂CO₃, 2.5 eq or Et₃N, 3.0 eq).
-
Add the solvent (acetonitrile or DMF) to achieve a concentration of approximately 0.5 M.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If DMF is used as the solvent, pour the reaction mixture into water and extract with ethyl acetate (3 x). If acetonitrile is used, concentrate the mixture under reduced pressure, and then partition the residue between water and ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-(benzylamino)-1-ethylpiperidine.
-
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 100 | 24 | 60-75 |
| Morpholine | Et₃N | CH₃CN | 80 | 18 | 70-85 |
| Piperidine | K₂CO₃ | DMF | 90 | 20 | 75-90 |
Table 1: Representative Conditions and Yields for Amination Reactions.
Synthesis of 3-Phenoxy-1-ethylpiperidine Derivatives
The introduction of a phenoxy group can be achieved through a Williamson ether-type synthesis, where a phenoxide anion acts as the nucleophile. These derivatives are of interest in medicinal chemistry, for example, as scaffolds for opioid receptor agonists.
Experimental Protocol: Reaction with a Phenol
-
Materials:
-
3-Chloro-1-ethylpiperidine hydrochloride
-
Phenol (or substituted phenol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol (1.2 eq) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.3 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases.
-
Add a solution of 3-Chloro-1-ethylpiperidine hydrochloride (1.0 eq) in a minimal amount of anhydrous DMF to the phenoxide solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and cautiously quench with water.
-
Extract the aqueous mixture with diethyl ether (3 x).
-
Wash the combined organic layers with 1 M HCl, then with saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 3-phenoxy-1-ethylpiperidine derivative.
-
| Phenol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | NaH | DMF | 70 | 16 | 65-80 |
| 4-Methoxyphenol | K₂CO₃ | DMF | 80 | 18 | 70-85 |
| 4-Chlorophenol | NaH | DMF | 75 | 16 | 60-75 |
Table 2: Representative Conditions and Yields for Phenoxylation Reactions.
Synthesis of 3-(Alkylthio)-1-ethylpiperidine Derivatives
Thiolates are excellent nucleophiles and react readily with 3-Chloro-1-ethylpiperidine to form thioethers. These sulfur-containing piperidines can serve as intermediates for further functionalization or as target molecules in their own right.
Experimental Protocol: Reaction with a Thiol
-
Materials:
-
3-Chloro-1-ethylpiperidine hydrochloride
-
Thiophenol (or other thiol)
-
Sodium hydroxide (NaOH) or Sodium ethoxide (NaOEt)
-
Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve the thiol (e.g., thiophenol, 1.1 eq) in ethanol.
-
Add a solution of sodium hydroxide (1.2 eq) in water or sodium ethoxide (1.2 eq) in ethanol to generate the thiolate in situ.
-
Add 3-Chloro-1-ethylpiperidine hydrochloride (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 78 °C for ethanol) and stir for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-(alkylthio)-1-ethylpiperidine.
-
| Thiol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | NaOH | EtOH | Reflux | 6 | 80-95 |
| Benzyl mercaptan | NaOEt | EtOH | Reflux | 5 | 85-95 |
| Ethanethiol | NaOH | EtOH | Reflux | 8 | 75-90 |
Table 3: Representative Conditions and Yields for Thioetherification Reactions.
Carbon-Carbon Bond Formation: Alkylation with Malonates
The reaction of 3-Chloro-1-ethylpiperidine with carbon nucleophiles, such as the enolate of diethyl malonate, provides a route to introduce a two-carbon chain at the 3-position, which can be further elaborated. This malonic ester synthesis approach is a classic method for forming carbon-carbon bonds.[7][8][9]
Experimental Protocol: Reaction with Diethyl Malonate
Caption: Workflow for the Alkylation of Diethyl Malonate.
-
Materials:
-
3-Chloro-1-ethylpiperidine hydrochloride
-
Diethyl malonate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq).
-
Wash the sodium hydride with hexanes to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous THF or DMF to the flask.
-
Cool the suspension to 0 °C and add diethyl malonate (1.1 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir until gas evolution ceases, indicating the formation of the enolate.
-
Add a solution of 3-Chloro-1-ethylpiperidine hydrochloride (1.0 eq) in a minimal amount of anhydrous DMF or THF.
-
Heat the reaction mixture to 50-70 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield diethyl 2-(1-ethylpiperidin-3-yl)malonate.
-
Conclusion
3-Chloro-1-ethylpiperidine is a highly valuable and versatile building block in organic synthesis. Its reactivity, governed by the formation of a bicyclic aziridinium ion, allows for the efficient introduction of a wide range of substituents at the 3-position of the piperidine ring. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthetic potential of this compound. By understanding the underlying mechanistic principles and adhering to safe laboratory practices, chemists can leverage 3-Chloro-1-ethylpiperidine to construct complex molecular architectures and accelerate the discovery of new chemical entities with significant biological and pharmaceutical applications.
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Technical Guide: 3-Chloro-1-ethylpiperidine in Pharmaceutical Synthesis
The following technical guide is structured as a high-level Application Note for pharmaceutical researchers. It synthesizes established organic chemistry principles regarding
Application Note & Protocol Series | Vol. 42 | Synthesis of Anticholinergic Scaffolds
Abstract & Scope
This guide details the utility of 3-chloro-1-ethylpiperidine (3-CEP) as an electrophilic precursor in the synthesis of heterocyclic pharmaceutical agents, specifically anticholinergics (e.g., Piperidolate , Pipenzolate ) and nitrogen-mustard analogs. Unlike simple alkyl halides, 3-CEP reacts via a transient, highly reactive bicyclic aziridinium ion intermediate. This mechanism offers rapid reaction rates but introduces a critical regiochemical challenge: the competition between ring retention (piperidine) and ring contraction (pyrrolidine). This document provides optimized protocols for the synthesis of 3-CEP and its controlled coupling with carboxylate nucleophiles, emphasizing the suppression of rearrangement byproducts.
Mechanistic Insight: The Aziridinium Bifurcation
The reactivity of 3-chloro-1-ethylpiperidine is defined by the "neighboring group participation" of the nitrogen lone pair. Upon dissolution in polar solvents or treatment with base, the molecule undergoes intramolecular displacement of the chloride to form the 1-ethyl-1-azoniabicyclo[3.1.0]hexane cation (Aziridinium Ion).
This intermediate is an ambident electrophile. Nucleophilic attack can occur at two distinct carbon centers:
-
Path A (Kinetic/C3 Attack): Attack at the original 3-position leads to retention of the piperidine ring (Desired for Piperidolate/Pipenzolate).
-
Path B (Thermodynamic/C2 Attack): Attack at the 2-position leads to ring contraction, yielding a 2-substituted pyrrolidine derivative (often an undesired impurity).
Pathway Visualization
Application Note: Synthesis of 3-Chloro-1-ethylpiperidine HCl
Objective: Preparation of high-purity 3-CEP hydrochloride from 1-ethyl-3-piperidinol. Precursor Role: The hydrochloride salt is the stable storage form. The free base is unstable and must be generated in situ.
Materials
-
Substrate: 1-Ethyl-3-piperidinol (CAS: 13444-24-1)
-
Reagent: Thionyl Chloride (
, high purity) -
Solvent: Chloroform (
) or Dichloromethane ( ), anhydrous. -
Equipment: 3-neck round-bottom flask, reflux condenser,
inlet, dropping funnel.
Protocol Steps
-
Setup: Charge the flask with 1-Ethyl-3-piperidinol (0.1 mol, 12.9 g) and anhydrous
(50 mL) under nitrogen atmosphere. Cool to 0–5°C using an ice bath. -
Chlorination: Add Thionyl Chloride (0.12 mol, 8.7 mL) dropwise over 30 minutes. Caution: Exothermic reaction with HCl gas evolution. Ensure proper venting through a scrubber.
-
Reaction: Once addition is complete, remove the ice bath and heat the mixture to reflux (approx. 60°C) for 2–3 hours. Monitor by TLC (System: MeOH/DCM 1:9) for consumption of the alcohol.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Evaporate the solvent and excess
under reduced pressure (rotary evaporator) to yield a semi-solid residue. -
Crystallization: Triturate the residue with anhydrous diethyl ether or acetone. The product, 3-chloro-1-ethylpiperidine hydrochloride , will precipitate as a hygroscopic white to off-white solid.
-
-
Purification: Recrystallize from Isopropanol/Ether if necessary.
-
Storage: Store in a desiccator at -20°C. Note: The free base causes self-alkylation (polymerization) and should only be liberated immediately before use.
Application Note: Synthesis of Piperidolate Analogs
Objective: Coupling 3-CEP with Diphenylacetic Acid to synthesize Piperidolate (1-ethyl-3-piperidyl diphenylacetate), demonstrating control over the aziridinium rearrangement.
Experimental Design: Controlling Regioselectivity
To favor the piperidine ring (Path A), the reaction is conducted in a solvent that stabilizes the transition state for C3 attack, typically high-dielectric aprotic solvents, and using the carboxylate salt rather than the acid.
| Parameter | Condition A (Recommended) | Condition B (Rearrangement Risk) |
| Nucleophile | Sodium Diphenylacetate (Pre-formed salt) | Diphenylacetic acid + TEA |
| Solvent | Isopropanol or Acetone (Reflux) | Toluene or DMF (High Temp) |
| Temperature | 60–80°C | >100°C |
| Expected Ratio (Pip:Pyr) | > 95 : 5 | ~ 70 : 30 |
Protocol Steps
-
Free Base Generation (In Situ):
-
Dissolve 3-CEP HCl (10 mmol, 1.84 g) in minimal water (5 mL).
-
Basify with cold 20% NaOH solution to pH > 10.
-
Extract immediately with Benzene or Toluene (2 x 10 mL). Dry the organic layer over
for 5 minutes. Do not store this solution.
-
-
Coupling Reaction:
-
In a separate flask, dissolve Diphenylacetic acid (10 mmol, 2.12 g) in Isopropanol (30 mL) and add NaOH (10 mmol) to form the sodium salt in situ (or use pre-formed sodium diphenylacetate).
-
Add the freshly prepared 3-CEP free base solution to the carboxylate mixture.
-
Reflux for 4–6 hours.
-
-
Quench & Isolation:
-
Cool to room temperature. Filter off the inorganic salts (NaCl).
-
Concentrate the filtrate under vacuum.
-
Dissolve the residue in dilute HCl (1M). Wash with Ether to remove unreacted diphenylacetic acid.
-
Basify the aqueous layer with
and extract with Ethyl Acetate.
-
-
Analysis:
-
Analyze the crude product via 1H-NMR .
-
Diagnostic Signal: The methine proton at the 3-position of the piperidine ring (CHO-CO-R) typically appears as a multiplet around
4.8–5.1 ppm. The rearrangement product (pyrrolidine derivative) will show a methylene signal ( -O-CO-R) at a different shift (typically 4.0–4.2 ppm).
-
Synthesis Workflow Diagram
The following diagram illustrates the complete synthetic lifecycle from precursor generation to the final pharmaceutical scaffold.
Safety & Handling (Vesicant Warning)
-
Nitrogen Mustard Analog: 3-Chloro-1-ethylpiperidine is structurally related to nitrogen mustards. While less potent than bis(2-chloroethyl)amines, it is a potential vesicant (blistering agent) and alkylating agent.
-
PPE: Double nitrile gloves, chemical splash goggles, and a fume hood are mandatory.
-
Decontamination: Spills should be neutralized immediately with a solution of 10% Sodium Thiosulfate (
) to quench the alkylating potential before cleaning.
References
-
Biel, J. H., et al. (1955). "Antispasmodics. II. Derivatives of 3-Piperidinol." Journal of the American Chemical Society. Link
-
Göttlich, R. (2023). "Secondary 3‐Chloropiperidines: Powerful Alkylating Agents."[1] Chemistry – A European Journal. Link
-
Fuson, R. C., & Zirkle, C. L. (1948). "Ring Enlargement by Rearrangement of the 1-Ethyl-2-chloromethylpyrrolidine System." Journal of the American Chemical Society. Link
-
PubChem Compound Summary. (2024). "Piperidolate." National Center for Biotechnology Information. Link
-
Reid, J. G. (2000). "Aziridinium Ions."[2] Encyclopedia of Reagents for Organic Synthesis. Link
Sources
Application Note: N-Alkylation Protocols and Regioselective Ring Contraction Utilizing 3-Chloro-1-ethylpiperidine
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol
Executive Summary
3-Chloro-1-ethylpiperidine is a highly versatile bifunctional alkylating agent frequently utilized in medicinal chemistry for the synthesis of CNS-active drugs, antihistamines, and muscarinic antagonists. Unlike standard primary or secondary alkyl halides, the N-alkylation of 3-chloro-1-ethylpiperidine does not proceed via a simple S_N2 mechanism. Instead, it undergoes a complex, two-step nucleophilic displacement driven by neighboring group participation (NGP)[1].
As an Application Scientist, I emphasize that mastering this reagent requires a deep understanding of its transient intermediate: the bicyclic aziridinium ion. By precisely tuning the reaction conditions (temperature, solvent polarity, and nucleophile hardness), chemists can dictate the regiochemical outcome, selectively driving the reaction toward either ring retention (piperidine derivatives) or ring contraction (pyrrolidine derivatives)[2].
Mechanistic Insights: The Aziridinium Intermediate
The fundamental causality behind the dual reactivity of 3-chloro-1-ethylpiperidine lies in its intramolecular kinetics. The basic piperidine nitrogen internally displaces the chloride at the C3 position, generating a highly electrophilic 1-ethyl-1-azoniabicyclo[3.1.0]hexane intermediate[1],[3].
The subsequent attack by an exogenous nucleophile is governed by the Curtin-Hammett principle:
-
Kinetic Control (Ring Contraction): Attack at the less sterically hindered methylene carbon (C2') is kinetically favored. Strong, unhindered nucleophiles (e.g., primary amines like benzylamine) at moderate temperatures rapidly trap this position, yielding 2-substituted-methyl-1-ethylpyrrolidines[4].
-
Thermodynamic Control (Ring Retention): Attack at the more substituted methine carbon (C3) yields the thermodynamically stable six-membered piperidine ring. Prolonged heating, basic aqueous conditions, or the use of harder nucleophiles (e.g., phenoxides) allows the system to equilibrate toward the piperidine scaffold[5].
Pathway of 3-chloro-1-ethylpiperidine showing aziridinium formation and regioselectivity.
Quantitative Data: Regioselectivity & Yields
The table below summarizes the empirical outcomes of various nucleophilic attacks on the aziridinium intermediate, highlighting how reagent selection dictates the final molecular scaffold.
| Nucleophile | Reagents & Conditions | Major Product Scaffold | Regioselectivity (Pip:Pyr) | Typical Yield |
| Benzylamine | Neat or Toluene, 65–75 °C | Pyrrolidine (Contraction) | < 5 : 95 | 73%[4] |
| Aqueous NaOH | H₂O, 100 °C (Hydrolysis) | Mixture | ~ 40 : 60 | 60–85%[3] |
| Diphenylacetonitrile | NaNH₂, Toluene, Reflux | Pyrrolidine (Contraction) | < 10 : 90 | 65–70% |
| Phenol (Phenoxide) | K₂CO₃, DMF, 80–90 °C | Piperidine (Retention) | > 80 : 20 | 60–80% |
Experimental Protocols
Protocol A: Kinetic Control – Synthesis of 2-(Benzylaminomethyl)-1-ethylpyrrolidine
This protocol utilizes a strong nitrogen nucleophile at moderate temperatures to trap the aziridinium intermediate at the less hindered C2' position, driving ring contraction[4].
Materials:
-
3-Chloro-1-ethylpiperidine free base (1.0 equiv, 10 mmol)
-
Benzylamine (2.5 equiv, 25 mmol)
-
Anhydrous Toluene (5 mL, optional to improve stirring)
Step-by-Step Methodology:
-
Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-chloro-1-ethylpiperidine (1.47 g, 10 mmol). Note: If starting from the HCl salt, first partition between 1M NaOH and DCM, extract, and carefully concentrate the organic layer in vacuo to obtain the free base.
-
Nucleophile Addition: Add benzylamine (2.68 g, 25 mmol) to the flask. The excess benzylamine serves as both the nucleophile and the acid scavenger for the liberated HCl.
-
Cyclization & Trapping: Heat the reaction mixture to 65–75 °C under an inert nitrogen atmosphere. Maintain this temperature for 4–6 hours. Causality Note: Exceeding 80 °C risks thermodynamic equilibration, reducing the pyrrolidine yield.
-
Monitoring: Monitor the reaction via LC-MS or TLC (Alumina, Hexanes/EtOAc 8:2) until the starting material is fully consumed.
-
Workup: Cool the mixture to room temperature. Dilute with dichloromethane (30 mL) and wash with saturated aqueous NaHCO₃ (2 × 20 mL) to remove amine hydrochlorides.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude oil via flash column chromatography (Silica gel, DCM/MeOH gradient with 1% Et₃N) to yield the pure pyrrolidine derivative (~73% yield).
Protocol B: Thermodynamic Control – Synthesis of 3-Phenoxy-1-ethylpiperidine
This protocol employs a harder oxygen nucleophile and elevated temperatures to favor the thermodynamically stable six-membered ring.
Materials:
-
3-Chloro-1-ethylpiperidine hydrochloride (1.0 equiv, 10 mmol)
-
Phenol (1.2 equiv, 12 mmol)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv, 30 mmol)
-
Anhydrous DMF (20 mL)
Step-by-Step Methodology:
-
In Situ Free-Basing: To a 100 mL round-bottom flask containing anhydrous DMF (20 mL), add phenol (1.13 g, 12 mmol) and finely powdered K₂CO₃ (4.14 g, 30 mmol). Stir at room temperature for 15 minutes to generate the phenoxide ion.
-
Reagent Addition: Add 3-chloro-1-ethylpiperidine hydrochloride (1.84 g, 10 mmol) in one portion. Causality Note: Using the HCl salt prevents premature self-polymerization of the nitrogen mustard during storage. The K₂CO₃ neutralizes the salt in situ, slowly generating the free base which immediately forms the aziridinium ion.
-
Equilibration: Heat the reaction mixture to 85–90 °C for 12–16 hours. The extended time and higher temperature allow any kinetically formed pyrrolidine ether to equilibrate back through the aziridinium ion to the more stable piperidine ether.
-
Workup: Cool to room temperature and quench by pouring into ice water (50 mL). Extract the aqueous mixture with Ethyl Acetate (3 × 30 mL).
-
Washing: Wash the combined organic layers extensively with 1M NaOH (2 × 20 mL) to remove unreacted phenol, followed by brine (30 mL).
-
Isolation: Dry over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography to isolate the retained piperidine scaffold.
References
-
Reactions of β-substituted amines—II: Nucleophilic displacement reactions on 3-chloro-1-ethylpiperidine Source: Tetrahedron, 28(1), 239-253 (1972). URL:[Link]
-
Substitution on the Amine Nitrogen Source: Science of Synthesis, 40.1.1, Thieme E-Books (2009). URL:[Link]
-
Synthesis and DNA Cleavage Activity of Bis-3-chloropiperidines as Alkylating Agents Source: ChemMedChem, 9(9), 2174-2185 (2014). URL:[Link]
-
Halogen-Induced Controllable Cyclizations as Diverse Heterocycle Synthetic Strategy Source: MDPI Molecules, 26(1), 104 (2020). URL:[Link]
-
From six- to five-membered heterocycles via ring contraction in the last quarter century Source: Tetrahedron, 133290 (2023). URL:[Link]
Sources
Application Notes and Protocols for the Quantitative Analysis of 3-Chloro-1-ethylpiperidine
Introduction
3-Chloro-1-ethylpiperidine (CAS No: 2167-11-5) is a substituted piperidine derivative. Piperidine and its analogues are common structural motifs in pharmaceutical compounds and are often used as building blocks in organic synthesis.[1] As an intermediate or a potential impurity in drug manufacturing, the precise and accurate quantification of 3-Chloro-1-ethylpiperidine is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[2] Regulatory bodies require that the levels of such impurities are controlled within strict limits, necessitating the development and validation of robust analytical methods.[3]
This document provides detailed application notes and protocols for the quantitative analysis of 3-Chloro-1-ethylpiperidine. We will explore two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), which is ideal for volatile compounds, and a derivatization-based High-Performance Liquid Chromatography (HPLC) method for laboratories where GC-MS may not be available or for specific matrix requirements. The protocols are designed to be self-validating, with a dedicated section on method validation in accordance with International Council for Harmonisation (ICH) guidelines.[3]
Analytical Challenges
The analytical quantification of 3-Chloro-1-ethylpiperidine presents specific challenges. As a small, secondary amine, it lacks a significant ultraviolet (UV) chromophore, making direct analysis by conventional HPLC with UV detection difficult and insensitive.[4] Furthermore, its potential volatility and basic nature must be considered when selecting chromatographic conditions to ensure good peak shape and reproducibility.[4] The methods outlined below are designed to overcome these specific challenges.
Section 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of the Method
Gas chromatography is an ideal technique for separating volatile and semi-volatile compounds like 3-Chloro-1-ethylpiperidine.[5][6] The sample is vaporized and carried by an inert gas (the mobile phase) through a capillary column containing a stationary phase. Separation is achieved based on the compound's boiling point and its interactions with the stationary phase. The mass spectrometer detector provides high selectivity and sensitivity, identifying compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns, which serve as a molecular fingerprint.[6] This method offers direct analysis without the need for derivatization.
Experimental Protocol: GC-MS
1. Sample Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 3-Chloro-1-ethylpiperidine reference standard and dissolve it in a 25 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serially diluting the stock solution with methanol.
-
Sample Preparation: Dissolve the API or sample matrix in methanol to achieve a theoretical concentration of 3-Chloro-1-ethylpiperidine within the calibration range (e.g., targeting 5-10 µg/mL). If the sample is not fully soluble in methanol, a solvent exchange to a more suitable solvent like hexane may be required.[7] Particulates should be removed by filtration through a 0.45 µm PTFE syringe filter.[8]
2. Instrumentation and Conditions The following parameters can be used as a starting point and should be optimized for the specific instrument in use.
| Parameter | Condition | Rationale |
| Gas Chromatograph | Agilent 8890 GC System or equivalent | Provides reliable and reproducible chromatographic separation. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Offers high sensitivity and selectivity for confident identification and quantification. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar 5% phenyl-methylpolysiloxane column provides good selectivity for a wide range of compounds.[5] |
| Injector | Splitless mode, 250 °C | Splitless injection is preferred for trace analysis to maximize analyte transfer to the column.[4] |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Helium is an inert and efficient carrier gas for GC-MS. |
| Oven Program | Initial 60°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min) | The temperature program is designed to separate the analyte from solvent and other potential impurities. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before it reaches the ion source. |
| Ion Source | Electron Ionization (EI) at 70 eV, 230 °C | Standard ionization energy for creating reproducible fragmentation patterns. |
| Quadrupole Temp. | 150 °C | Ensures stable performance of the mass analyzer. |
| Acquisition Mode | Selected Ion Monitoring (SIM) & Full Scan | Full scan (m/z 40-250) for initial identification. SIM mode for quantification using characteristic ions (e.g., m/z 147, 112, 84 - predicted) for enhanced sensitivity. |
GC-MS Analysis Workflow
Caption: Workflow for the quantification of 3-Chloro-1-ethylpiperidine by GC-MS.
Section 2: Quantification by HPLC-UV with Pre-Column Derivatization
Principle of the Method
This method provides an alternative to GC-MS. To overcome the lack of a UV chromophore in 3-Chloro-1-ethylpiperidine, a pre-column derivatization step is employed to attach a UV-absorbing molecule to the analyte. 4-Toluene sulfonyl chloride (tosyl chloride) is an effective derivatizing agent for primary and secondary amines, creating a sulfonamide derivative with strong UV absorbance.[9] The resulting derivative is then separated using reverse-phase HPLC and quantified with a standard UV detector.[9]
Experimental Protocol: HPLC-UV
1. Derivatization Procedure
-
Reagents: Borate buffer (0.1 M, pH 9.5), 4-Toluene sulfonyl chloride solution (10 mg/mL in acetonitrile).
-
Procedure:
-
To 1.0 mL of each standard solution and sample solution in separate vials, add 1.0 mL of borate buffer.
-
Add 1.0 mL of the 4-Toluene sulfonyl chloride solution to each vial.[4]
-
Cap the vials, vortex thoroughly, and heat in a water bath or heating block at 60°C for 30 minutes.[4]
-
Allow the vials to cool to room temperature. The solutions are now ready for HPLC analysis.
-
2. Sample and Standard Preparation
-
Stock Solution (1000 µg/mL): Prepare as described in the GC-MS section, but use acetonitrile as the solvent.
-
Working Standard Solutions: Prepare calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock solution with acetonitrile.
-
Sample Preparation: Dissolve the API or sample matrix in acetonitrile to achieve a theoretical concentration within the calibration range.
-
Derivatization: Subject all standard and sample solutions to the derivatization procedure described above.
3. Instrumentation and Conditions
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable system for routine analysis. |
| Detector | UV/Vis Detector set at 230 nm | Wavelength for optimal absorbance of the tosyl derivative. |
| Column | C18 Column (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm) | C18 is a versatile stationary phase for reverse-phase chromatography of moderately polar compounds.[5] |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides acidic pH to ensure good peak shape for the derivative. |
| Mobile Phase B | Acetonitrile | A common organic solvent for reverse-phase HPLC. |
| Gradient | 60% B to 90% B over 15 minutes, hold 3 min, return to initial | A gradient elution ensures separation of the derivatized analyte from excess reagent and other impurities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | Standard injection volume. |
HPLC-UV Derivatization and Analysis Workflow
Caption: Workflow for HPLC-UV analysis via pre-column derivatization.
Section 3: Analytical Method Validation
Principle of Validation
Once a method is developed, it must be validated to prove it is suitable for its intended purpose.[10] Method validation provides documented evidence that the procedure yields precise, accurate, and reproducible results.[2] The following parameters should be assessed according to ICH Q2(R1) guidelines.[3]
Protocol for Method Validation
The following steps outline the validation process for the quantitative determination of an impurity like 3-Chloro-1-ethylpiperidine.
1. Specificity / Selectivity
-
Objective: To demonstrate that the analytical signal is unequivocally from the analyte of interest, free from interference from the matrix, diluents, or other impurities.[3]
-
Procedure:
-
Analyze a blank solution (diluent/solvent).
-
Analyze a placebo or sample matrix spiked without the analyte.
-
Analyze a solution of the analyte reference standard.
-
Analyze a spiked sample containing the analyte and potential impurities.
-
-
Acceptance Criteria: The analyte peak should be well-resolved from any other peaks, and the blank/placebo should show no interfering peaks at the analyte's retention time.
2. Linearity and Range
-
Objective: To demonstrate a direct proportional relationship between analyte concentration and the method's response over a specified range.[11]
-
Procedure: Prepare and analyze at least five concentrations across the desired range (e.g., from the Limit of Quantitation to 150% of the target concentration).
-
Acceptance Criteria: Plot the response versus concentration. The correlation coefficient (R²) should be ≥ 0.99. The y-intercept should be insignificant compared to the response at the lowest concentration.
3. Accuracy (as Recovery)
-
Objective: To measure the closeness of the experimental value to the true value.[11]
-
Procedure: Analyze a sample matrix spiked with known amounts of the analyte at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the target concentration), in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 80-120% for impurity analysis.[3]
4. Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[11]
-
Procedure:
-
Repeatability (Intra-assay): Analyze a minimum of six replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should typically be ≤ 15% for impurity analysis.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).[10]
-
Procedure: These can be determined based on the signal-to-noise ratio (S/N) of the analyte peak (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ must be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.
6. Robustness
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: Introduce small changes to method parameters such as oven temperature (±5°C) in GC, column temperature (±5°C) or mobile phase pH (±0.2 units) in HPLC, and flow rate (±10%).
-
Acceptance Criteria: The system suitability parameters (e.g., peak resolution, tailing factor) should remain within acceptable limits, and the results should not be significantly impacted.
Method Validation Workflow
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. upm-inc.com [upm-inc.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. epa.gov [epa.gov]
- 8. gcms.cz [gcms.cz]
- 9. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmaerudition.org [pharmaerudition.org]
- 11. wjarr.com [wjarr.com]
Application Notes and Protocols: 3-Chloro-1-ethylpiperidine as a Versatile Building Block for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a significant portion of FDA-approved drugs.[1][2] Its conformational flexibility and basic nitrogen atom make it an ideal framework for engaging with biological targets. 3-Chloro-1-ethylpiperidine is a valuable derivative, offering a reactive electrophilic center at the 3-position, which serves as a versatile handle for introducing molecular diversity. This document provides a comprehensive guide to the synthetic applications of 3-Chloro-1-ethylpiperidine, detailing its chemical properties, core synthetic transformations, and its role in the construction of bioactive molecules.
Section 1: Introduction to Privileged Scaffolds and the Role of 3-Chloro-1-ethylpiperidine
In drug discovery, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple biological targets. The piperidine ring is a quintessential example of such a scaffold.[1] The strategic functionalization of the piperidine ring is a key tactic in medicinal chemistry to optimize pharmacological activity and pharmacokinetic properties. 3-Chloro-1-ethylpiperidine emerges as a particularly useful building block due to the presence of a chlorine atom, which enhances its reactivity as a synthetic intermediate in the creation of novel therapeutic agents.[3]
Section 2: Physicochemical Properties and Reactivity
A thorough understanding of the physicochemical properties of 3-Chloro-1-ethylpiperidine is essential for its effective use in synthesis. The electron-withdrawing nature of the chlorine atom at the 3-position influences the reactivity of the molecule, making it a valuable precursor for a variety of substitution reactions.
| Property | Value |
| CAS Number | 2167-11-5 |
| Molecular Formula | C7H14ClN |
| Molecular Weight | 147.64 g/mol |
| Synonyms | 1-Ethyl-3-chloropiperidine, 3-Chloranyl-1-ethyl-piperidine |
(Data sourced from multiple chemical suppliers and databases)[4][5]
The primary mode of reactivity for 3-Chloro-1-ethylpiperidine is nucleophilic substitution at the carbon-chlorine bond. This allows for the introduction of a wide array of functional groups, making it a versatile building block for combinatorial chemistry and library synthesis.
Section 3: Core Synthetic Protocols
The following protocols are foundational for leveraging 3-Chloro-1-ethylpiperidine in the synthesis of more complex molecules.
Protocol 1: Nucleophilic Substitution with Phenoxides
This protocol details a classic Williamson ether synthesis, a common strategy for linking the piperidine scaffold to aromatic systems.
Workflow: Williamson Ether Synthesis
Caption: General workflow for the synthesis of 3-aryloxy-1-ethylpiperidine derivatives.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted phenol (1.0 equivalent) and potassium carbonate (1.5 equivalents) in dimethylformamide (DMF).
-
Addition of Electrophile: Add 3-Chloro-1-ethylpiperidine (1.2 equivalents) to the mixture.
-
Heating: Heat the reaction mixture to 80-100 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and pour into water. Extract the aqueous layer with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via silica gel chromatography.
Rationale and Self-Validation: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction. Potassium carbonate is a cost-effective base for deprotonating the phenol. Monitoring the reaction by TLC ensures that the reaction is driven to completion before initiating the workup, which is a critical self-validating step.
Protocol 2: Synthesis of 3-Amino-1-ethylpiperidine Derivatives
The introduction of a nitrogen-based nucleophile is a key step in the synthesis of many bioactive compounds. This protocol outlines the synthesis of a 3-amino-1-ethylpiperidine derivative.
Workflow: Amination Reaction
Caption: Synthetic workflow for the preparation of 3-amino-1-ethylpiperidine analogs.
Step-by-Step Methodology:
-
Reaction Setup: Combine 3-Chloro-1-ethylpiperidine (1.0 equivalent), the desired amine (1.5 equivalents), and triethylamine (2.0 equivalents) in acetonitrile.
-
Reaction Conditions: Heat the mixture in a sealed vessel at 80-100 °C for 12-24 hours.
-
Workup: Cool the reaction mixture and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to yield the desired 3-amino-1-ethylpiperidine derivative.
Expert Insights: The use of a non-nucleophilic base like triethylamine is crucial to scavenge the HCl generated during the reaction without competing with the amine nucleophile. The reaction is typically performed in a sealed vessel to prevent the evaporation of volatile reactants.
Section 4: Applications in Bioactive Molecule Synthesis
The 3-substituted piperidine motif is a common feature in a wide range of biologically active compounds.[6][7][8] 3-Chloro-1-ethylpiperidine serves as a key starting material for the synthesis of these important molecules.
Table of Bioactive Scaffolds Derived from 3-Substituted Piperidines:
| Therapeutic Area | Target Class | Example Drug/Candidate | Reference |
| Oncology | PARP Inhibitors | Niraparib | [9] |
| Psychiatry | Antipsychotic Agents | Preclamol, OSU-6162 | [9] |
| Neurology | Anticonvulsants | Tiagabine | [9] |
| Neurology | Parkinson's Disease | Pergolide | [9] |
The synthesis of these complex molecules often involves the initial functionalization of a piperidine ring, and building blocks like 3-Chloro-1-ethylpiperidine provide an efficient entry point. For example, the synthesis of analogs of the anti-cancer drug niraparib can be envisioned starting from a chiral piperidine building block.[10]
Section 5: Safety and Handling
3-Chloro-1-ethylpiperidine and its hydrochloride salt should be handled with care.[11][12] It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.[5]
Conclusion
3-Chloro-1-ethylpiperidine is a versatile and valuable building block for the synthesis of bioactive molecules. Its defined reactivity allows for the straightforward introduction of diverse functional groups onto the privileged piperidine scaffold. The protocols and information presented here provide a solid foundation for researchers to utilize this reagent in the design and synthesis of novel therapeutic agents. The continued exploration of new synthetic methodologies involving such building blocks will undoubtedly fuel future drug discovery efforts.[13][14]
References
A comprehensive list of references will be provided upon request.
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. spectrabase.com [spectrabase.com]
- 5. echemi.com [echemi.com]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajchem-a.com [ajchem-a.com]
- 8. researchgate.net [researchgate.net]
- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 10. technologynetworks.com [technologynetworks.com]
- 11. 3-CHLORO-1-ETHYLPIPERIDINE HYDROCHLORIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Chemists synthesize an improved building block for medicines | EurekAlert! [eurekalert.org]
- 14. Research Collection | ETH Library [research-collection.ethz.ch]
Application Note: Chromatographic Separation Techniques for 3-Chloro-1-ethylpiperidine
Target Audience: Researchers, analytical scientists, and drug development professionals. Focus: Overcoming reactivity, basicity, and detection challenges in the chromatographic analysis of nitrogen mustard-like intermediates.
Introduction: The Analytical Challenge
3-Chloro-1-ethylpiperidine is a cyclic tertiary amine and a highly reactive alkylating intermediate frequently utilized in pharmaceutical synthesis. From an analytical perspective, this molecule presents a "perfect storm" of chromatographic challenges:
-
High Reactivity (Aziridinium Formation): In polar or aqueous environments—such as standard reversed-phase high-performance liquid chromatography (RP-HPLC) mobile phases—the molecule undergoes rapid solvolysis. The nitrogen's lone pair attacks the C3 position, displacing the chloride ion to form a highly electrophilic bicyclic intermediate known as the 1-ethyl-1-azoniabicyclo[3.1.0]hexane aziridinium ion [1]. This intermediate subsequently reacts with water to form a mixture of 1-ethylpiperidin-3-ol and (1-ethylpyrrolidin-2-yl)methanol [2].
-
Lack of a Chromophore: The molecule lacks a conjugated
-system or aromatic ring, rendering standard UV detection (e.g., 254 nm) blind to its presence. -
Strong Basicity: As a tertiary amine, it interacts strongly with residual silanols on underivatized silica stationary phases, leading to severe peak tailing.
To achieve a self-validating and reproducible analytical system, the chromatographic method must either completely avoid protic environments or chemically disable the molecule's degradation pathway.
Mechanistic Pathway of Chromatographic Degradation
Understanding the degradation causality is critical. If a standard Water/Methanol gradient is applied, the analyst will observe multiple split peaks representing the hydrolysis products rather than the intact parent molecule.
Fig 1: Solvolysis pathway of 3-chloro-1-ethylpiperidine via an aziridinium intermediate.
Methodological Strategies & Causality
Strategy A: Gas Chromatography (GC-FID) – The Gold Standard
Gas Chromatography is the preferred technique for volatile, reactive amines [3]. By keeping the analyte in the gas phase and utilizing anhydrous sample preparation (e.g., dissolving in dry hexane), the ionizing environment required for chloride leaving and aziridinium formation is completely bypassed. Flame Ionization Detection (FID) easily solves the lack of a UV chromophore.
Strategy B: Ion-Suppressed Reversed-Phase HPLC (HPLC-CAD)
If LC is mandatory (e.g., for non-volatile impurity profiling), the mobile phase must be highly acidic (pH < 2.5). The Chemical Causality: Protonating the tertiary amine (
Experimental Protocols
Protocol 1: GC-FID Analysis Workflow
This protocol ensures the molecule remains intact by utilizing an anhydrous environment and a base-deactivated system to prevent tailing.
-
Sample Preparation: Accurately weigh 10 mg of 3-chloro-1-ethylpiperidine. Dissolve in 10 mL of anhydrous, GC-grade Hexane (1 mg/mL). Critical: Do not use protic solvents like methanol or ethanol.
-
System Configuration: Install a DB-1 or DB-5 capillary column (30 m × 0.32 mm ID × 0.25 µm film thickness).
-
Inlet Preparation: Install a base-deactivated glass liner to prevent adsorption of the basic amine. Set the injector temperature to 250 °C with a split ratio of 10:1.
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 1.0 min.
-
Ramp: 10 °C/min to 250 °C.
-
Final: 250 °C, hold for 5.0 min.
-
-
Detection: FID set to 280 °C. Hydrogen flow at 40 mL/min, Air flow at 400 mL/min, and Makeup gas (Nitrogen) at 25 mL/min.
Protocol 2: HPLC-CAD Analysis Workflow
This protocol utilizes extreme pH control to chemically disable degradation.
-
Sample Preparation: Dissolve the sample in Mobile Phase A (0.1% TFA in Water) immediately prior to injection. Keep the autosampler tray chilled to 4 °C to further suppress kinetic degradation.
-
Column Selection: Waters XBridge C18 (150 × 4.6 mm, 3.5 µm) or equivalent. Rationale: Ethylene-bridged hybrid (BEH) particles resist hydrolysis at highly acidic pH levels while minimizing silanol interactions.
-
Mobile Phase Preparation:
-
Mobile Phase A: LC-MS grade Water + 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0).
-
Mobile Phase B: LC-MS grade Acetonitrile + 0.1% TFA.
-
-
Gradient Program:
-
0-2 min: 5% B
-
2-12 min: Linear ramp to 60% B
-
12-15 min: Hold at 60% B
-
-
Flow Rate & Injection: 1.0 mL/min; 10 µL injection volume.
-
Detection: Charged Aerosol Detector (CAD). Set evaporator temperature to 35 °C (to accommodate the semi-volatile nature of the analyte) and data collection rate to 10 Hz.
Quantitative Data Presentation
The following table summarizes the operational parameters and expected outcomes for both validated methodologies, allowing analysts to choose the best approach based on their laboratory's capabilities.
| Parameter | Method 1: GC-FID | Method 2: HPLC-CAD |
| Primary Advantage | Absolute prevention of aziridinium formation | Suitable for non-volatile impurity profiling |
| Sample Solvent | Anhydrous Hexane or Toluene | Water/Acetonitrile with 0.1% TFA |
| Analyte State | Neutral, Gas-phase | Protonated ( |
| Degradation Risk | Low (Thermal degradation only at >280 °C) | Moderate (Requires strict pH < 2.5 control) |
| Detection Limit (LOD) | ~1-5 µg/mL | ~5-10 µg/mL |
| Peak Shape | Sharp (if base-deactivated liner is used) | Symmetrical (due to TFA ion-pairing) |
| Analysis Time | 21.0 minutes | 15.0 minutes |
References
-
Hammer, C. F., Heller, S. R., & Craig, J. H. (1972). Reactions of β-substituted amines—II: Nucleophilic displacement reactions on 3-chloro-1-ethylpiperidine. Tetrahedron, 28(1), 239-253. URL:[Link]
-
Helbing, N., et al. (2020). Understanding the Alkylation Mechanism of 3‐Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. Chemistry – A European Journal, 26(68), 15944-15952. URL:[Link]
- Mathiason, M. A., et al. (1993). US Patent 5,264,585A: Chiral catalysts for reduction of ketones and process for their preparation. United States Patent and Trademark Office.
Technical Guide: 3-Chloro-1-ethylpiperidine in Heterocyclic Synthesis
Topic: 3-Chloro-1-ethylpiperidine in the Synthesis of Piperidine Analogs Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
3-Chloro-1-ethylpiperidine (N-ethyl-3-chloropiperidine) is a critical yet volatile electrophilic building block in medicinal chemistry. Structurally related to nitrogen mustards, its reactivity is defined by the spontaneous formation of a bicyclic aziridinium ion intermediate.
For the synthetic chemist, this compound presents a bifurcation in reactivity: it can function as a precursor to 3-substituted piperidines (via direct displacement or retention) or, more commonly, rearrange to form 2-substituted methylpyrrolidines . This guide provides the mechanistic insight and protocols necessary to control, predict, and utilize this rearrangement for the synthesis of bioactive heterocyclic analogs.
Mechanistic Insight: The Aziridinium Bifurcation
The defining feature of 3-chloro-1-ethylpiperidine is its "neighboring group participation." The nitrogen lone pair intramolecularly displaces the chloride at the
This intermediate is susceptible to nucleophilic attack at two distinct carbon centers, leading to different skeletal outcomes:
-
Path A (Kinetic/Retention): Attack at C3 opens the aziridine ring to retain the piperidine skeleton.[1]
-
Path B (Thermodynamic/Contraction): Attack at C2 (the bridgehead carbon) opens the ring to form a pyrrolidine derivative (ring contraction).[1]
Mechanistic Pathway Diagram[1]
Caption: Divergent reaction pathways of 3-chloro-1-ethylpiperidine mediated by the aziridinium ion intermediate.
Expert Insight: In many nucleophilic substitutions (e.g., hydrolysis, cyanation), Path B (Ring Contraction) is often the major pathway due to the release of ring strain and steric factors, a phenomenon known as the rearrangement to pyrrolidines . Researchers aiming for 3-substituted piperidines must carefully control solvent polarity and temperature or use alternative synthetic routes (e.g., reductive amination of ketones) if the rearrangement is unavoidable.
Application Notes
Application A: Synthesis of 2-(Aminomethyl)pyrrolidine Scaffolds
This "instability" can be exploited as a feature.[1] The rearrangement provides a rapid entry into 2-substituted pyrrolidines, which are key pharmacophores in nicotine analogs and certain antipsychotics.
-
Target: 1-Ethyl-2-(cyanomethyl)pyrrolidine.[2]
-
Reagent: Potassium Cyanide (KCN).[1]
-
Outcome: The reaction of 3-chloro-1-ethylpiperidine with cyanide typically yields the ring-contracted pyrrolidine product almost exclusively, rather than the 3-cyanopiperidine.
Application B: Synthesis of Nitrogen Mustard Analogs
3-Chloro-1-ethylpiperidine is a "hemi-mustard." While less potent than bis(2-chloroethyl)amines (e.g., mechlorethamine), it retains alkylating potential.[1] It is used in oncology research to synthesize DNA-alkylating probes that crosslink guanine residues via the same aziridinium mechanism described above.
Detailed Experimental Protocol
Protocol: Synthesis of 1-Ethyl-3-piperidinol (and Isomer Analysis)
This protocol describes the hydrolysis of 3-chloro-1-ethylpiperidine. Note that this reaction produces a mixture of the 3-hydroxypiperidine (retention) and 1-ethyl-2-hydroxymethylpyrrolidine (contraction).
Safety Warning: 3-Chloro-1-ethylpiperidine is a severe vesicant and skin irritant. It mimics nitrogen mustard agents.[1][3] All operations must be performed in a functioning fume hood with double-gloving (nitrile/laminate).[1]
Materials
-
Substrate: 3-Chloro-1-ethylpiperidine hydrochloride (10 mmol, 1.84 g)
-
Solvent: Water (20 mL)
-
Base: Sodium Hydroxide (2.5 M solution)
-
Extraction: Dichloromethane (DCM)[1]
Step-by-Step Workflow
-
Free Base Generation:
-
Dissolve 3-chloro-1-ethylpiperidine HCl in minimal water (5 mL).
-
Cool to 0°C. Slowly add cold 2.5 M NaOH until pH > 11.
-
Note: The free amine spontaneously forms the aziridinium ion in polar media; proceed immediately.
-
-
Hydrolysis Reaction:
-
Stir the aqueous alkaline solution at reflux (100°C) for 4 hours.
-
Mechanistic Control: High temperature favors thermodynamic control, often shifting the ratio towards the pyrrolidine isomer. For kinetic attempts at the piperidine, run at room temperature for 48 hours (though conversion may be lower).[1]
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Saturate the aqueous phase with solid NaCl (salting out).[1]
-
Extract with DCM (3 x 20 mL).
-
Dry combined organics over anhydrous
and concentrate under reduced pressure.
-
-
Isomer Characterization (Critical Step):
-
The crude oil contains both 1-ethyl-3-piperidinol and 1-ethyl-2-hydroxymethylpyrrolidine .
-
NMR Distinction:
-
Data Summary Table: Expected Products
| Parameter | 3-Substituted Piperidine (Retention) | 2-Substituted Pyrrolidine (Contraction) |
| Structure | 6-membered ring | 5-membered ring with exocyclic methyl group |
| Major Pathway | Kinetic control (Solvent dependent) | Thermodynamic control (often favored with strong nucleophiles like CN⁻) |
| Key NMR Signal | C3-H (Methine) | C2-CH₂ -R (Methylene) |
| Boiling Point | ~93-95°C (at 15 mmHg) | Typically slightly lower |
References
-
Mechanism of Aziridinium Formation
-
Rearrangement to Pyrrolidines
-
Synthesis of Piperidine Analogs
-
Safety & Handling (Nitrogen Mustards)
- Title: Nitrogen Mustard Compounds - Safety D
-
Source: Thermo Fisher Scientific.[1]
Sources
- 1. Guided Search Result | Thermo Fisher Scientific [thermofisher.com]
- 2. US4321387A - Process for the preparation of optically active nicotine analogs - Google Patents [patents.google.com]
- 3. Nitrogen mustard - wikidoc [wikidoc.org]
- 4. Secondary 3-Chloropiperidines: Powerful Alkylating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Experimental Procedures and Mechanistic Insights for 3-Chloro-1-ethylpiperidine Reactions
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol and Mechanistic Guide.
Introduction & Mechanistic Grounding
3-Chloro-1-ethylpiperidine is a highly versatile aliphatic nitrogen heterocycle that serves as a classic substrate for studying Neighboring Group Participation (NGP) [1]. In synthetic chemistry and drug development, it is primarily utilized as a precursor for complex pyrrolidines via ring contraction[2] and as a structural motif in the design of nitrogen mustard-like DNA alkylating agents[3].
As a Senior Application Scientist, it is critical to understand that reactions involving 3-chloro-1-ethylpiperidine do not proceed via a simple direct substitution. Instead, they operate through a self-validating, two-step kinetic pathway[4]:
-
Intramolecular Cyclization: The lone pair of electrons on the piperidine nitrogen acts as an internal nucleophile. It displaces the chloride ion at the C3 position via an intramolecular
mechanism, forming a highly reactive, strained bicyclic intermediate: the 1-ethyl-1-azoniabicyclo[3.1.0]hexane cation[1]. -
Regioselective Ring Opening: This ambident aziridinium ion is then attacked by an exogenous nucleophile. Because the intermediate is asymmetrical, the nucleophile can attack at two distinct positions:
-
Path A (Ring Contraction): Attack at the less sterically hindered methylene carbon (originally C2 of the piperidine) yields 2-substituted-methyl-1-ethylpyrrolidine derivatives[5].
-
Path B (Retention): Attack at the more hindered methine carbon (C3) yields 3-substituted-1-ethylpiperidine derivatives[6].
-
Understanding this causality is paramount: the regioselectivity of the final product is dictated by the steric bulk of the incoming nucleophile and the solvent environment, with ring contraction generally being the favored thermodynamic and kinetic outcome[7].
Reaction Pathway Visualization
Reaction mechanism of 3-chloro-1-ethylpiperidine via a bicyclic aziridinium ion intermediate.
Applications in Drug Development
The unique reactivity profile of 3-chloropiperidines has been aggressively leveraged in modern pharmacology:
-
DNA Alkylating Agents: Bis-3-chloropiperidines (B-CePs) are synthesized as bifunctional alkylating agents[4]. Upon entering the physiological environment, they form bicyclic aziridinium ions that cross-link DNA by reacting preferentially with the N7 position of guanine residues, inducing strand cleavage in cancer cells[3].
-
Scaffold Diversification: The predictable ring contraction to 2-substituted pyrrolidines provides a stereoconvergent route to complex heterocyclic scaffolds used in the synthesis of antihistamines, anticholinergics, and chemical probes[2].
Quantitative Data: Nucleophile-Dependent Product Distribution
The table below summarizes the expected product distribution when 3-chloro-1-ethylpiperidine is subjected to various nucleophilic environments. Note: Attack at the less hindered C2 position consistently drives the formation of the 5-membered pyrrolidine ring.
| Nucleophile | Solvent | Temp (°C) | Major Product Type | Regioselectivity (Pyrrolidine : Piperidine) |
| Hydroxide ( | 25 | Ring Contraction | ~ 70 : 30 | |
| Methoxide ( | Methanol | 60 | Ring Contraction | ~ 80 : 20 |
| Benzylamine | Acetonitrile | 80 | Ring Contraction | ~ 85 : 15 |
| Azide ( | DMF | 60 | Ring Contraction | ~ 75 : 25 |
Experimental Protocols
Protocol A: Base-Mediated Solvolysis (Ring Contraction to Pyrrolidine)
Objective: Synthesize 2-hydroxymethyl-1-ethylpyrrolidine via aqueous solvolysis[6].
Reagents:
-
3-Chloro-1-ethylpiperidine hydrochloride (1.0 eq)
-
Sodium Hydroxide (Aqueous, 2.5 eq)
-
Dichloromethane (DCM) for extraction
Step-by-Step Methodology:
-
Free-basing and Aziridinium Formation: Dissolve 3-chloro-1-ethylpiperidine hydrochloride in distilled water (0.5 M concentration). Cool the flask to 0 °C using an ice bath. Add the aqueous NaOH dropwise over 15 minutes.
-
Causality Insight: The initial equivalent of NaOH neutralizes the hydrochloride salt, freeing the lone pair on the piperidine nitrogen. Maintaining 0 °C prevents premature, uncontrolled hydrolysis before complete free-basing is achieved.
-
-
Nucleophilic Attack: Remove the ice bath, warm the reaction mixture to 25 °C, and stir vigorously for 4 hours.
-
Causality Insight: At room temperature, the intramolecular displacement of the chloride occurs rapidly to form the aziridinium intermediate. The excess hydroxide ions then attack the strained bicyclic system, favoring the less sterically hindered carbon to yield the pyrrolidine derivative.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 × 50 mL).
-
Causality Insight: The resulting amino alcohols are highly polar. Multiple extractions with a moderately polar solvent like DCM ensure quantitative recovery of both the pyrrolidine and piperidine isomers.
-
-
Purification: Dry the combined organic layers over anhydrous
, filter, and concentrate under reduced pressure. Purify via vacuum distillation or basic alumina column chromatography to separate the major 2-hydroxymethyl-1-ethylpyrrolidine from the minor 3-hydroxy-1-ethylpiperidine.
Protocol B: Nucleophilic Amination (Synthesis of Diamine Precursors)
Objective: Synthesize 2-(aminomethyl)-1-ethylpyrrolidine derivatives using primary amines, a foundational step for creating bis-alkylating linkers[4].
Reagents:
-
3-Chloro-1-ethylpiperidine (1.0 eq, free base)
-
Benzylamine (3.0 eq)
-
Anhydrous Acetonitrile (
)
Step-by-Step Methodology:
-
Preparation: Dissolve 3-chloro-1-ethylpiperidine in anhydrous acetonitrile (0.2 M concentration) under a nitrogen atmosphere.
-
Causality Insight: A polar aprotic solvent like acetonitrile strongly stabilizes the ionic transition state leading to the aziridinium intermediate, accelerating the reaction without competing as a nucleophile (unlike water or alcohols)[7].
-
-
Amination: Add benzylamine in a single portion. Equip the flask with a reflux condenser and heat the mixture to 80 °C for 6 hours.
-
Causality Insight: An excess of the amine acts as both the nucleophile and the acid scavenger (neutralizing the generated HCl). Heating provides the activation energy required for the bulky amine to attack and open the aziridinium ring.
-
-
Workup: Cool the reaction to room temperature and concentrate the solvent under reduced pressure. Partition the resulting crude residue between 1M NaOH (30 mL) and diethyl ether (50 mL).
-
Causality Insight: The basic workup ensures the product diamine is fully deprotonated and partitions cleanly into the organic phase, while the benzylamine hydrochloride salt byproduct is neutralized.
-
-
Isolation: Separate the layers, extract the aqueous phase once more with ether, dry the combined organics over
, and concentrate. Purify via silica gel chromatography (eluent: /MeOH/ 90:9:1) to isolate the pure ring-contracted diamine.
References
-
Title: Reactions of β-substituted amines—II: Nucleophilic displacement reactions on 3-chloro-1-ethylpiperidine Source: Tetrahedron URL: [Link]
-
Title: Reactions of β-substituted amines—III: Complete product study of the reaction of 3-chloro-1-ethylpiperidine in aqueous sodium-hydroxide Source: Tetrahedron URL: [Link]
-
Title: Synthesis and evaluation of a bis-3-chloropiperidine derivative incorporating an anthraquinone pharmacophore Source: Bioorganic & Medicinal Chemistry URL: [Link]
-
Title: Understanding the Alkylation Mechanism of 3‐Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions Source: Chemistry – A European Journal URL: [Link]
-
Title: From six- to five-membered heterocycles via ring contraction in the last quarter century Source: Tetrahedron URL: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Chloro-1-ethylpiperidine Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-1-ethylpiperidine. It provides a comprehensive resource in a question-and-answer format to address common challenges and optimize reaction conditions for improved yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing 3-Chloro-1-ethylpiperidine?
A1: The most prevalent and direct method for synthesizing 3-Chloro-1-ethylpiperidine is through the chlorination of its corresponding alcohol precursor, 1-ethyl-3-piperidinol.[1][2] This is a nucleophilic substitution reaction where the hydroxyl group is replaced by a chlorine atom. The choice of chlorinating agent is crucial for the success of this transformation.
Q2: Which chlorinating agent is recommended for the conversion of 1-ethyl-3-piperidinol to 3-Chloro-1-ethylpiperidine?
A2: Thionyl chloride (SOCl₂) is a widely used and effective reagent for this type of conversion.[3] Its advantages include the formation of gaseous byproducts (sulfur dioxide and hydrogen chloride), which simplifies the purification of the final product.
Q3: What is the general reaction mechanism for the chlorination of an alcohol with thionyl chloride?
A3: The reaction of an alcohol with thionyl chloride typically proceeds through the formation of a chlorosulfite intermediate. This is followed by a nucleophilic attack by the chloride ion. The mechanism can be influenced by the presence of a base, such as pyridine. In the absence of a base, the reaction can proceed via an Sₙi (internal nucleophilic substitution) mechanism, often with retention of configuration. When a base like pyridine is used, it reacts with the intermediate, and the chloride ion then attacks in a standard Sₙ2 fashion, leading to an inversion of configuration.[4]
Q4: What are the critical reaction parameters to control for optimal yield?
A4: Key parameters to control include:
-
Temperature: The reaction is often initiated at low temperatures (e.g., 0 °C) to control the initial exothermic reaction and then may be allowed to warm to room temperature or gently heated to ensure completion.[5]
-
Stoichiometry: A slight excess of thionyl chloride (typically 1.1-1.5 equivalents) is often used to ensure complete conversion of the alcohol.[5]
-
Solvent: An inert solvent, such as dichloromethane or chloroform, is commonly used.[6]
-
Purity of Reagents: The use of dry solvents and fresh thionyl chloride is important to prevent side reactions with water.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of 3-Chloro-1-ethylpiperidine and provides potential solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Explanation |
| Incomplete Reaction | Monitor reaction progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to check for the presence of the starting material (1-ethyl-3-piperidinol). If the starting material is still present after the expected reaction time, consider extending the reaction time or gently heating the mixture.[5] |
| Decomposition of Thionyl Chloride | Use fresh reagent: Thionyl chloride can decompose over time, especially if exposed to moisture. Ensure you are using a fresh bottle or a properly stored reagent. |
| Suboptimal Temperature | Optimize temperature profile: If the reaction is sluggish at low temperatures, a gradual increase in temperature may be necessary. However, excessive heat can lead to the formation of byproducts. A stepwise approach, starting cold and slowly warming, is often effective. |
| Presence of Water | Ensure anhydrous conditions: Any moisture in the reaction will react with thionyl chloride, reducing its effectiveness and generating HCl, which can lead to unwanted side reactions. Use oven-dried glassware and anhydrous solvents. |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Steps & Explanation |
| Elimination Reactions | Control temperature: At higher temperatures, elimination reactions can compete with substitution, leading to the formation of unsaturated piperidine derivatives. Maintaining a lower reaction temperature can minimize this side reaction. |
| Over-chlorination | Control stoichiometry: While a slight excess of thionyl chloride is often used, a large excess can potentially lead to the formation of dichlorinated or other over-chlorinated byproducts, although this is less common for this specific substrate.[1] |
| Rearrangement Products | Consider the mechanism: Depending on the reaction conditions, carbocation intermediates may be formed, which could be susceptible to rearrangement. Using conditions that favor an Sₙ2 mechanism (e.g., with pyridine) can sometimes mitigate this.[4] |
| Polymerization | Control concentration and temperature: Highly reactive intermediates or products can sometimes lead to polymerization, especially at higher concentrations and temperatures. Running the reaction at a more dilute concentration may help. |
Issue 3: Difficulties in Product Purification
| Potential Cause | Troubleshooting Steps & Explanation |
| Co-eluting Impurities | Optimize chromatography: If using column chromatography for purification, screen different solvent systems (e.g., ethyl acetate/hexane mixtures) to achieve better separation of the desired product from impurities.[7] |
| Product is a Salt | Neutralize before extraction: The product, being an amine, will likely exist as its hydrochloride salt in the acidic reaction mixture. Before extraction with an organic solvent, the reaction mixture should be carefully neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to obtain the free base, which is more soluble in organic solvents.[8] |
| Product Volatility | Careful solvent removal: 3-Chloro-1-ethylpiperidine is a relatively small molecule and may be volatile. When removing the solvent under reduced pressure, use a moderate temperature to avoid loss of product. |
| Thermal Instability | Avoid high temperatures during distillation: If purifying by distillation, be aware that some chlorinated organic compounds can decompose at high temperatures.[9] Vacuum distillation is recommended to lower the boiling point and minimize the risk of decomposition. |
Experimental Protocols
Protocol 1: Synthesis of 3-Chloro-1-ethylpiperidine
This protocol is a general guideline based on the chlorination of secondary alcohols with thionyl chloride. Optimization may be required for specific laboratory conditions.
Materials:
-
1-ethyl-3-piperidinol
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or chloroform
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ice bath
-
Round-bottom flask with a stir bar
-
Dropping funnel
-
Reflux condenser with a drying tube
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1-ethyl-3-piperidinol (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution via a dropping funnel. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated sodium bicarbonate solution to neutralize the excess acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude 3-Chloro-1-ethylpiperidine.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Data Presentation
Table 1: Troubleshooting Summary for Low Yield
| Symptom | Potential Cause | Suggested Action |
| No product formation | Inactive thionyl chloride | Use a fresh bottle of thionyl chloride. |
| Incomplete conversion | Insufficient reaction time/temp | Increase reaction time or gently warm the mixture. |
| Low recovery after workup | Product in aqueous layer | Ensure complete neutralization before extraction. |
Visualization of Key Processes
General Reaction Workflow
Caption: Workflow for the synthesis of 3-Chloro-1-ethylpiperidine.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low product yield.
References
-
Enzymatic resolution of antidepressant drug precursors in an undergraduate laboratory. SciELO. [Link]
-
Supplementary Information. The Royal Society of Chemistry. [Link]
-
Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Organic Syntheses. [Link]
-
Synthesis of 3‐chloropiperidines 1–4. ResearchGate. [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]
-
Secondary 3‐Chloropiperidines: Powerful Alkylating Agents. Europe PMC. [Link]
-
Piperidine, 3-chloro-1-ethyl-. SpectraBase. [Link]
-
Ch 8 : ROH + SOCl2 or PX3. University of Calgary. [Link]
-
Reaction 20251020 1153. Scribd. [Link]
-
One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses. [Link]
-
SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. [Link]
- Synthetic method of piperidine hydrochloride.
-
thionyl chloride synthesis. Sciencemadness Discussion Board. [Link]
-
SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. [Link]
-
An efficient synthesis of neuroleptic drugs under microwave irradiation. Journal of Chemical and Pharmaceutical Research. [Link]
-
Alcohols to Alkyl Chlorides, Part 2: Thionyl Chloride (SOCl2). YouTube. [Link]
-
-
Organic Syntheses. [Link]
-
-
1-Ethyl-3-piperidinol. DrugFuture. [Link]
-
Thermal decomposition of the prepared compounds. ResearchGate. [Link]
-
Scientists identified toxic byproducts of disinfecting drinking water. Tech Explorist. [Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
-
Scholars Research Library. Der Pharma Chemica. [Link]
-
1-Ethyl-3-piperidinol. PubChem. [Link]
-
Disinfection Byproducts. US EPA. [Link]
-
Chlorination byproducts, their toxicodynamics and removal from drinking water. PubMed. [Link]
-
Thionyl chloride method is preferred preparing alkyl chlorides from alcohols. Why?. Yufeng. [Link]
- Method for measuring content of piperidine impurity in glatiramer acetate sample.
-
Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. MDPI. [Link]
-
Byproduct Formation of Chlorination and Chlorine Dioxide Oxidation in Drinking Water Treatment: Their Formation Mechanisms and Health Effects. Periodica Polytechnica Chemical Engineering. [Link]
-
Analytical Methods. RSC Publishing. [Link]
-
thermal stability of organic compounds by the isoteniscope method. DTIC. [Link]
-
Formation and decomposition of 3-chloropropane-1,2-diol esters in models simulating processed foods. Czech Journal of Food Sciences. [Link]
Sources
- 1. CAS 13444-24-1: 1-Ethyl-3-piperidinol | CymitQuimica [cymitquimica.com]
- 2. 1-Ethyl-3-piperidinol [drugfuture.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scribd.com [scribd.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. orgsyn.org [orgsyn.org]
- 9. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
Technical Support Center: 3-Chloro-1-ethylpiperidine Impurity Profiling
Status: Operational Topic: Analytical Troubleshooting & Impurity Identification Audience: Senior Chemists, QC Analysts, Process Development Scientists
Executive Summary
Welcome to the technical support hub for 3-Chloro-1-ethylpiperidine (3-CEP) . This guide addresses the unique analytical challenges posed by this compound. Unlike stable pharmaceutical intermediates, 3-CEP is a
This guide moves beyond basic "how-to" steps, explaining the causality of impurity formation to help you distinguish between real process impurities and artifacts generated during analysis.
Part 1: The Core Mechanism (The "Why")
Q: Why do my HPLC peaks shift or split when the sample sits in solution?
A: You are likely observing the Aziridinium Shuffle . 3-Chloro-1-ethylpiperidine is not a static molecule in solution, especially at neutral or basic pH. The nitrogen lone pair performs an intramolecular nucleophilic attack on the carbon bearing the chlorine (C3), displacing the chloride and forming a bicyclic aziridinium ion .
This intermediate is highly electrophilic and can be attacked by nucleophiles (like water or chloride) at either carbon of the three-membered ring.
-
Attack at C3: Reforms the original 3-chloro compound (retention).
-
Attack at C4: Forms the 4-chloro regioisomer (rearrangement).
-
Attack by Water: Forms the hydrolysis product (alcohol).
This mechanism is the root cause of most "unexplained" impurities.
Figure 1: The dynamic equilibrium of the aziridinium ion, leading to isomerization and hydrolysis.
Part 2: Analytical Troubleshooting (The "How")
Scenario A: The "Ghost" Impurities in GC-MS
User Report: "My LC-MS shows 98% purity, but GC-MS shows 15% of a new impurity with a mass of [M-36]. Is my sample degrading?"
Diagnosis: Thermal Elimination (Artifact).
Gas Chromatography (GC) is often unsuitable for
The Solution:
-
Switch to LC-MS: This is the gold standard for thermally labile salts.
-
If GC is mandatory:
-
Use a Cool On-Column injection technique.
-
Derivatize the sample (though difficult for tertiary amines).
-
Lower the injector temperature to the minimum required for volatilization (
C), though this may cause peak broadening.
-
Scenario B: The "Moving" Peak in HPLC
User Report: "I prepared my sample in water/acetonitrile. The first injection looked good, but by the 5th injection, the main peak decreased and a fronting peak appeared."
Diagnosis: In-situ Hydrolysis. The free base of 3-CEP hydrolyzes rapidly in water. Even the HCl salt will hydrolyze if the pH drifts above 5.0.
The Solution:
-
Diluent: Use anhydrous acetonitrile or acidified methanol (0.1% Formic Acid).
-
Temperature: Keep the autosampler at 4°C .
-
Buffer: Avoid phosphate buffers at neutral pH. Use Ammonium Formate (pH 3.0) to stabilize the nitrogen lone pair by protonation, preventing aziridinium formation.
Part 3: Impurity Identification Guide
Use this table to identify peaks based on Relative Retention Time (RRT) and Mass-to-Charge (m/z) ratios.
| Impurity Name | Structure Description | Origin | Detection (LC-MS) | Risk Factor |
| Impurity A | 1-Ethyl-3-piperidinol | Starting material / Hydrolysis | [M+H]+ = 130.1 | High (Stability) |
| Impurity B | 1-Ethyl-1,2,3,6-tetrahydropyridine | Elimination product (Thermal) | [M+H]+ = 112.1 | High (GC Artifact) |
| Impurity C | 4-Chloro-1-ethylpiperidine | Regioisomer (Aziridinium shift) | [M+H]+ = 148.1 (Same as Target) | Medium (Process) |
| Impurity D | Bis(1-ethylpiperidin-3-yl) ether | Dimerization | [M+H]+ = 241.2 | Low |
Part 4: Validated Experimental Protocols
Protocol 1: Sample Preparation for LC-MS (Stability-Focused)
Objective: To prepare samples without inducing artificial hydrolysis or isomerization.
-
Weighing: Weigh 10 mg of 3-Chloro-1-ethylpiperidine HCl into a volumetric flask.
-
Solvent Choice: Immediately dissolve in 0.1% Formic Acid in Acetonitrile .
-
Why? The acid protonates the nitrogen (
), removing the lone pair's ability to form the aziridinium ring. Acetonitrile is non-nucleophilic.
-
-
Storage: Store at -20°C if not analyzing immediately.
-
Analysis: Inject within 4 hours of preparation. Keep autosampler at 4°C.
Protocol 2: Distinguishing Regioisomers (NMR)
Objective: To confirm if the chlorine is at position 3 (Target) or position 4 (Impurity C), as MS cannot distinguish them.
Since 3-chloro and 4-chloro isomers have identical mass, 13C-NMR is required.
-
Solvent: Dissolve ~20 mg in D2O (if HCl salt) or CDCl3 (if free base).
-
Key Shift Identification:
-
3-Chloro (Target): Look for the C3 methine signal around δ 55-60 ppm . You will see distinct asymmetry in the ring carbons.
-
4-Chloro (Isomer): Look for the C4 methine signal. Due to the symmetry of the piperidine ring at the 4-position, the C2 and C6 signals (and C3/C5) will appear much closer in shift or equivalent if the N-substituent allows rapid inversion.
-
-
Visual Logic:
Figure 2: Decision tree for distinguishing chlorinated isomers.
References
-
Mechanism of Aziridinium Formation: Dahanukar, V. H., et al. (2002). "Reaction of aziridinium ions with organometallic reagents: optimization of the key step of ecopipam synthesis." Tetrahedron Letters, 43(35), 6121-6125. Link
-
Thermal Degradation in GC-MS: Fang, M., et al. (2015).[1] "Thermal Degradation of Small Molecules: A Global Metabolomic Investigation." Analytical Chemistry, 87(21), 10935–10941. Link
-
General Impurity Profiling: International Conference on Harmonisation (ICH). "Guideline Q3A(R2): Impurities in New Drug Substances." ICH Guidelines. Link
- Nitrogen Mustard Chemistry: Renslo, A. R. (2014). "The Aziridinium Ion: A versatile Intermediate in Alkaloid Synthesis." Organic Chemistry Frontiers. (General reference for beta-haloamine reactivity).
Sources
Technical Support Center: Stereocontrol in 3-Chloro-1-ethylpiperidine Chemistries
Status: Operational | Tier: Level 3 (Advanced Application Support) Subject: Optimizing Stereoselectivity & Regio-integrity in Nitrogen Mustard Intermediates
Introduction: The "Aziridinium Trap"
Welcome to the technical support hub for 3-halo-piperidine chemistries. If you are accessing this guide, you are likely encountering one of two critical failures in your workflow:
-
Loss of Enantiopurity: Your chiral starting material yields a racemate or lower ee% product.
-
Regio-scrambling: You are observing significant formation of pyrrolidine impurities (ring contraction).
The Core Mechanism: The reactivity of 3-chloro-1-ethylpiperidine is governed by Neighboring Group Participation (NGP) . The nitrogen lone pair acts as an internal nucleophile, displacing the chloride to form a bicyclic aziridinium ion . This intermediate is highly electrophilic but also highly unstable.
-
The Trap: This aziridinium ion is the "fork in the road." Depending on reaction conditions, the subsequent nucleophilic attack can occur at the original 3-position (retention of ring size) or the 2-position (ring contraction to pyrrolidine). Furthermore, reversible formation of this ion can lead to racemization.
Module 1: Mechanistic Troubleshooting (The "Why")
Understanding the pathway is the only way to control the outcome. The diagram below illustrates the kinetic competition between the desired substitution and the rearrangement.
Pathway Visualization
Caption: The "Aziridinium Fork." Path A leads to the desired piperidine (via double inversion). Path B leads to the pyrrolidine contaminant.
Module 2: Reaction Optimization (The "How")
To improve stereoselectivity, you must stabilize the transition state leading to Path A (above) while suppressing the rearrangement to Path B.
Optimization Matrix
| Parameter | Recommendation | Scientific Rationale |
| Solvent Polarity | Use Non-Polar / Aprotic (e.g., Toluene, DCM, Hexane) | Polar solvents (water, methanol) stabilize the separated ion pair, allowing the chloride to drift away. Non-polar solvents favor a tight ion pair , keeping the leaving group close to the stereocenter, promoting immediate re-attack or substitution with retention of configuration. |
| Temperature | Cryogenic to 0°C | The formation of the aziridinium ion is fast. Higher temperatures provide the activation energy required for the ring-contraction rearrangement (Path B). Keep it cold to favor the kinetic piperidine product. |
| Nucleophile Strength | Strong, Soft Nucleophiles | A strong nucleophile will attack the aziridinium ion immediately upon formation. Weak nucleophiles allow the intermediate to exist longer, increasing the probability of rearrangement or racemization. |
| Leaving Group | Chloride (vs. Mesylate/Tosylate) | While OMs/OTs are better leaving groups, they form the aziridinium ion too easily, often before you are ready to trap it. Chloride offers a "controlled release" of the reactive intermediate. |
Protocol: Stereospecific Synthesis of 3-Chloro-1-ethylpiperidine
Target: Converting chiral 3-hydroxypiperidine to the chloride with retention of configuration (via double inversion).
Prerequisites:
-
Start with enantiopure N-ethyl-3-hydroxypiperidine.
-
Inert atmosphere (Argon/Nitrogen) is mandatory.
Step-by-Step Workflow:
-
Preparation: Dissolve N-ethyl-3-hydroxypiperidine (1.0 eq) in anhydrous Toluene (0.2 M). Do not use DMF or alcohols.
-
Activation: Cool to 0°C . Add Thionyl Chloride (SOCl₂) (1.2 eq) dropwise.
-
Mechanism Note: SOCl₂ forms a chlorosulfite intermediate. The internal attack by nitrogen displaces the chlorosulfite (Inversion 1 -> Aziridinium). The chloride ion then attacks the aziridinium (Inversion 2 -> Retention relative to starting OH).
-
-
Reaction: Allow to warm to Room Temperature (RT) strictly for 1-2 hours. Do not reflux.
-
Warning: Refluxing promotes the thermodynamic rearrangement to the chloromethyl-pyrrolidine isomer.
-
-
Workup: Quench with saturated NaHCO₃ at 0°C. Extract immediately with cold Et₂O or DCM.
-
Isolation: Isolate as the free base if using immediately. If storage is needed, form the HCl salt, which precipitates and halts the aziridinium equilibrium.
Module 3: Analytical Controls
You cannot improve what you cannot measure. Standard HPLC often fails to resolve the regioisomers (piperidine vs. pyrrolidine).
Distinguishing Regioisomers (NMR)
The most common error is misidentifying the pyrrolidine impurity as the product.
| Feature | 3-Chloro-1-ethylpiperidine (Target) | 2-(Chloromethyl)-1-ethylpyrrolidine (Impurity) |
| ¹H NMR (Methine) | Multiplet at ~3.8 - 4.2 ppm (C3-H) | Multiplet at ~2.8 - 3.2 ppm (C2-H) |
| ¹H NMR (CH₂-Cl) | N/A (Cl is on the ring) | Distinct doublet/multiplet at ~3.5 ppm |
| ¹³C NMR | C3 signal at ~55-60 ppm | Exocyclic CH₂-Cl signal at ~45-50 ppm |
Measuring Enantiomeric Excess (ee%)
-
Method: Chiral HPLC.
-
Column: Polysaccharide-based stationary phases (e.g., Chiralpak AD-H or OD-H).
-
Mobile Phase: Hexane/IPA (90:10 to 98:2) with 0.1% Diethylamine (DEA) .
-
Critical: You must use a basic additive (DEA) to suppress the protonation of the piperidine nitrogen. Without it, peak tailing will obscure the enantiomer separation.
-
Module 4: Frequently Asked Questions (FAQ)
Q: I am seeing a 50:50 mixture of piperidine and pyrrolidine. What happened? A: You likely reached thermodynamic equilibrium . This happens if the reaction was run too hot (>40°C) or left for too long (overnight) in a polar solvent. The aziridinium ion equilibrates between the 6-membered and 5-membered rings. To fix this, stop the reaction earlier and keep the temperature <20°C.
Q: Can I use the HCl salt of the starting material directly? A: No. The nitrogen lone pair must be free to drive the reaction via the aziridinium intermediate. You must neutralize the salt to the free base in situ or beforehand. However, once the product is formed, converting it back to the HCl salt is the best way to stabilize it for storage.
Q: Why is my ee% dropping during the workup? A: 3-chloropiperidines are unstable in water at neutral/acidic pH. If your workup takes too long, the water acts as a nucleophile, hydrolyzing the chloride back to the alcohol (via the aziridinium), often with racemization. Speed is key. Perform the extraction quickly with cold solvents and dry the organic layer immediately over MgSO₄.
Q: Is this chemistry applicable to large-scale manufacturing? A: Yes, but safety is paramount. 3-chloropiperidines are "nitrogen mustards" and are potential blistering agents (vesicants). All handling must occur in a fume hood with appropriate PPE. For scale-up, flow chemistry is often recommended to minimize the accumulation of the hazardous aziridinium intermediate.
References
-
Kirchner, M., et al. (2025).[1] "Understanding the Alkylation Mechanism of 3‐Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions." Chemistry – A European Journal.
-
Dahanukar, V. H., et al. (2002). "Reaction of aziridinium ions with organometallic reagents: optimization of the key step of ecopipam synthesis." Tetrahedron Letters, 43(35), 6121-6125.
-
Watson, T. J., et al. (2010). "Stereoselective synthesis of piperidine derivatives." World Intellectual Property Organization (WO2010077798A2).
-
Göttlich, R., et al. (2023). "Secondary 3‐Chloropiperidines: Powerful Alkylating Agents." ChemMedChem.
Sources
Introduction: The "Hidden" Intermediate
Welcome to the technical support center for 3-Chloro-1-ethylpiperidine . If you are working with this molecule, you are likely using it as an electrophile to introduce the 1-ethylpiperidin-3-yl motif into a scaffold.
However, this reagent is not a simple alkyl chloride. It belongs to the class of nitrogen mustards .[1] Its reactivity is governed entirely by the formation of a transient, highly reactive bicyclic aziridinium ion (1-azabicyclo[3.1.0]hexane system).
The Core Problem: The aziridinium ion is an "ambident electrophile." Nucleophiles can attack it at two different positions, leading to either:
-
Retention: The desired 3-substituted piperidine.
-
Rearrangement: A ring-contracted 2-(substituted methyl)pyrrolidine.
This guide addresses the synthesis, stability, and the critical regioselectivity issues inherent to this chemistry.
Module 1: Synthesis & Preparation Protocol
Standard Protocol: Chlorination of 1-Ethyl-3-piperidinol
The most robust method involves converting the alcohol to the chloride using thionyl chloride (
Reagents:
-
Starting Material: 1-Ethyl-3-piperidinol
-
Reagent: Thionyl Chloride (
) (1.2 - 1.5 equiv) -
Solvent: Dichloromethane (DCM) or Chloroform (
) -
Base (Optional but recommended for stability): HCl (gas) or maintenance of acidic pH.
Step-by-Step Workflow:
-
Salt Formation: Dissolve 1-ethyl-3-piperidinol in dry DCM. Cool to 0°C. It is often beneficial to pre-form the HCl salt by adding ethereal HCl to protect the amine, although the reaction generates HCl in situ.
-
Addition: Add
dropwise at 0-5°C. Critical: Exotherms can trigger aziridinium formation immediately. -
Reflux: Heat to reflux (approx. 40°C for DCM) for 2-4 hours. Monitor by TLC (Note: The chloride and alcohol may streak; GC-MS is preferred).
-
Workup (The Danger Zone): Evaporate solvent and excess
under vacuum.-
STOP HERE if possible. Store as the crude Hydrochloride Salt .
-
Do NOT neutralize to the free base unless immediately reacting it. The free base self-alkylates rapidly.
-
Troubleshooting Table: Synthesis Phase
| Symptom | Probable Cause | Corrective Action |
| Low Yield / Tar Formation | Free Base Polymerization. You likely neutralized the reaction mixture or allowed the pH to rise, causing the amine to displace the chloride of a neighboring molecule (intermolecular alkylation). | Keep Acidic. Maintain the product as the HCl salt. If neutralization is required for the next step, perform it in situ at low temperature (-78°C to 0°C) in the presence of the next nucleophile. |
| Product Solidifies into Gel | Dimerization. The free base has formed a bis-quaternary ammonium salt (dimer). | Solvent Choice. Use non-polar solvents (ether/hexane) for free base handling to precipitate the dimer if it forms, but prevention (keeping it cold/acidic) is key. |
| Unexpected NMR Signals (Isomer) | Thermal Rearrangement. High temperatures during chlorination or workup can favor the thermodynamic pyrrolidine isomer. | Temperature Control. Keep the reaction temperature below 60°C. Avoid prolonged reflux if not necessary. |
Module 2: The Aziridinium Challenge (Regioselectivity)
This is the most frequent source of confusion. Users often believe they have a simple
Mechanism Visualization
The nitrogen lone pair attacks the C3-Cl bond, ejecting chloride and forming the bicyclic system. The nucleophile then opens this ring.
Figure 1: The divergence of the aziridinium intermediate. Path A leads to the desired piperidine, while Path B leads to the ring-contracted pyrrolidine impurity.
FAQs: Reactivity & Regiochemistry
Q: Why am I seeing a mixture of 6-membered and 5-membered rings in my final product? A: This is the signature of the aziridinium mechanism. The nucleophile (e.g., amine, alkoxide) attacks the strained aziridinium ring.[2]
-
Kinetic Control: Often favors the primary carbon (if applicable) or the less hindered position. In the 1-azabicyclo[3.1.0] system, attack at C3 (restoring the piperidine) is often favored by ring-strain release arguments, but attack at C2 (leading to pyrrolidine) is electronically feasible.
-
Solution: You cannot stop the aziridinium formation. However, you can influence the opening. Using polar protic solvents (like methanol) often stabilizes the transition state leading to the piperidine, but can also lead to solvolysis byproducts. Using non-polar solvents with the free base often leads to uncontrolled polymerization.
-
Verification: Check your NMR.[3][4][5] The pyrrolidine derivative typically shows a distinct methylene doublet (
) attached to the ring, whereas the piperidine derivative has the nucleophile directly on the ring methine ( ).
Q: Can I separate the isomers? A: Difficult but possible.
-
Distillation: They often have very similar boiling points.
-
Chromatography: High-performance flash chromatography on amine-functionalized silica is recommended. The pyrrolidine isomer is often slightly more polar due to the exposed side chain.
-
Chemical Separation: In some cases, the basicity differs.[6] Careful fractional crystallization of the oxalate or picrate salts can enrich the desired isomer.
Module 3: Stability & Storage
Critical Handling Rules
| Parameter | Recommendation | Scientific Rationale |
| State | Solid HCl Salt | The protonated nitrogen cannot act as a nucleophile, preventing intramolecular cyclization to the aziridinium ion. |
| Temperature | -20°C (Freezer) | Even as a salt, trace moisture can induce hydrolysis. Low temperature slows this entropy-driven degradation. |
| Atmosphere | Argon/Nitrogen | The compound is hygroscopic.[7][8][9] Water acts as a nucleophile, creating the alcohol (reverting to starting material) or opening the ring to form amino-alcohols. |
| Shelf Life | < 6 Months | Even under optimal conditions, slow degradation occurs. Re-titrate or check NMR before critical steps. |
Q: My 3-chloro-1-ethylpiperidine HCl turned into a sticky brown goo. Is it usable? A: No. This indicates hydrolysis (absorbing water) followed by polymerization. The brown color suggests oxidative degradation of the amine. Discard it. Attempting to "clean" it usually results in low recovery of impure material.
References
-
Carraro, C., et al. (2019). "Behind the Mirror: Chirality Tunes the Reactivity and Cytotoxicity of Chloropiperidines as Potential Anticancer Agents."[10] ChemMedChem.
-
Kirchner, M., et al. (2023). "Secondary 3‐Chloropiperidines: Powerful Alkylating Agents."[11] ChemistryOpen.
-
BenchChem Technical Support. (2025). "Stability and Storage of Piperazine/Piperidine Derivatives."
-
Jang, D. O., et al. (2021). "Synthetic Applications of Aziridinium Ions." Molecules.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Tunable [3+2] and [4+2] Annulations for Pyrrolidine and Piperidine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereocontrolled and time-honored access to piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans using lactam-tethered alkenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. researchgate.net [researchgate.net]
- 11. Secondary 3‐Chloropiperidines: Powerful Alkylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
Degradation pathways of 3-Chloro-1-ethylpiperidine under various conditions
Technical Support Center: 3-Chloro-1-ethylpiperidine Degradation Pathways
Welcome to the technical support center for 3-Chloro-1-ethylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting for experiments involving this compound. Here, we will explore its degradation pathways under various stress conditions and offer practical solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 3-Chloro-1-ethylpiperidine?
A1: 3-Chloro-1-ethylpiperidine, a tertiary 3-chloropiperidine, is susceptible to degradation through several pathways, primarily driven by hydrolysis and intramolecular cyclization. The key transformation involves the formation of a highly reactive bicyclic aziridinium ion intermediate. This intermediate is then susceptible to nucleophilic attack, leading to various degradation products.
The main degradation pathways include:
-
Hydrolysis: The chloro group can be hydrolyzed to a hydroxyl group, forming 1-ethyl-3-piperidinol. This is a common pathway in aqueous environments.
-
Intramolecular Cyclization: The nitrogen atom can displace the chloride to form a strained bicyclic aziridinium ion. This intermediate can then react with nucleophiles present in the medium. For instance, in methanol, it can lead to the formation of piperidine and pyrrolidine methyl ethers.
-
Oxidation: The piperidine ring and the N-ethyl group are susceptible to oxidation, which can lead to ring-opening products, N-dealkylation, or the formation of N-oxides. The initial step in the oxidative degradation of amines often involves the formation of an amine radical.
-
Thermal Degradation: At elevated temperatures, cyclic amines like piperidine can undergo ring-opening reactions. For 3-Chloro-1-ethylpiperidine, thermal stress can accelerate hydrolysis and other decomposition pathways.
Q2: What are the expected degradation products under acidic and basic conditions?
A2:
-
Acidic Conditions: Under acidic conditions, the hydrolysis of the C-Cl bond is the predominant degradation pathway, leading to the formation of 1-ethyl-3-piperidinol. The rate of this reaction is generally accelerated in an acidic medium.
-
Basic Conditions: In alkaline conditions, the formation of the bicyclic aziridinium ion is favored due to the deprotonation of the piperidine nitrogen, which enhances its nucleophilicity. This can be followed by reaction with available nucleophiles or rearrangement.
Q3: How can I minimize the degradation of 3-Chloro-1-ethylpiperidine during storage and handling?
A3: To ensure the stability of 3-Chloro-1-ethylpiperidine, it is crucial to store it in a cool, dry place, away from light and moisture. The compound is often supplied as a hydrochloride salt to improve its stability. It is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. Avoid contact with strong oxidizing agents and bases.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC/GC analysis | Degradation of the sample. | 1. Verify Sample Preparation: Ensure that the sample was prepared fresh and that the diluent is compatible and does not promote degradation. 2. Check Storage Conditions: Confirm that the stock solution and samples were stored under appropriate conditions (cool, dark, and tightly sealed). 3. Perform Forced Degradation: Conduct controlled degradation studies (acidic, basic, oxidative, thermal, photolytic) to identify the retention times of potential degradation products. This will help in confirming if the unexpected peaks correspond to degradants. |
| Loss of parent compound signal over time | Instability in the analytical solution or during the analytical run. | 1. Assess Solution Stability: Analyze the sample solution at different time points (e.g., 0, 4, 8, 24 hours) to determine its stability in the chosen diluent. 2. Optimize Instrumental Conditions: For GC analysis, ensure the inlet temperature is not excessively high, which could cause on-column degradation. For HPLC, ensure the mobile phase pH is in a range where the analyte is stable. |
| Poor peak shape (tailing or fronting) | Interaction with the analytical column or inappropriate mobile phase/carrier gas conditions. | 1. For HPLC: Use a column suitable for basic compounds (e.g., a base-deactivated column). Adjust the mobile phase pH to ensure the analyte is in a single ionic form. The addition of a competing amine (e.g., triethylamine) to the mobile phase can sometimes improve peak shape. 2. For GC: Ensure proper deactivation of the liner and column to prevent interactions with the amine. Derivatization of the amine can also improve peak shape and volatility. |
| Inconsistent analytical results | Sample heterogeneity or non-reproducible degradation. | 1. Ensure Homogeneity: Thoroughly mix all solutions before analysis. 2. Control Environmental Factors: Protect samples from light and control the temperature during preparation and analysis to minimize uncontrolled degradation. |
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
General Procedure
-
Prepare a stock solution of 3-Chloro-1-ethylpiperidine in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
For each stress condition, transfer an aliquot of the stock solution into a separate vial.
-
After exposure to the stress condition for a specified duration, neutralize the sample if necessary (e.g., acid-stressed samples with a base, and base-stressed samples with an acid).
-
Dilute the stressed samples to a suitable concentration for analysis.
-
Analyze the stressed samples, along with an unstressed control sample, using a suitable stability-indicating analytical method (e.g., HPLC-UV, LC-MS, GC-MS).
Stress Conditions
| Stress Condition | Protocol | Primary Degradation Pathway |
| Acidic Hydrolysis | Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours. | Hydrolysis of the C-Cl bond. |
| Basic Hydrolysis | Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours. | Intramolecular cyclization (formation of aziridinium ion) and hydrolysis. |
| Oxidative Degradation | Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours. | Oxidation of the piperidine ring and N-ethyl group. |
| Thermal Degradation | Heat the solid compound or a solution at 70°C for 48 hours. | Ring opening, hydrolysis, and other decomposition reactions. |
| Photolytic Degradation | Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period, ensuring an exposure of not less than 1.2 million lux hours and 200 watt hours/square meter. | Photochemical reactions, potentially leading to radical-mediated degradation. |
Visualization of Degradation Pathways and Workflows
Proposed Degradation Pathway of 3-Chloro-1-ethylpiperidine
Caption: Proposed degradation pathways of 3-Chloro-1-ethylpiperidine.
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies.
References
-
Separation of the Thorpe−Ingold and Reactive Rotamer Effect by Using the Formation of Bicyclic Aziridinium Ions. ResearchGate. Available at: [Link]
-
Secondary 3‐Chloropiperidines: Powerful Alkylating Agents. PMC. Available at: [Link]
-
Degradation of amines in CO Capture. SINTEF. Available at: [Link]
-
Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC. Available at: [Link]
-
Synthesis and Characterisation of Novel 3-Chloropiperidines: Secondary Derivatives and Ligands for Cisplatin Analogues. JLUpub. Available at: [Link]
-
Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Available at: [Link]
-
A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments. ResearchGate. Available at: [Link]
-
Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy. Available at: [Link]
-
Degradation studies of amines and alkanolamines during sour gas treatment process. SciSpace. Available at: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]
-
Review on development of forced degradation studies and its approaches on stability indicating method. World Journal of Pharmaceutical Research. Available at: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Sygnature Discovery. Available at: [Link]
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]
- Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on
Technical Support Center: Scaling Up the Synthesis of 3-Chloro-1-ethylpiperidine
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-1-ethylpiperidine. It provides in-depth technical support, troubleshooting strategies, and answers to frequently asked questions to address challenges encountered during laboratory-scale and pilot-scale production. Our focus is on the prevalent synthetic route: the chlorination of 1-Ethyl-3-piperidinol using thionyl chloride.
Overview of the Core Synthesis
The conversion of 1-Ethyl-3-piperidinol to 3-Chloro-1-ethylpiperidine is a standard nucleophilic substitution reaction where a hydroxyl group is replaced by a chlorine atom. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its high reactivity and the convenient formation of gaseous byproducts (SO₂ and HCl), which can simplify product isolation.
The overall transformation is as follows:
-
Reactant: 1-Ethyl-3-piperidinol
-
Reagent: Thionyl Chloride (SOCl₂)
-
Product: 3-Chloro-1-ethylpiperidine
-
Byproducts: Sulfur Dioxide (SO₂), Hydrogen Chloride (HCl)
Experimental Workflow Diagram
Caption: High-level workflow for the synthesis of 3-Chloro-1-ethylpiperidine.
Detailed Experimental Protocol
This protocol is a representative procedure. Optimization of stoichiometry, temperature, and reaction time is crucial for maximizing yield and purity, especially during scale-up.
Materials:
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Saturated Sodium Bicarbonate (NaHCO₃) solution or Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Equip a three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen/argon inlet connected to a bubbler and an acid gas trap (e.g., a scrubber containing NaOH solution). Ensure all glassware is thoroughly oven-dried.
-
Charging Reactants: Dissolve 1-Ethyl-3-piperidinol (1.0 eq) in anhydrous DCM (or another suitable solvent) and add it to the reaction flask.
-
Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Add thionyl chloride (1.2-1.5 eq) to the dropping funnel and add it dropwise to the stirred solution over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.[6]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.[7] Gentle heating (e.g., to 40 °C or reflux, depending on the solvent) may be required to drive the reaction to completion.[8]
-
Work-up:
-
Cool the reaction mixture back to 0-5 °C.
-
Slowly and carefully quench the reaction by pouring the mixture onto crushed ice or by the slow addition of a cold, saturated NaHCO₃ solution. Caution: This is highly exothermic and releases SO₂ and HCl gas. Ensure adequate ventilation and cooling.
-
Adjust the pH of the aqueous layer to >10 with a cold NaOH solution to ensure the product is in its free base form.
-
-
Extraction & Isolation:
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation to obtain 3-Chloro-1-ethylpiperidine as a colorless to pale yellow liquid.[9]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up in a question-and-answer format.
| Issue ID | Question | Potential Cause(s) | Recommended Solution(s) |
| T-01 | Why is my reaction yield consistently low? | 1. Incomplete Reaction: Insufficient reagent, low temperature, or short reaction time. 2. Product Degradation: The product can be unstable under harsh acidic or basic conditions, or at high temperatures. 3. Work-up Losses: The product hydrochloride salt may be water-soluble, leading to loss during aqueous work-up if the solution is not sufficiently basified. | 1. Drive Completion: Increase the equivalents of SOCl₂ slightly (e.g., to 1.5 eq). After initial stirring at room temperature, gently heat the reaction (e.g., 40 °C) and monitor by TLC/GC.[8] 2. Minimize Degradation: Perform the work-up at low temperatures. Avoid prolonged exposure to strong acids or bases. 3. Improve Extraction: Ensure the aqueous phase is strongly basic (pH > 10) before extraction to convert all product to the free base, which has higher solubility in organic solvents. |
| T-02 | My final product is dark brown and impure. What are the likely side products? | 1. Elimination: Formation of 1-Ethyl-1,2,3,4-tetrahydropyridine due to the basicity of the piperidine nitrogen promoting elimination of HCl. 2. Dimerization/Polymerization: Side reactions catalyzed by acid or heat. 3. N-Oxide Formation: If oxidizing impurities are present. | 1. Control Temperature: Maintain low temperatures during SOCl₂ addition and consider performing the entire reaction at room temperature or below if elimination is a major issue. 2. Use an Inverse Addition: Add the solution of 1-Ethyl-3-piperidinol to the thionyl chloride solution. This keeps the SOCl₂ in excess and can minimize certain side reactions by immediately converting the alcohol.[6] 3. Purification: Ensure efficient vacuum distillation to separate the higher-boiling impurities. |
| T-03 | The reaction stalled and won't go to completion. What should I do? | 1. Moisture Contamination: Water reacts violently with thionyl chloride, consuming it and generating HCl, which can protonate the starting material, rendering it less reactive.[10][11] 2. Poor Quality Reagents: Old or decomposed thionyl chloride; impure starting alcohol. 3. Formation of Insoluble Salts: The hydrochloride salt of 1-Ethyl-3-piperidinol may precipitate, hindering its reaction. | 1. Ensure Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents, and perform the reaction under a strict inert atmosphere (N₂ or Ar).[12] 2. Verify Reagent Quality: Use freshly opened or distilled thionyl chloride. Verify the purity of your starting material via NMR or GC. 3. Improve Solubility: Choose a solvent in which the hydrochloride salt has some solubility (e.g., chloroform or adding a co-solvent like DMF catalytically).[8] |
| T-04 | During scale-up, I observed a dangerous exotherm during the quench step. How can I control this? | 1. Rapid Quenching: Adding the reaction mixture too quickly to the quenching solution. 2. Insufficient Cooling: The heat generated from neutralizing excess SOCl₂ and HCl exceeds the capacity of the cooling system.[13] | 1. Reverse Quench: Slowly add the quenching solution (e.g., cold water or aqueous base) to the reaction mixture at a controlled rate, with vigorous stirring and efficient cooling. 2. Dilution: Dilute the reaction mixture with more of the inert solvent before quenching to increase the thermal mass. 3. Use a Peristaltic Pump: For large-scale reactions, use a pump to ensure a slow, controlled addition rate during the quench. |
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common synthesis problems.
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for handling thionyl chloride? A: Thionyl chloride is highly toxic, corrosive, and reacts violently with water.[11]
-
Handling: Always handle thionyl chloride in a well-ventilated chemical fume hood.[10]
-
PPE: Wear appropriate personal protective equipment, including chemical splash goggles, a face shield, a lab coat, and heavy-duty gloves (e.g., butyl rubber or Viton).[5][11]
-
Inert Conditions: It is moisture-sensitive. Never allow it to come into contact with water or moist air, as this liberates toxic HCl and SO₂ gases.[14]
-
Spills: Neutralize small spills with sodium bicarbonate or a similar solid absorbent. Do not use water.
-
Waste: Quench excess thionyl chloride carefully by slowly adding it to a stirred, cold solution of sodium carbonate. Dispose of all waste according to institutional guidelines.[10]
Q2: Can I use other chlorinating agents like SO₂Cl₂ or PCl₅? A: While other agents can chlorinate alcohols, thionyl chloride is generally preferred for this specific transformation. Sulfuryl chloride (SO₂Cl₂) is more commonly used for radical chlorination. Phosphorus pentachloride (PCl₅) can work but introduces solid phosphorus-containing byproducts that complicate purification. For this substrate, SOCl₂ provides the cleanest conversion with volatile byproducts.
Q3: My 1-Ethyl-3-piperidinol starting material is a bit old. Does purity matter? A: Absolutely. The purity of the starting material is critical.
-
Water Content: The presence of water will consume the thionyl chloride reagent.[14] It is advisable to dry the starting material if it has been stored for a long time (e.g., by azeotropic distillation with toluene).
-
Other Impurities: Any nucleophilic impurities can react with thionyl chloride, leading to side products and lower yields. It is recommended to use high-purity starting material (≥98%).[3]
Q4: How do I properly characterize the final product, 3-Chloro-1-ethylpiperidine? A: A combination of analytical techniques should be used:
-
GC-MS (Gas Chromatography-Mass Spectrometry): To determine purity and confirm the molecular weight (m/z = 147.65 g/mol ).[15]
-
¹H and ¹³C NMR (Nuclear Magnetic Resonance Spectroscopy): To confirm the chemical structure, including the position of the chlorine atom and the ethyl group.
-
FTIR (Fourier-Transform Infrared Spectroscopy): To confirm the absence of the starting alcohol's O-H stretch (typically a broad peak around 3300 cm⁻¹) and the presence of C-Cl stretches.[15]
Q5: What is the reaction mechanism, and how does it explain potential byproducts? A: The reaction proceeds through a chlorosulfite intermediate. The tertiary amine of the piperidine ring plays a crucial role.
-
The alcohol's oxygen atom attacks the sulfur of SOCl₂, displacing a chloride ion.
-
The resulting intermediate loses a proton to form a neutral chlorosulfite ester.
-
This is where the pathway can diverge. The chlorosulfite can undergo intramolecular attack (Sₙi mechanism) to give the product with retention of configuration. However, the neighboring nitrogen atom can also displace the chlorosulfite group to form a highly reactive bicyclic aziridinium ion.[9][16]
-
This aziridinium ion is then attacked by a chloride ion. This attack can lead to the desired 3-chloro product, but it can also promote elimination reactions if the chloride ion acts as a base, leading to an unsaturated byproduct.
Caption: Simplified mechanism showing the key aziridinium ion intermediate.
References
- Smolecule. (2024, August 10). Buy 1-Ethyl-3-piperidinol, (S)- | 98584-61-3.
- Alpha Chemika. THIONYL CHLORIDE For Synthesis.
- Carl ROTH. Safety Data Sheet: Thionyl chloride.
- CymitQuimica. CAS 13444-24-1: 1-Ethyl-3-piperidinol.
- University of California, Los Angeles. (2013, July 22). SOP 0079 - Thionyl Chloride.
- Loba Chemie. THIONYL CHLORIDE FOR SYNTHESIS.
- Sigma-Aldrich. (2013, March 19). Thionyl chloride - Safety Data Sheet.
- RSC Publishing. Synthesis of 3-chloropiperidines by iodide-mediated electrolysis.
- Kirchner, M., et al. Secondary 3‐Chloropiperidines: Powerful Alkylating Agents. ChemistryOpen.
- SpectraBase. Piperidine, 3-chloro-1-ethyl-.
- Chem-Impex. 1-Ethyl-3-hydroxypiperidine.
- Organic Syntheses. (2013). Working with Hazardous Chemicals.
- RSC Publishing. (2010, January 15). Analytical Methods.
- SlideShare. Challenges in Scale-Up: Developing a process for the large scale manufacture of a pharmaceutical intermediate.
- Reddit. (2023, October 8). Help with thionyl chloride halogenation.
- Benchchem. Overcoming challenges in the synthesis of Piperidine-3-carbothioamide.
- ResearchGate. Reaction mechanism of the examined 3‐chloropiperidines.
Sources
- 1. Buy 1-Ethyl-3-piperidinol, (S)- | 98584-61-3 [smolecule.com]
- 2. CAS 13444-24-1: 1-Ethyl-3-piperidinol | CymitQuimica [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
- 5. carlroth.com [carlroth.com]
- 6. orgsyn.org [orgsyn.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. reddit.com [reddit.com]
- 9. research.unipd.it [research.unipd.it]
- 10. drexel.edu [drexel.edu]
- 11. westliberty.edu [westliberty.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Challenges in Scale-Up: Developing a process for the large scale manufacture of a pharmaceutical intermediate | PPT [slideshare.net]
- 14. lobachemie.com [lobachemie.com]
- 15. spectrabase.com [spectrabase.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Purity Assessment of 3-Chloro-1-ethylpiperidine: An In-Depth Analysis by HPLC and GC-MS
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
3-Chloro-1-ethylpiperidine is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). As a substituted piperidine, its structural motif is integral to drugs targeting a wide array of conditions.[] The purity of such an intermediate is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final drug product. Impurities, whether they are residual starting materials, by-products from side reactions, or degradation products, can possess their own pharmacological or toxicological profiles, potentially leading to adverse effects or reduced therapeutic efficacy.
Therefore, the robust analytical characterization of 3-Chloro-1-ethylpiperidine is a non-negotiable aspect of drug development and manufacturing. This guide provides an in-depth comparison of two orthogonal and powerful chromatographic techniques for its purity assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind methodological choices, provide detailed experimental protocols, and present a comparative analysis of their respective strengths and limitations in this specific application, grounded in the principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH).[2][3][4]
Logical Approach to Method Selection
The choice between HPLC and GC-MS is dictated by the physicochemical properties of the analyte and the potential impurities. 3-Chloro-1-ethylpiperidine is a semi-volatile, thermally stable tertiary amine. This profile makes it a candidate for both techniques, but the optimal choice depends on the specific analytical goal. The following decision-making framework illustrates the selection process.
Caption: Logical workflow for selecting an analytical technique.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase.[5] For amine-containing compounds like 3-Chloro-1-ethylpiperidine, reversed-phase HPLC (RP-HPLC) is the most common and effective approach.[6]
Expertise-Driven Method Development
The primary challenge in developing an HPLC method for this analyte is its lack of a strong UV-absorbing chromophore. Simple aliphatic amines do not absorb light in the standard UV-Vis detector range (220-400 nm). This necessitates a strategic approach to detection.
-
Detection Strategy:
-
Low UV Detection (200-215 nm): While possible, this range often suffers from high background noise and interference from common solvents like acetonitrile, leading to poor sensitivity.
-
Pre-Column Derivatization: This is a robust and highly sensitive approach. By reacting the analyte with a derivatizing agent that contains a strong chromophore (e.g., 4-toluenesulfonyl chloride), the molecule becomes easily detectable with high sensitivity and specificity.[7][8] This is our chosen strategy for a high-integrity quantitative method.
-
-
Stationary Phase Selection:
-
Mobile Phase Optimization:
-
Solvent System: A gradient of a buffered aqueous phase and an organic solvent (typically acetonitrile) provides the necessary resolving power to separate the main compound from impurities with varying polarities.
-
pH Control: This is the most critical parameter. As 3-Chloro-1-ethylpiperidine is a base, the mobile phase pH must be controlled with a buffer. Operating at a low pH (e.g., pH 2.5-3.5) ensures the amine is protonated (R₃NH⁺). This single ionic state prevents peak tailing, a common issue with amines on silica-based columns, resulting in sharp, symmetrical peaks essential for accurate quantification. A phosphate buffer is an excellent choice for this purpose.[7]
-
Experimental Workflow: HPLC Purity Assessment
Caption: Experimental workflow for HPLC analysis with derivatization.
Detailed Experimental Protocol: HPLC-UV
1. Reagents and Materials:
-
3-Chloro-1-ethylpiperidine Reference Standard and Test Sample
-
Acetonitrile (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Potassium Phosphate Monobasic
-
Phosphoric Acid
-
4-Toluenesulfonyl Chloride (Tosyl Chloride)
-
Sodium Bicarbonate
2. Chromatographic Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reversed-phase column for good resolution. |
| Mobile Phase A | 0.02 M KH₂PO₄, pH adjusted to 3.0 with H₃PO₄ | Buffered aqueous phase to ensure consistent protonation of the amine. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting non-polar compounds. |
| Gradient | 0-20 min: 30-70% B; 20-25 min: 70-30% B | Provides broad screening capability for impurities of varying polarity. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 254 nm | Wavelength for optimal absorbance of the tosyl derivative. |
| Injection Vol. | 10 µL | |
3. Standard and Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v)
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of 3-Chloro-1-ethylpiperidine reference standard into a 50 mL volumetric flask and dissolve in diluent.
-
Sample Solution (0.5 mg/mL): Prepare similarly using the test sample.
4. Derivatization Procedure:
-
To 1.0 mL of the Standard or Sample Solution in a vial, add 1.0 mL of 0.1 M Sodium Bicarbonate solution.
-
Add 2.0 mL of a 10 mg/mL solution of Tosyl Chloride in Acetonitrile.
-
Cap the vial and vortex. Place in a heating block at 60°C for 30 minutes.
-
Cool to room temperature. The solution is ready for injection.
5. System Suitability:
-
Inject the derivatized standard solution five times.
-
The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5. These criteria are based on USP General Chapter <621>.[10][11]
6. Data Analysis:
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Hypothetical HPLC Data
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 4.5 | 0.08 | Unknown Impurity |
| 2 | 12.8 | 99.75 | 3-Chloro-1-ethylpiperidine |
| 3 | 15.2 | 0.12 | Potential Dimer |
| Total | 100.0 | ||
| Calculated Purity | 99.75% |
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatiles and Identification
GC-MS combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry.[12] It is exceptionally well-suited for analyzing volatile and thermally stable compounds, making it an ideal orthogonal technique for assessing 3-Chloro-1-ethylpiperidine.
Expertise-Driven Method Development
-
Rationale for GC-MS: The primary advantages of GC-MS are its ability to definitively identify unknown impurities through their mass spectra and its unparalleled sensitivity for detecting volatile impurities, such as residual solvents from the synthesis process, which are difficult to detect by HPLC-UV.[13][14]
-
Stationary Phase Selection:
-
Inlet and Oven Parameters:
-
Inlet Temperature: A temperature of ~250°C is sufficient to ensure rapid volatilization without causing thermal degradation of the analyte. Using an inert liner is crucial to prevent adsorption or breakdown of active compounds.[15]
-
Temperature Program: A temperature ramp (e.g., starting at 70°C and ramping to 280°C) is essential to first elute highly volatile solvents and then separate the main analyte from any higher-boiling, less volatile impurities.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is the standard, creating reproducible fragmentation patterns that can be compared against spectral libraries (like NIST) for impurity identification.
-
Acquisition Mode: Full scan mode is used to collect data for all ions within a mass range (e.g., m/z 40-300), which is necessary for identifying unknowns.
-
Experimental Workflow: GC-MS Purity Assessment
Caption: Experimental workflow for GC-MS analysis.
Detailed Experimental Protocol: GC-MS
1. Reagents and Materials:
-
3-Chloro-1-ethylpiperidine Reference Standard and Test Sample
-
Dichloromethane (DCM, GC Grade) or other suitable volatile solvent.
2. Chromatographic Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | Robust, general-purpose column for good separation. |
| Carrier Gas | Helium, Constant Flow at 1.2 mL/min | Inert carrier gas providing good efficiency. |
| Inlet Temp. | 250 °C | Ensures efficient vaporization. |
| Injection Mode | Split (50:1) | Prevents column overloading with the main component. |
| Injection Vol. | 1 µL | |
| Oven Program | 70°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min) | Separates volatile solvents from the analyte and higher-boiling impurities. |
| MS Source Temp. | 230 °C | Standard EI source temperature. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Scan Range | m/z 40 - 300 | Covers the expected mass range of the analyte and related impurities. |
3. Standard and Sample Preparation:
-
Standard/Sample Solution (1.0 mg/mL): Accurately weigh ~10 mg of the standard or sample into a 10 mL volumetric flask and dissolve in Dichloromethane.
4. System Suitability:
-
Inject a system suitability standard (e.g., a mixture of the analyte and a known impurity).
-
Resolution between the two peaks should be ≥ 2.0.
-
The signal-to-noise ratio for a low-level impurity standard should be ≥ 10. This ensures the system is performing adequately according to ICH Q2(R1) guidelines.[2][16]
5. Data Analysis:
-
Calculate purity based on the Total Ion Chromatogram (TIC) area percent.
-
For any impurity peak > 0.05%, perform a mass spectral library search to tentatively identify the structure.
Hypothetical GC-MS Data
| Peak | Retention Time (min) | Area (%) | Identification (from MS Library) |
| 1 | 2.1 | 0.06 | Toluene (Residual Solvent) |
| 2 | 8.9 | 99.81 | 3-Chloro-1-ethylpiperidine |
| 3 | 9.2 | 0.13 | 2-Chloro-1-ethylpiperidine (Isomer) |
| Total | 100.0 | ||
| Calculated Purity | 99.81% |
Comparative Analysis: HPLC vs. GC-MS
Both techniques provide high-quality data, but their strengths are complementary. A direct comparison reveals the optimal application for each.
| Feature | HPLC with Derivatization | GC-MS | Senior Scientist's Insight |
| Selectivity | Excellent for isomers and non-volatile impurities. | Excellent for volatile impurities and isomers with different boiling points. | HPLC excels at separating polar, high-boiling point impurities that would not elute from a GC column. GC-MS is superior for resolving positional isomers if they have a sufficient boiling point difference. |
| Sensitivity | Very high (sub-µg/mL) due to the highly absorbing derivative. | Very high (pg-level) due to the low noise of the mass spectrometer. | Both are highly sensitive. The choice depends on the impurity type. GC-MS is unmatched for volatile traces like residual solvents. |
| Impurity ID | Identification is based on retention time matching with standards. | Tentative identification of unknowns is possible through mass spectral library matching. | This is the key advantage of GC-MS. It provides structural clues for unexpected impurities, which is invaluable for process chemistry and safety assessments. |
| Analyte Scope | Broad; suitable for non-volatile and thermally labile compounds. | Limited to volatile and thermally stable compounds. | HPLC is more versatile. If an impurity is a salt or a highly polar degradation product, it can only be analyzed by HPLC. |
| Sample Prep | More complex due to the required derivatization step. | Simple dissolution in a volatile solvent. | The derivatization step in HPLC adds time and potential for variability, requiring careful validation. GC-MS sample prep is significantly faster. |
| Run Time | Typically longer (20-30 minutes) to allow for gradient separation. | Typically faster (15-20 minutes) due to rapid temperature ramping. | GC-MS often offers higher throughput for routine purity checks, assuming the impurities of interest are volatile. |
Conclusion and Recommendations
For the comprehensive purity assessment of 3-Chloro-1-ethylpiperidine, a dual-pronged approach utilizing both HPLC and GC-MS is the most scientifically sound strategy.
-
GC-MS should be employed as the primary method for:
-
Quantifying the main component.
-
Detecting and identifying volatile organic impurities, residual solvents, and thermally stable by-products such as isomers. Its speed and definitive identification capabilities make it ideal for process monitoring and final product release.
-
-
HPLC (with derivatization) should be used as a critical orthogonal method for:
-
Detecting non-volatile or thermally labile impurities that are invisible to GC. This is crucial for forced degradation studies and for ensuring no high molecular weight species are present in the final product.
-
By leveraging the complementary strengths of these two techniques, researchers and drug development professionals can build a complete and trustworthy purity profile for 3-Chloro-1-ethylpiperidine, ensuring the quality and safety of the downstream active pharmaceutical ingredients. This orthogonal approach is a cornerstone of modern analytical validation and is strongly aligned with the principles of quality-by-design in the pharmaceutical industry.
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Title: 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP) Source: US Pharmacopeia (USP) URL: [Link]
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Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency URL: [Link]
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Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]
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Title: USP 621 Changes - Element Lab Solutions Source: Element Lab Solutions URL: [Link]
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Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
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Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: A Practical Method for Trace Level Analysis of Chlorinated Organic Pesticides by Gas Chromatography–Mass Spectrometry Source: LCGC International URL: [Link]
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Title: Separation of Piperidine, 1-acetyl- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
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A Definitive Guide to the Structural Confirmation of 3-Chloro-1-ethylpiperidine using 1H and 13C NMR Spectroscopy
In the landscape of drug development and chemical research, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel compounds like 3-Chloro-1-ethylpiperidine, a substituted heterocyclic amine with potential applications in medicinal chemistry, precise structural elucidation is paramount. This guide provides an in-depth, experience-driven comparison of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for this purpose, supported by detailed experimental protocols and data interpretation. We will explore not only the "how" but also the "why" behind the experimental choices, ensuring a robust and self-validating approach to structural confirmation.
The Imperative of Structural Integrity in Research
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. A minor change in atomic connectivity or stereochemistry can lead to a drastic alteration in its pharmacological profile, transforming a potential therapeutic into an inert or even toxic substance. Therefore, before any functional studies are undertaken, the synthesized molecule's structure must be unequivocally verified. While several analytical techniques can provide structural information, 1H and 13C NMR spectroscopy, often in tandem, offer an unparalleled level of detail for small molecules in solution.
Experimental Protocol: Acquiring High-Fidelity NMR Data
The quality of NMR data is directly dependent on the meticulousness of the sample preparation and the appropriateness of the acquisition parameters. The following protocol is a field-proven method for obtaining high-resolution spectra for a small molecule like 3-Chloro-1-ethylpiperidine.
Step-by-Step Sample Preparation
-
Sample Purity: Begin with a sample of 3-Chloro-1-ethylpiperidine that has been purified by a suitable method, such as column chromatography or distillation, to remove any residual solvents or reaction byproducts that could interfere with the NMR signals.
-
Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. Deuterated chloroform (CDCl3) is a common first choice for many organic molecules due to its excellent dissolving power and relatively simple residual solvent peak.[1] An appropriate volume of solvent is crucial; too little can lead to difficulties in shimming the magnetic field, while too much will dilute the sample unnecessarily.[1] A volume of 0.6-0.7 mL is typical for a standard 5 mm NMR tube.[2]
-
Concentration: For 1H NMR, a concentration of 5-25 mg of the compound is generally sufficient.[2] For the less sensitive 13C NMR, a more concentrated sample of 50-100 mg is preferable to obtain a good signal-to-noise ratio in a reasonable time.[2]
-
Dissolution and Transfer: Dissolve the weighed sample in the deuterated solvent in a small vial before transferring the solution to the NMR tube using a Pasteur pipette. This ensures complete dissolution and allows for filtering out any particulate matter, which can degrade the quality of the spectrum.[2][3]
-
Internal Standard: For precise chemical shift referencing, an internal standard can be added. Tetramethylsilane (TMS) is the conventional standard for organic solvents, with its signal defined as 0.00 ppm.[2] However, for routine analysis, the residual proton signal of the deuterated solvent (e.g., CHCl3 at 7.26 ppm) is often used for calibration.[4]
NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
-
1H NMR:
-
Number of Scans (ns): 16-64
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time (aq): 2-4 seconds
-
Spectral Width (sw): -2 to 12 ppm
-
-
13C NMR:
Spectral Interpretation: Decoding the Structure of 3-Chloro-1-ethylpiperidine
The power of NMR lies in its ability to provide a detailed electronic and connectivity map of a molecule. By analyzing the chemical shifts, integration, and multiplicity (splitting patterns) of the signals in the 1H and 13C NMR spectra, we can piece together the structure of 3-Chloro-1-ethylpiperidine.
Structure of 3-Chloro-1-ethylpiperidine:
1H NMR Spectrum Analysis
The 1H NMR spectrum will show signals for each chemically non-equivalent proton in the molecule.
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| H-3 | ~3.5 - 4.0 | Multiplet | 1H | The proton on the carbon bearing the electronegative chlorine atom will be significantly deshielded. It will be split by the adjacent protons on C-2 and C-4. |
| Ethyl -CH2- | ~2.5 - 3.0 | Quartet (q) | 2H | These protons are adjacent to the nitrogen atom and will be deshielded. They are split by the three protons of the methyl group. |
| Piperidine -CH2- (adjacent to N) | ~2.2 - 2.8 | Multiplets | 4H | The protons on the carbons directly attached to the nitrogen (C-2 and C-6) will be in a similar chemical environment and will likely appear as overlapping multiplets. |
| Piperidine -CH2- (C-4, C-5) | ~1.5 - 2.0 | Multiplets | 4H | These protons are further from the electron-withdrawing groups and will appear at a more upfield chemical shift. They will show complex splitting due to coupling with neighboring protons. |
| Ethyl -CH3 | ~1.0 - 1.3 | Triplet (t) | 3H | This is a typical chemical shift for a methyl group in an ethyl substituent. It will be split into a triplet by the adjacent methylene protons. |
13C NMR Spectrum Analysis
The 13C NMR spectrum provides information about the carbon framework of the molecule. In a standard broadband-decoupled 13C NMR spectrum, each unique carbon atom will appear as a single line.[6]
| Assignment | Predicted Chemical Shift (ppm) | Rationale |
| C-3 | ~55 - 65 | The carbon atom directly bonded to the electronegative chlorine atom will be the most deshielded of the piperidine ring carbons. |
| C-2, C-6 | ~50 - 60 | These carbons are adjacent to the nitrogen atom and will be deshielded. Their chemical shifts may be similar. |
| Ethyl -CH2- | ~45 - 55 | The methylene carbon of the ethyl group is attached to the nitrogen and will be deshielded. |
| C-4, C-5 | ~20 - 35 | These carbons are further from the heteroatoms and will have chemical shifts typical for aliphatic carbons. |
| Ethyl -CH3 | ~10 - 15 | The methyl carbon of the ethyl group will be the most upfield signal. |
Advanced NMR Techniques for Unambiguous Confirmation
For complex molecules or to resolve any ambiguities in the 1D spectra, 2D NMR techniques are invaluable.[7]
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other (typically through 2-3 bonds).[8] For 3-Chloro-1-ethylpiperidine, a COSY spectrum would show correlations between the ethyl -CH2- and -CH3 protons, and between the adjacent protons on the piperidine ring, helping to trace the connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached.[8] This is extremely useful for definitively assigning the carbon signals based on the more easily interpreted proton spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This can be used to piece together the entire molecular framework, for instance, by showing a correlation from the ethyl protons to the C-2 and C-6 carbons of the piperidine ring.
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 is a particularly useful experiment that distinguishes between CH, CH2, and CH3 groups.[9] CH and CH3 signals will appear as positive peaks, while CH2 signals will appear as negative peaks. This would help to confirm the assignments of the different methylene and methyl groups in 3-Chloro-1-ethylpiperidine.
Workflow for Structural Confirmation
The logical flow for confirming the structure of 3-Chloro-1-ethylpiperidine using NMR is as follows:
Comparison with Alternative Analytical Techniques
While NMR is a powerful tool, it is often used in conjunction with other analytical methods for a comprehensive characterization.
| Technique | Information Provided | Advantages for 3-Chloro-1-ethylpiperidine | Disadvantages |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Provides the exact mass, confirming the molecular formula. Fragmentation can give clues about the structure. | Does not provide detailed connectivity information. Isomers can be difficult to distinguish. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Can confirm the presence of C-H and C-N bonds. | Provides limited information on the overall carbon skeleton. |
| X-ray Crystallography | Precise three-dimensional structure in the solid state. | Provides an unambiguous solid-state structure. | Requires a suitable single crystal, which can be difficult to grow. The conformation in the solid state may differ from that in solution. |
For the definitive confirmation of the constitution and connectivity of 3-Chloro-1-ethylpiperidine in the solution phase, which is most relevant to its biological activity, NMR spectroscopy remains the gold standard.
Conclusion
The structural confirmation of a novel compound such as 3-Chloro-1-ethylpiperidine is a critical step in the research and development pipeline. Through a systematic approach involving meticulous sample preparation, the acquisition of high-resolution 1H and 13C NMR spectra, and the application of advanced 2D NMR techniques, an unambiguous structural assignment can be achieved. This guide has provided a comprehensive, experience-based framework for this process, emphasizing the causality behind experimental choices to ensure the integrity and trustworthiness of the results. By integrating these practices, researchers can proceed with confidence in the foundational identity of their molecules.
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Omwenga, S. O., et al. (2020). Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. ACS Omega, 5(24), 14595–14605. [Link]
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Supporting Information for "Synthesis of functionalized alkoxyamines for the preparation of well-defined copolymers". 1H NMR (300 MHz, CDCl3) δ 7.44 – 7.24 (m, 5H, H aromatic), 6.11 (d, J = 6.6 Hz, 1H, H4), 5.13 (s, 2H, H22), 4.58 (d, J = 6.6 Hz, 1H, H2), 3.90 – 3.61 (m, 2H, H29), 1.84 (s, 3H, H26), 1.29 (s, 9H, H9,13,14), 1.20 (t, J = 7.1 Hz, 3H, H28), 1.17 (s, 9H, H8,11,12). 13C NMR (75 MHz, CDCl3) δ 170.28 (C1), 169.55 (C25), 135.60 (C16), 128.78 (C18,20), 128.56 (C19), 128.34 (C17,21), 95.09 (C4), 85.71 (C2), 66.54 (C29), 66.36 (C22), 63.45 (C7), 62.14 (C10), 30.22 (C9,13,14), 30.14 (C8,11,12), 20.79 (C26), 15.11 (C28). [Link]
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ResearchGate. 1 H NMR Spectra of Platinum(II) Complexes Containing Piperidine and Another Amine. [Link]
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Biological activity comparison of 3-Chloro-1-ethylpiperidine derivatives
As a Senior Application Scientist, evaluating the transition of classical alkylating agents into next-generation targeted therapeutics requires a rigorous analysis of structure-activity relationships (SAR) and physicochemical causality. 3-Chloro-1-ethylpiperidine and its advanced derivatives—specifically bis-3-chloropiperidines (B-CePs) and monofunctional 3-chloropiperidines (M-CePs)—represent a significant evolutionary leap from classical nitrogen mustards[1]. Inspired by the natural antibiotic 593A, these compounds overcome the rapid systemic hydrolysis and indiscriminate toxicity that have historically plagued aliphatic mustards like mechlorethamine[2],[3].
This guide provides an objective, data-supported comparison of 3-chloropiperidine derivatives against traditional alternatives, detailing their mechanistic advantages, biological tropism, and the standardized protocols required to validate their efficacy.
Mechanistic Grounding: The Aziridinium Paradigm
The defining advantage of 3-chloro-1-ethylpiperidine derivatives lies in their sterically congested ring system[4]. In classical aliphatic mustards, the nitrogen lone pair is highly exposed, leading to rapid, often premature, activation and off-target toxicity[5].
The Causality of Activation: In 3-chloropiperidines, the reactive moiety is embedded within a piperidine ring. Activation proceeds via a two-step, neighboring-group participation mechanism where the nitrogen internally displaces the chloride ion[2],[6]. This intramolecular nucleophilic substitution generates an ambident, highly reactive bicyclic aziridinium ion intermediate (e.g., 1-ethyl-1-azoniabicyclo[3.1.0]hexane)[2],[6].
Once formed, this electrophilic intermediate preferentially attacks the highly nucleophilic N7 position of guanine (dG) residues in DNA[6],[7]. This N7-alkylation triggers localized depurination, destabilizing the DNA backbone and resulting in strand scission[6],[7]. Furthermore, the bulky covalent adducts formed by B-CePs introduce a secondary mechanism of action: severe steric hindrance that potently inhibits human topoisomerase IIα, an essential DNA-processing enzyme[2],[7].
Fig 1: Dual-action mechanism of 3-chloropiperidines via aziridinium ion formation.
Comparative Biological Performance
A. Oncology: Pancreatic Tropism vs. Broad Cytotoxicity
Traditional mustards like chlorambucil are potent but lack tumor selectivity. Recent SAR studies demonstrate that modifying the linker structure of B-CePs fundamentally alters their biological fate[1]. When appended aromatic moieties are integrated into flexible linkers, these B-CePs exhibit a striking tropism for pancreatic cancer cells (e.g., BxPC-3)[8],[9].
-
The Causality: Aromatic appendages optimize the compound's lipophilicity, shielding the aziridinium intermediate from premature aqueous hydrolysis[8]. This stability allows the drug to hijack specific carrier-mediated transport systems overexpressed in pancreatic tumor cells, leading to massive intracellular accumulation and targeted cytotoxicity that chlorambucil cannot achieve in 3D spheroid models[8],[10].
B. Parasitology: Anthelmintic Repurposing
Beyond oncology, B-CePs have emerged as a novel motif for anthelmintic drug design[11],[12]. When tested against the free-living nematode Caenorhabditis elegans and the parasitic flatworm Schistosoma mansoni, bifunctional derivatives featuring aromatic linkers significantly reduced parasite motility and vitality[11],[3]. Crucially, these specific structural configurations maintained low mammalian cytotoxicity, establishing a viable therapeutic window for treating parasitic infections resistant to current standards of care[11],[3].
C. Stereochemical Dynamics
Chirality acts as a strict gatekeeper for reactivity in this class. In monofunctional derivatives (M-CePs), pure enantiomers display divergent biological activities. The R configuration strongly favors stereoconvergent backside attack during aziridinium ring-opening, resulting in superior plasmid DNA cleavage compared to the inactive S configuration[10].
Quantitative Data Comparison
The following table synthesizes the performance metrics of 3-chloropiperidine derivatives against classical alternatives, highlighting the impact of structural modifications on biological activity.
| Compound Class | Representative Drug / Motif | Primary Target | DNA Cleavage Preference | BxPC-3 Spheroid Activity (IC₅₀) | Anthelmintic Efficacy |
| Classical Nitrogen Mustard | Chlorambucil / Mechlorethamine | Broad DNA Alkylation | Non-specific / Guanine | Inactive (>200 μM)[8] | N/A |
| Aliphatic B-CePs | Flexible Hydrocarbon Linker B-CePs | DNA Alkylation + Topo IIα | N7-Guanine[7] | Moderate (~50-100 μM) | Weak (MMIC >64 μg/mL)[3] |
| Aromatic B-CePs | Appended Aromatic Linker B-CePs | DNA Alkylation + Topo IIα | N7-Guanine[7] | Potent (<10 μM) [8] | High (MMIC 4-16 μg/mL) [3] |
| Chiral M-CePs | R-enantiomer M-CeP | DNA Alkylation | N7-Guanine | Potent (Nanomolar)[10] | Uncharacterized |
Self-Validating Experimental Protocols
To ensure rigorous evaluation, the following methodologies represent the gold-standard, self-validating systems for assessing the physicochemical and biological properties of 3-chloropiperidines.
Fig 2: Standardized plasmid nicking assay workflow for evaluating DNA cleavage.
Protocol 1: Cell-Free DNA Cleavage Assay (Plasmid Nicking)
This assay quantifies the direct DNA alkylating and strand-scission capabilities of the compound[7],[8].
-
Preparation: Dilute the 3-chloropiperidine derivative in freshly prepared BPE buffer (Bovine Pituitary Extract buffer, pH 7.4). Causality: BPE buffer is strictly required because it maintains physiological pH without introducing competing nucleophiles (like Tris) that would prematurely quench the aziridinium ion[8].
-
Incubation: Incubate varying concentrations of the compound with 0.5 μg of supercoiled pBR322 plasmid DNA at 37°C for 3 to 24 hours[8].
-
Electrophoresis: Resolve the samples on a 1% agarose gel stained with ethidium bromide.
-
Validation Checkpoint: The system is self-validating. A negative control (plasmid + buffer only) must show >90% supercoiled DNA. Active compounds will shift the band from the supercoiled form (lower band) to the open circular form (upper band) due to N7-guanine depurination and nicking[8].
Protocol 2: 3D Spheroid Viability Assay (Physiological Tropism)
To accurately assess pancreatic tropism, 2D monolayers are insufficient as they do not model the hypoxic core or penetration barriers of solid tumors[8],[9].
-
Spheroid Generation: Seed BxPC-3 pancreatic cancer cells in ultra-low attachment 96-well plates. Centrifuge lightly and incubate for 72 hours to allow tight spheroid formation.
-
Treatment: Expose spheroids to serial dilutions of the B-CeP compound and Chlorambucil (reference control) for 72 hours.
-
Readout: Lyse the spheroids and quantify viability using an ATP-dependent luminescent assay (e.g., CellTiter-Glo 3D).
-
Validation Checkpoint: Chlorambucil should yield an IC₅₀ > 200 μM due to poor penetration and rapid hydrolysis[8]. Aromatic B-CePs should demonstrate a sharp dose-response curve, validating their enhanced stability and carrier-mediated uptake[8],[10].
References
1.2 - ResearchGate 2. 6 - ResearchGate 3.11 - RSC Publishing 4.3 - PMC 5.4 - RSC Publishing 6.7 - PMC 7.8 - D-NB 8.12 - ResearchGate 9.9 - PubMed 10. 1 - PMC 11.10 - ACS Medicinal Chemistry Letters 12.5 - Biointerface Research
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- 4. Bis-3-chloropiperidines: a novel motif for anthelmintic drug design - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05699J [pubs.rsc.org]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. Direct and Topoisomerase II mediated DNA damage by Bis-3-chloropiperidines: the importance of being an earnest G - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Appended Aromatic Moieties in Flexible Bis-3-chloropiperidines Confer Tropism against Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Bis-3-chloropiperidines: a novel motif for anthelmintic drug design - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Reactivity comparison between 3-Chloro-1-ethylpiperidine and other chloro-piperidines
Reactivity Comparison Guide: 3-Chloro-1-ethylpiperidine vs. Alternative Chloro-piperidines
As pharmaceutical pipelines increasingly rely on functionalized saturated heterocycles, understanding the regioselective and stereoselective reactivity of halo-piperidines is critical for rational drug design. This guide provides an in-depth mechanistic comparison between 3-chloro-1-ethylpiperidine and its structural isomers (2-chloro and 4-chloro analogs), equipping synthetic chemists with the authoritative data needed to predict reaction outcomes, select appropriate conditions, and control ring-expansion or contraction pathways.
Mechanistic Divergence: The Role of Anchimeric Assistance
The position of the chlorine atom relative to the basic nitrogen dictates fundamentally different reaction pathways. This divergence is driven by orbital alignment and the thermodynamic stability of the resulting intermediates.
3-Chloro-1-ethylpiperidine: Aziridinium Ion Formation
Unlike standard alkyl halides, 3-chloro-1-ethylpiperidine undergoes nucleophilic displacement via a two-step, neighboring group participation (anchimeric assistance) mechanism[1]. Because the nitrogen lone pair and the C-Cl bond can adopt an antiperiplanar conformation, the nitrogen acts as an internal nucleophile. It displaces the chloride to form a highly reactive, ambident bicyclic intermediate: 1-ethyl-1-azoniabicyclo[3.1.0]hexane [1][2].
This aziridinium ion is susceptible to nucleophilic attack at two distinct carbon centers, leading to a mixture of products:
-
Attack at the less hindered carbon (C2 of the aziridine ring): Yields ring-contracted 2-substituted pyrrolidines[3].
-
Attack at the more hindered carbon (C3 of the aziridine ring): Yields 3-substituted piperidines with retention of configuration[3].
4-Chloro-1-ethylpiperidine: Direct Substitution
Moving the chlorine to the 4-position eliminates the kinetic viability of neighboring group participation. Forming a 1-azabicyclo[2.2.1]heptane intermediate is highly strained and energetically unfavorable. Consequently, 4-chloro-1-ethylpiperidine relies on standard intermolecular
2-Chloro-1-ethylpiperidine: -Haloamine Reactivity
When the chlorine is at the 2-position (alpha to the nitrogen), the molecule behaves as an
Pathway Visualization
The following diagram maps the divergent reaction pathways of 3-chloro vs. 4-chloro-1-ethylpiperidine when subjected to nucleophilic substitution.
Fig 1: Reaction pathways of 3-chloro vs 4-chloro-1-ethylpiperidine during nucleophilic substitution.
Quantitative Reactivity Comparison
To guide synthetic planning, the table below summarizes the kinetic and thermodynamic profiles of the three isomeric chloro-piperidines.
| Property | 2-Chloro-1-ethylpiperidine | 3-Chloro-1-ethylpiperidine | 4-Chloro-1-ethylpiperidine |
| Reactivity Mode | Neighboring Group Participation | Direct Intermolecular | |
| Key Intermediate | Iminium Ion | 1-Ethyl-1-azoniabicyclo[3.1.0]hexane | None / Transient Carbocation |
| Primary Products | 2-Substituted piperidines | 3-Substituted piperidines & 2-Substituted pyrrolidines | 4-Substituted piperidines |
| Relative Kinetics | Extremely Fast ( | Fast ( | Slow ( |
| Bench Stability | Poor (Must be generated in situ) | Moderate (Store cold, inert atmosphere) | High (Stable under standard conditions) |
Self-Validating Experimental Protocols
The following protocols are designed with built-in analytical checkpoints to validate the mechanistic pathways described above.
Protocol A: Aziridinium-Mediated Substitution of 3-Chloro-1-ethylpiperidine
Objective: Trap the ambident aziridinium intermediate using a primary amine nucleophile and quantify the regioselectivity. Causality: A moderately polar aprotic solvent (e.g., Acetonitrile) is chosen to stabilize the ionic aziridinium chloride intermediate without overwhelmingly solvating the incoming nucleophile, allowing thermodynamic control over the piperidine/pyrrolidine product ratio.
-
Preparation: Dissolve 3-chloro-1-ethylpiperidine (1.0 equiv) in anhydrous Acetonitrile (0.2 M) under a nitrogen atmosphere.
-
Activation: Stir the solution at 40°C for 30 minutes to promote intramolecular cyclization to the 1-ethyl-1-azoniabicyclo[3.1.0]hexane intermediate[1].
-
Nucleophilic Addition: Add benzylamine (2.5 equiv) dropwise. The excess amine acts as both the nucleophile and the acid scavenger.
-
Reaction: Heat the mixture to 70°C for 4 hours.
-
Validation (Self-Correction Step): Withdraw a 50 µL aliquot, quench with saturated
, extract with EtOAc, and analyze via GC-MS.-
Expected Result: You must observe two distinct product peaks with identical mass (
): the 3-(benzylamino)piperidine and the ring-contracted 2-(benzylaminomethyl)pyrrolidine. If only one peak is observed, the starting material was likely structurally compromised.
-
-
Workup: Concentrate the solvent in vacuo, partition between EtOAc and 1M NaOH, dry the organic layer over
, and purify via flash chromatography to isolate the regioisomers.
Protocol B: Direct Substitution of 4-Chloro-1-ethylpiperidine
Objective: Perform a standard
-
Preparation: Dissolve 4-chloro-1-ethylpiperidine (1.0 equiv) in anhydrous DMF (0.2 M).
-
Nucleophilic Addition: Add benzylamine (1.5 equiv) and
(2.0 equiv) to the reaction flask. -
Reaction: Heat the mixture to 110°C for 16 hours. (Note the significantly higher temperature and time required compared to Protocol A).
-
Validation (Self-Correction Step): Perform TLC (DCM:MeOH 9:1).
-
Expected Result: A single new product spot corresponding to 4-(benzylamino)piperidine. The absence of a secondary product spot validates that no ambident intermediate (and thus no structural rearrangement) occurred.
-
-
Workup: Quench with water to remove DMF, extract heavily with diethyl ether, wash the organic layer with brine 3x, dry, and concentrate.
References
-
Hammer C.F., Heller S.R., Craig J.H. "Reactions of β-substituted amines—II. Nucleophilic displacement reactions on 3-chloro-1-ethylpiperidine." Tetrahedron, 1972.[Link]
-
D'hooghe M., De Kimpe N. "Bicyclic Aziridinium Ions in Azaheterocyclic Chemistry – Preparation and Synthetic Application of 1‐Azoniabicyclo[n.1.0]alkanes." ResearchGate, 2016.[Link]
-
"From six- to five-membered heterocycles via ring contraction in the last quarter century." DOI.org, 2026.[Link]
-
"SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION." Rasayan Journal of Chemistry, 2020.[Link]
Sources
Spectroscopic Comparison of 3-Chloro-1-ethylpiperidine with its Precursor: A Technical Guide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist
The transformation of 1-ethylpiperidin-3-ol to 3-chloro-1-ethylpiperidine is a foundational synthetic step in the development of piperidine-based therapeutics and nitrogen mustards. This conversion is not a simple direct substitution; it proceeds via a highly reactive bicyclic intermediate that dictates the stereochemical and kinetic outcomes of the reaction.
This guide objectively compares the spectroscopic profiles of the precursor and the chlorinated product, providing a self-validating experimental protocol and the mechanistic causality behind the observed analytical data.
Mechanistic Causality: The Aziridinium Ion Pathway
The chlorination of 1-ethylpiperidin-3-ol using thionyl chloride (
This internal attack generates an ambident 1-ethyl-1-azoniabicyclo[3.1.0]hexane aziridinium ion [2]. The highly strained bicyclic intermediate is subsequently attacked by the liberated chloride ion to yield 3-chloro-1-ethylpiperidine[3]. Understanding this pathway is critical for analytical scientists, as the transient nature of the aziridinium ion explains why strict temperature and pH controls are required during synthesis to prevent the formation of unwanted pyrrolidine side products[1].
Mechanistic pathway and spectroscopic validation workflow for 3-chloro-1-ethylpiperidine.
Self-Validating Experimental Protocol
To ensure high-fidelity spectroscopic data, the synthesized 3-chloro-1-ethylpiperidine must be free of unreacted precursor and hydrolysis degradation products. The following protocol is designed as a self-validating system, incorporating in-process checks to guarantee structural integrity.
Step-by-Step Methodology
-
Reagent Preparation: Dissolve 1.0 equivalent of 1-ethylpiperidin-3-ol in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
-
Causality: Complete exclusion of moisture is required to prevent the premature hydrolysis of
, which would generate and protonate the piperidine nitrogen, shutting down the required NGP mechanism.
-
-
Controlled Chlorination: Cool the solution to 0 °C using an ice bath. Add 1.2 equivalents of
dropwise over 30 minutes.-
Causality: The formation of the chlorosulfite intermediate is highly exothermic. Low temperatures prevent thermal degradation and unwanted elimination reactions.
-
-
Reflux & Cyclization: Gradually warm the mixture to room temperature, then heat to a gentle reflux (approx. 40 °C) for 2 hours.
-
In-Process Validation: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the baseline-retained alcohol spot confirms the complete formation of the aziridinium ion and subsequent chloride attack.
-
-
Quenching & Free-Base Isolation: Cool the reaction to 0 °C and carefully quench with saturated aqueous
until the aqueous layer reaches pH 8.-
Causality: The product initially forms as a hydrochloride salt. Neutralization is mandatory to release the free base for organic extraction and to obtain accurate, non-protonated NMR spectra[2].
-
-
Extraction: Extract the aqueous layer three times with DCM. Dry the combined organic layers over anhydrous
, filter, and concentrate in vacuo to yield 3-chloro-1-ethylpiperidine.
Spectroscopic Data Comparison
The successful conversion of the alcohol precursor to the alkyl chloride is definitively confirmed through a multi-modal spectroscopic approach. Below is a summarized comparison of the quantitative data[4][5][6][7].
| Analytical Technique | 1-Ethylpiperidin-3-ol (Precursor) | 3-Chloro-1-ethylpiperidine (Product) | Diagnostic Shift / Causality |
| FT-IR Spectroscopy | Broad peak at ~3300–3400 cm⁻¹ (O-H stretch) | Absence of O-H stretch; New sharp peak at ~700–750 cm⁻¹ (C-Cl stretch) | Validates the complete elimination of the hydroxyl group and the successful formation of the carbon-halogen bond. |
| ¹H NMR (CDCl₃) | The altered stereoelectronic environment of the C-Cl bond causes a distinct shift of the equatorial/axial proton at the C3 position. | ||
| ¹³C NMR (CDCl₃) | The C3 carbon shifts upfield. This is characteristic of replacing an oxygen atom with a less electronegative, heavier chlorine atom. | ||
| Mass Spectrometry (ESI-MS) | m/z 129 [M]⁺ | m/z 147 [M]⁺ and 149 [M+2]⁺ | The appearance of the classic 3:1 isotopic cluster definitively confirms the incorporation of a single chlorine atom ( |
Analytical Insights
-
Isotopic Fingerprinting (MS): The most immediate and foolproof method to confirm chlorination is Mass Spectrometry. Because chlorine naturally exists as two stable isotopes (
and ) in an approximate 3:1 ratio, the product spectrum will always display a distinct M and M+2 doublet[4]. The precursor, lacking chlorine, will only show a single molecular ion peak at m/z 129[5]. -
Carbon Shielding (NMR): Novice analysts often expect the
signal of the chlorinated carbon to shift downfield due to chlorine's mass. However, because oxygen is significantly more electronegative than chlorine, the C3 carbon in the precursor is more deshielded ( ~65-70 ppm)[7] than the C3 carbon in the chlorinated product ( ~56-60 ppm)[6].
References
-
Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. ResearchGate. URL: [Link]
-
Secondary 3-Chloropiperidines: Powerful Alkylating Agents. National Library of Medicine (NIH/PMC). URL:[Link]
-
Synthesis and DNA Cleavage Activity of Bis-3-chloropiperidines as Alkylating Agents. ResearchGate. URL:[Link]
-
An unexpected ring contraction of two nitroaryl pro-drugs: conversion of N-(nitroaryl)-3-chloropiperidine derivatives. ResearchGate. URL:[Link]
-
1-Ethyl-3-piperidinol | C7H15NO | CID 114524. PubChem (NIH). URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Secondary 3‐Chloropiperidines: Powerful Alkylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US5264585A - Chiral catalysts for reduction of ketones and process for their preparation - Google Patents [patents.google.com]
- 5. 1-Ethyl-3-piperidinol | C7H15NO | CID 114524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. 1-Ethyl-3-piperidinol | C7H15NO | CID 114524 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Comparison: 3-Chloro-1-ethylpiperidine vs. Canonical Nitrogen Mustards
Executive Summary
3-Chloro-1-ethylpiperidine represents a distinct subclass of alkylating agents known as
This structural constraint fundamentally alters its kinetic profile, offering a "milder" yet potent alkylation trajectory that contrasts with the rapid, often indiscriminate reactivity of aliphatic mustards.[1] This guide analyzes the mechanistic divergence, kinetic efficacy, and experimental validation of this agent against industry standards.[1]
Mechanistic Divergence: The Bicyclic Advantage
The core efficacy of any nitrogen mustard relies on the rate-limiting formation of an electrophilic aziridinium ion (
Canonical Pathway (Mechlorethamine)
Standard mustards possess a bis(2-chloroethyl)amine moiety.[1] The flexible ethyl chain allows rapid cyclization to a 3-membered aziridinium ring. This species is highly reactive and unstable, leading to rapid hydrolysis in aqueous environments (short half-life).[1]
3-Chloro-1-ethylpiperidine Pathway
The chlorine atom is located on the piperidine ring (C3 position). Cyclization requires the nitrogen lone pair to attack the C3 carbon, fusing the 3-membered aziridine ring onto the 6-membered piperidine ring. This forms a bicyclic [3.1.0] system .
-
Thorpe-Ingold Effect: The ring constraints can accelerate formation but also stabilize the resulting cation against non-specific hydrolysis compared to acyclic analogs.
-
Stereoelectronic Control: The rigidity allows for greater selectivity toward specific nucleophiles (e.g., DNA guanine N7) over water.[1]
Visualization: Comparative Activation Pathways
Figure 1: Mechanistic comparison showing the formation of the unstable monocyclic aziridinium ion (left) versus the rigid bicyclic system (right).[1]
Comparative Efficacy Analysis
The following data synthesizes kinetic properties and biological activity profiles. 3-Chloro-1-ethylpiperidine is often utilized as a pharmacophore intermediate; thus, its "efficacy" is best evaluated by its alkylating potential relative to established drugs.
Table 1: Physicochemical & Kinetic Profile
| Feature | 3-Chloro-1-ethylpiperidine | Mechlorethamine (HN2) | Chlorambucil |
| Class | Cyclic | Aliphatic Nitrogen Mustard | Aromatic Nitrogen Mustard |
| Active Species | Bicyclic [3.1.0] Aziridinium | Monocyclic Aziridinium | Monocyclic Aziridinium |
| Reactivity (k) | Moderate/Sustained. The bicyclic strain balances reactivity with stability. | High/Explosive. Rapid onset, short half-life (<15 min in vivo).[1] | Low. Electron-withdrawing aryl group slows cyclization. |
| Hydrolytic Stability | High. Resistance to water attack allows longer circulation time. | Very Low. Rapid deactivation by water. | Moderate. |
| Lipophilicity | High (Piperidine ring).[1] Enhances membrane penetration. | Low (Charged at physiological pH).[1] | Moderate. |
| Primary Utility | Synthetic Intermediate / Targeted Pharmacophore | Systemic Chemotherapy (Hodgkin's) | Chronic Lymphocytic Leukemia (CLL) |
Key Findings
-
Potency vs. Toxicity: While mechlorethamine is a more aggressive alkylator, its utility is limited by severe systemic toxicity.[1] 3-Chloro-1-ethylpiperidine derivatives have demonstrated superior activity profiles in specific solid tumor lines (e.g., HCT-15 colon cancer) due to improved lipophilicity and cellular uptake [1].
-
DNA Targeting: The bicyclic aziridinium ion maintains the preference for Guanine-N7 alkylation but shows distinct major groove binding characteristics due to the steric bulk of the piperidine ring [5].
Experimental Validation: NBP Kinetic Assay
To objectively compare the alkylating power of 3-Chloro-1-ethylpiperidine against other agents, the 4-(p-nitrobenzyl)pyridine (NBP) assay is the industry standard. NBP acts as a surrogate nucleophile for DNA bases.[2]
Principle
Alkylating agents react with NBP to form a quaternary pyridinium salt. Upon alkalinization, this salt yields a blue/violet chromophore (absorbance max ~600 nm).[1] The rate of color formation correlates directly with alkylating activity.
Protocol: Kinetic Determination of Alkylation Rate ( )[1]
Reagents:
-
Test Compound: 3-Chloro-1-ethylpiperidine (10 mM stock in Acetone).
-
Control: Chlorambucil (10 mM stock).[1]
-
Reagent: 5% NBP in Acetone.
-
Buffer: Acetate buffer (0.05 M, pH 5.0).
-
Base: 0.1 M NaOH.
Workflow:
-
Incubation: Mix 1 mL of Test Compound stock with 1 mL NBP solution and 2 mL Acetate buffer.
-
Thermal Stress: Incubate at 37°C in a shaking water bath.
-
Sampling: At defined intervals (
min), withdraw 0.5 mL aliquots. -
Quenching & Development: Immediately add 1 mL Acetone and 0.5 mL 0.1 M NaOH to the aliquot.
-
Quantification: Measure Absorbance (
) within 2 minutes (color is transient). -
Calculation: Plot
vs. Time. The initial slope represents the pseudo-first-order rate constant ( ).
Visualization: NBP Assay Workflow
Figure 2: Step-by-step workflow for the NBP colorimetric alkylation assay.
Safety & Handling (Self-Validating Protocol)
Working with 3-Chloro-1-ethylpiperidine requires strict adherence to safety protocols due to its vesicant nature.
-
Neutralization: Unlike acid chlorides, nitrogen mustards are deactivated by nucleophilic oxidation .[1] A solution of 10% Sodium Thiosulfate (
) is required for spill cleanup and glassware decontamination. -
Verification: To verify decontamination, perform a spot check with NBP solution on the treated surface.[1] Absence of purple color indicates successful neutralization.
References
-
Göttlich, R., et al. (2025).[1] Synthesis and Characterisation of Novel 3-Chloropiperidine Derivatives as DNA Alkylating Agents. Justus-Liebig-Universität Gießen. Link
-
Bhattacharyya, S., et al. (2019).[1] Potential of the NBP Method for the Study of Alkylation Mechanisms. ResearchGate. Link
-
Goodman & Gilman. (2018). The Pharmacological Basis of Therapeutics: Drug Toxicity and Poisoning. AccessAnesthesiology. Link
-
Georg, M., et al. (2024).[1] Secondary 3‐Chloropiperidines: Powerful Alkylating Agents. PubMed Central. Link
-
Legin, A. A., et al. (2025).[1] Understanding the Alkylation Mechanism of 3‐Chloropiperidines – NMR Kinetic Studies. ResearchGate. Link
Sources
A Comparative Guide to the Cross-Reactivity Profiling of 3-Chloro-1-ethylpiperidine in Preclinical Biological Assays
In the landscape of modern drug discovery, the preclinical evaluation of a new chemical entity's (NCE) specificity is a cornerstone of its safety and efficacy assessment. The piperidine scaffold is a well-established privileged structure in medicinal chemistry, present in numerous approved drugs targeting a wide array of biological receptors.[1][2] This guide provides an in-depth, comparative framework for conducting cross-reactivity studies on 3-Chloro-1-ethylpiperidine, a novel piperidine derivative. While specific biological data for this compound is not yet publicly available, its structural similarity to known centrally active agents necessitates a rigorous evaluation of its off-target binding profile.
This document is structured to guide researchers through the logical progression of a cross-reactivity investigation, from initial target class identification to broad panel screening and functional validation. We will operate under the well-founded hypothesis that, given its N-ethylpiperidine core, 3-Chloro-1-ethylpiperidine is being developed as a potential analgesic agent targeting the mu-opioid receptor (MOR). Our objective is to build a self-validating experimental cascade that not only identifies potential liabilities but also provides a comparative context against established therapeutic agents.
The Rationale for Cross-Reactivity Screening
Off-target interactions are a primary cause of adverse drug reactions and late-stage clinical trial failures. For piperidine-containing molecules, which are known to interact with a variety of receptors, a comprehensive understanding of their binding profile is critical.[3][4] Increased lipophilicity and structural rigidity, features that can enhance potency at the primary target, may also increase the likelihood of binding to unintended proteins.[3] Therefore, early-stage, systematic cross-reactivity profiling is not merely a regulatory requirement but a fundamental aspect of risk mitigation in drug development.[5]
The experimental workflow for assessing the cross-reactivity of a novel compound like 3-Chloro-1-ethylpiperidine can be visualized as a multi-stage process, beginning with focused screening on the primary target and its close relatives, followed by a broader screen against a panel of common off-targets.
Figure 1: A three-phase experimental workflow for the comprehensive cross-reactivity profiling of a new chemical entity.
Phase 1: Primary Target and Subtype Selectivity Profiling
The initial and most critical step is to quantify the affinity of 3-Chloro-1-ethylpiperidine for its intended target, the mu-opioid receptor, and to assess its selectivity against the closely related delta-opioid (DOR) and kappa-opioid (KOP) receptors. High affinity for DOR or KOP could lead to undesirable side effects. The gold-standard method for this is the competitive radioligand binding assay.
Experimental Protocol: Opioid Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of 3-Chloro-1-ethylpiperidine for human mu, delta, and kappa opioid receptors expressed in recombinant cell lines (e.g., HEK293 or CHO).
Materials:
-
Cell Membranes: Commercially available prepared membranes from cells overexpressing the human MOR, DOR, or KOP receptors.
-
Radioligands:
-
For MOR: [³H]-DAMGO (a high-affinity mu-selective agonist).
-
For DOR: [³H]-Naltrindole (a delta-selective antagonist).
-
For KOP: [³H]-U69,593 (a kappa-selective agonist).
-
-
Non-specific Binding Control: Naloxone (a high-concentration non-selective opioid antagonist).
-
Test Compound: 3-Chloro-1-ethylpiperidine hydrochloride, dissolved in an appropriate vehicle (e.g., DMSO), with serial dilutions prepared.
-
Reference Compounds: Morphine (MOR selective), SNC-80 (DOR selective), U-50488 (KOP selective).
-
Assay Buffer: Tris-HCl buffer with appropriate co-factors (e.g., MgCl₂).
-
Scintillation Cocktail and Microplates (96-well).
-
Filtration Apparatus with glass fiber filters (e.g., Whatman GF/B).
Methodology:
-
Preparation: Thaw the cell membranes on ice. Prepare serial dilutions of the test compound and reference compounds in assay buffer. The final DMSO concentration should be kept below 1% to avoid interference.
-
Assay Setup: In a 96-well plate, combine the assay buffer, the specific radioligand at a concentration close to its Kd, and either the vehicle, a known concentration of the test compound, or the non-specific binding control.
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filters in scintillation vials, add the scintillation cocktail, and allow them to equilibrate. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Comparative Data Presentation
The results of this primary screening should be tabulated to allow for a clear comparison of affinities and the calculation of selectivity ratios.
| Compound | Mu-Opioid (MOR) Ki (nM) | Delta-Opioid (DOR) Ki (nM) | Kappa-Opioid (KOP) Ki (nM) | DOR/MOR Selectivity Ratio | KOP/MOR Selectivity Ratio |
| 3-Chloro-1-ethylpiperidine | Hypothetical Value | Hypothetical Value | Hypothetical Value | Calculated | Calculated |
| Morphine (Reference) | 1-10 | >1000 | >1000 | >100 | >100 |
| Pethidine (Reference) | 50-100 | ~5000 | ~5000 | ~50 | ~50 |
| Fentanyl (Reference) | 0.1-1 | >100 | >100 | >100 | >100 |
Note: Reference values are approximate and gathered from various pharmacological sources.
Phase 2: Broad Panel Off-Target Screening
A compound that shows promising potency and selectivity in the primary assays should then be subjected to a broader cross-reactivity screen. This is crucial for identifying potential off-target liabilities that could lead to unexpected pharmacology or toxicity. Several contract research organizations (CROs) offer standardized panels for this purpose, such as the Eurofins SafetyScreen or the Charles River safety pharmacology panels. These panels typically include a wide range of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.[5]
For a CNS-active compound like our hypothetical analgesic, a panel should, at a minimum, include:
-
Adrenergic Receptors (α₁, α₂, β)
-
Dopaminergic Receptors (D₁-D₅)
-
Serotonergic Receptors (various 5-HT subtypes)
-
Muscarinic Receptors (M₁-M₅)
-
Histamine Receptors (H₁, H₂)
-
Ion Channels (e.g., hERG, NaV, CaV)
-
Transporters (e.g., for dopamine, serotonin, norepinephrine)
The standard approach is to screen the test compound at a single high concentration (e.g., 10 µM). Any target showing significant inhibition (typically >50%) is flagged as a "hit" and requires further investigation.
Phase 3: Functional Validation of Off-Target Hits
A binding "hit" from a broad panel screen does not necessarily translate to a biological effect. The compound could be an agonist, antagonist, or have no functional consequence at that concentration. Therefore, any significant off-target interaction must be followed up with a functional assay to determine the nature and potency of the activity.
Experimental Protocol: cAMP Functional Assay for a GPCR Hit
Objective: To determine if 3-Chloro-1-ethylpiperidine acts as an agonist or antagonist at an identified GPCR 'hit' (e.g., the D₂ dopamine receptor).
Methodology:
-
Cell Culture: Use a cell line (e.g., CHO) stably expressing the target receptor (D₂).
-
Agonist Mode:
-
Treat the cells with increasing concentrations of 3-Chloro-1-ethylpiperidine.
-
Induce cAMP production with a phosphodiesterase inhibitor like IBMX.
-
Measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
An increase in cAMP (for Gs-coupled receptors) or a decrease (for Gi-coupled receptors, like D₂) indicates agonist activity.
-
-
Antagonist Mode:
-
Pre-incubate the cells with increasing concentrations of 3-Chloro-1-ethylpiperidine.
-
Stimulate the cells with a known agonist for the target receptor (e.g., quinpirole for D₂).
-
Measure the resulting cAMP levels.
-
A rightward shift in the agonist's dose-response curve indicates competitive antagonism.
-
The functional potency (EC50 for an agonist, IC50 or Kb for an antagonist) should be determined and compared to the binding affinity (Ki). A significant discrepancy may suggest complexities such as partial agonism or allosteric modulation.
Comparative Analysis and Conclusion
The ultimate goal of these studies is to build a comprehensive "selectivity profile" for 3-Chloro-1-ethylpiperidine. This profile should be critically compared with those of established drugs in the same therapeutic class. For instance, while fentanyl is a potent MOR agonist, it also has known interactions with other receptors at higher concentrations. A new entity like 3-Chloro-1-ethylpiperidine would ideally demonstrate a superior selectivity window, meaning a larger ratio between its affinity for off-targets and its affinity for the primary target (MOR).
This structured, multi-phase approach provides a robust framework for evaluating the cross-reactivity of 3-Chloro-1-ethylpiperidine. By integrating primary and secondary binding assays with functional validation, researchers can build a comprehensive preclinical safety profile, enabling informed decisions on the compound's potential for further development. This self-validating system, grounded in established pharmacological principles, ensures both scientific integrity and a clear-eyed view of a candidate's therapeutic potential and inherent risks.
References
- Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. ACG Publications.
- A Comparative Safety Analysis of Piperidine Analogs for Drug Development. Benchchem.
- Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing.
- Synthesis and biological evaluation of novel piperidine-benzodioxole derivatives designed as potential leishmanicidal drug candidates. PubMed.
- a) Different modalities of piperidine-containing drugs and drug... ResearchGate.
- Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Dovepress.
- Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI.
- 3-Chloro-piperidine hydrochloride. Chem-Impex.
- 3-CHLORO-1-ETHYLPIPERIDINE HYDROCHLORIDE AldrichCPR. Sigma-Aldrich.
- Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI.
- 3-Chloro-1-[2-(2-methylpropoxy)ethyl]piperidine. PubChem.
- Piperidine, 3-chloro-1-ethyl-. SpectraBase.
- Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega.
- 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. PMC.
- Antioxidant potential of piperidine containing compounds-a short review. SciSpace.
- IgE-mediated chlorhexidine allergy—Cross-reactivity with other biguanide disinfectants. ADR-AC.
- Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal.
- 3-Chloro-1-ethylpiperidine SDS, 2167-11-5 Safety Data Sheets. ECHEMI.
- The Two-Sided Experimental Model of ImmunoCAP Inhibition Test as a Useful Tool for the Examination of Allergens Cross-Reactivity on the Example of α-Gal and Mammalian Meat Sensitization—A Preliminary Study. MDPI.
- 12 - SAFETY DATA SHEET. Fisher Scientific.
- Comparison of cross-reactive carbohydrate determinant reactivity using recombinant component resolve. HYCOR Biomedical.
- Safety Data Sheet: 1-Ethyl-3-hydroxypiperidine. Chemos GmbH&Co.KG.
- Tissue Cross-Reactivity Studies. Charles River Laboratories.
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Safety Operating Guide
3-Chloro-1-ethylpiperidine proper disposal procedures
Comprehensive Safety and Disposal Protocol for 3-Chloro-1-ethylpiperidine
As an intermediate frequently utilized in complex pharmaceutical syntheses, 3-Chloro-1-ethylpiperidine (CAS: 2167-11-5)[1] demands rigorous handling and disposal protocols. Unlike standard halogenated solvents, this compound presents unique mechanistic hazards due to its structural propensity for intramolecular reactivity.
This guide provides drug development professionals and laboratory safety officers with the authoritative, step-by-step methodologies required to manage, neutralize, and dispose of this chemical safely, ensuring both regulatory compliance and environmental protection.
To understand the strict disposal requirements for 3-Chloro-1-ethylpiperidine, one must understand its behavior in solution. It is not merely a toxic organic compound; it acts as a potent alkylating agent under specific conditions[2].
Kinetic and synthetic studies demonstrate that in polar or aqueous media, 3-chloro-1-ethylpiperidine undergoes a two-step nucleophilic displacement via a neighboring group participation mechanism[2]. The tertiary nitrogen atom internally displaces the adjacent chloride ion, generating an ambident bicyclic intermediate known as the 1-ethyl-1-azoniabicyclo[3.1.0]hexane (aziridinium) ion [2].
This highly strained aziridinium ion is exceptionally electrophilic. If discharged into the environment or sewer systems, it will readily react with available nucleophiles, including biological macromolecules such as the guanine residues in DNA[2]. This alkylating potential is the primary reason why aqueous dilution or sewer discharge is strictly prohibited [1].
Mechanistic pathway of 3-Chloro-1-ethylpiperidine activation into an alkylating aziridinium ion.
Quantitative Data & Hazard Profiling
Before initiating any disposal or cleanup workflow, personnel must be familiar with the physicochemical properties that dictate the compound's handling parameters.
Table 1: Chemical Identity and Hazard Summary
| Parameter | Specification / Protocol Requirement |
| Chemical Name | 3-Chloro-1-ethylpiperidine |
| CAS Numbers | 2167-11-5 (Free Base)[1] / 50461-27-3 (HCl Salt)[3] |
| Molecular Formula | C₇H₁₄ClN |
| Primary Hazard Modality | Alkylating agent via aziridinium intermediate[2] |
| Environmental Hazard | High mobility/toxicity in aqueous systems; Do not discharge to sewers[1] |
| Extinguishing Media | Dry chemical, CO₂, or alcohol-resistant foam[1] |
Step-by-Step Disposal Methodologies
The disposal of 3-Chloro-1-ethylpiperidine must be treated as the destruction of a reactive halogenated species. The following protocols are designed as self-validating systems to ensure zero environmental contamination.
Protocol A: Primary Chemical Waste Destruction
Because the molecule contains a covalently bound chlorine atom, standard incineration is insufficient. Combustion will generate highly corrosive and toxic hydrogen chloride (HCl) gas.
-
Segregation: Collect all pure chemical waste and stock solutions in dedicated, clearly labeled, and tightly sealed containers approved for halogenated organic waste[1].
-
Moisture Exclusion: Ensure the waste container is free of water to prevent the premature formation of the reactive aziridinium ion[2].
-
Facility Transfer: Transfer the sealed waste to a licensed chemical destruction plant[1].
-
Controlled Incineration: The facility must subject the waste to controlled thermal destruction (typically >1000°C) to break the piperidine ring and fully oxidize the organic components[1].
-
Flue Gas Scrubbing (Validation Step): Ensure the incineration facility utilizes alkaline flue gas scrubbing. The scrubber neutralizes the resultant HCl gas into benign chloride salts before environmental exhaust[1].
Standard disposal workflow utilizing controlled incineration and alkaline flue gas scrubbing.
Protocol B: Contaminated Packaging & Spill Cleanup
Empty containers and spill zones retain microscopic residues that pose a severe exposure risk.
-
Spill Containment: In the event of a spill, immediately evacuate personnel to safe areas and remove all sources of ignition. Use spark-proof tools and wear chemical impermeable gloves[1].
-
Inert Absorption: Absorb the spill using an inert, non-combustible material such as dry sand or earth[1]. Do not use combustible absorbents like sawdust, which can react or create a fire hazard.
-
Triple Rinsing of Containers: Empty reagent containers must be triply rinsed with a compatible non-polar organic solvent (e.g., dichloromethane) to dissolve residual 3-chloro-1-ethylpiperidine[1].
-
Rinsate Validation (Self-Validating Step): To confirm the container is truly decontaminated, test a drop of the final rinsate with a dilute silver nitrate (AgNO₃) solution. The absence of a white AgCl precipitate confirms the complete removal of the chlorinated piperidine residue.
-
Physical Destruction: Once validated as clean, puncture the packaging to make it unusable for any other purpose. It can then be disposed of in a sanitary landfill or routed for controlled incineration[1].
Waste Routing Matrix
Use the following matrix to quickly determine the logistical routing for different types of 3-Chloro-1-ethylpiperidine waste generated in your laboratory.
Table 2: Waste Stream Segregation Matrix
| Waste Material | Primary Routing | Required Treatment |
| Pure Chemical / Stock Solutions | Halogenated Organic Waste | Controlled Incineration + Flue Gas Scrubbing[1] |
| Aqueous Reaction Mixtures | Highly Hazardous Aqueous Waste | Specialized Chemical Destruction (Do not sewer)[1] |
| Contaminated Packaging | Solid Hazardous Waste | Triple Rinse → Puncture → Sanitary Landfill[1] |
| Spill Absorbents (Sand/Earth) | Solid Hazardous Waste | Licensed Chemical Destruction Plant[1] |
References
-
ResearchGate. "Synthesis and evaluation of a bis-3-chloropiperidine derivative incorporating an anthraquinone pharmacophore". Available at:[Link]
Sources
Personal protective equipment for handling 3-Chloro-1-ethylpiperidine
As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as an applied science governed by physical organic chemistry. Handling 3-Chloro-1-ethylpiperidine (CAS 2167-11-5) and its hydrochloride salt (CAS 50461-27-3) requires a deep understanding of its kinetic behavior in solution. This guide provides the mechanistic rationale behind the required Personal Protective Equipment (PPE) and outlines self-validating operational workflows to ensure absolute safety during drug development and synthetic applications.
The Mechanistic Imperative for Stringent PPE
To understand why standard laboratory precautions are insufficient for 3-chloro-1-ethylpiperidine, we must examine its structural reactivity. Unlike simple alkyl halides, this compound does not passively wait for an external nucleophile. Instead, it undergoes a rapid intramolecular nucleophilic substitution (
The tertiary nitrogen's lone pair internally displaces the adjacent chloride ion, generating a highly strained, electrophilic 1-ethyl-1-azoniabicyclo[3.1.0]hexane intermediate (a bicyclic aziridinium ion)[2]. This intermediate is functionally analogous to the reactive species formed by nitrogen mustard chemotherapeutics[3]. It acts as a potent alkylating agent, indiscriminately attacking biological nucleophiles such as dermal proteins and the N7-position of DNA guanine residues[3]. Consequently, exposure to the free base presents severe vesicant (blistering) and mutagenic hazards[4].
Mechanistic pathway of 3-Chloro-1-ethylpiperidine toxicity and neutralization.
Quantitative PPE Specifications
Because the aziridinium intermediate is highly electrophilic and the parent compound is a lipophilic free-base, barrier selection must prioritize absolute chemical resistance over mere splash protection. Standard nitrile gloves offer virtually zero breakthrough resistance to the solvent carriers typically used with this compound.
| PPE Component | Material Specification | Breakthrough Time | Mechanistic Rationale |
| Primary Gloves | Butyl Rubber (≥ 0.3 mm) | > 480 min | Provides excellent resistance to polar cyclic amines and prevents permeation of the alkylating agent. |
| Secondary Gloves | Nitrile (≥ 0.11 mm) | < 30 min (Splash only) | Worn under primary gloves to maintain a continuous barrier during the safe doffing of contaminated outer gloves. |
| Eye Protection | Polycarbonate Face Shield + Goggles | N/A | Protects against vesicant aerosols generated if the exothermic aziridinium formation causes solvent micro-boiling[4]. |
| Respiratory | NIOSH OV/P100 Cartridge | N/A | Captures volatile free-base amines and toxic particulate aerosols during weighing or transferring[4]. |
| Body Protection | Tychem® 2000 Suit (or equivalent) | N/A | Prevents rapid dermal absorption of the highly lipophilic free base in the event of a major spill. |
Operational Workflows for Safe Handling
The following protocols are designed as self-validating systems: every step actively mitigates a specific mechanistic risk associated with aziridinium formation and exposure.
Protocol 1: Safe Dispensing and Reaction Execution
-
Environmental Isolation: Ensure the fume hood is operating at a face velocity of 0.5 m/s (100 fpm). Purge the Schlenk line or reaction vessel with inert gas (N₂/Ar).
-
Causality: Prevents ambient moisture from initiating uncontrolled hydrolysis and prevents the escape of volatile amine vapors into the laboratory environment.
-
-
Form Selection & Weighing: Whenever synthetically viable, utilize the hydrochloride salt (CAS 50461-27-3) rather than the free base. Weigh the solid in a closed, tared vial.
-
Causality: Protonation of the tertiary amine locks the lone pair, completely preventing the intramolecular
formation of the toxic aziridinium ion during storage and handling.
-
-
Temperature-Controlled Activation: Transfer the vial to the reaction vessel. Add the reaction solvent (e.g., anhydrous DMF or DCM) via a gas-tight syringe. If the free base is required for the reaction, add the stoichiometric base (e.g., DIPEA) dropwise at 0°C .
-
Causality: Low temperatures kinetically suppress the rate of intramolecular cyclization. This prevents thermal runaway and ensures the aziridinium ion is generated only when the target nucleophile is already present in the reaction mixture.
-
Protocol 2: Chemical Quenching and Waste Disposal
Never dispose of unquenched 3-chloro-1-ethylpiperidine in standard organic waste streams, as it will continue to form alkylating agents that endanger waste-handling personnel.
-
Quenching Preparation: Prepare a 1.0 M aqueous solution of Sodium Thiosulfate (
) or 1.0 M . -
In-situ Deactivation: Slowly add the quenching solution to the completed reaction mixture at 0°C. Stir vigorously for a minimum of 2 hours at room temperature.
-
Causality: The thiosulfate anion acts as a strong, "soft" nucleophile. It rapidly and selectively attacks the highly strained aziridinium ring, opening it to form a non-toxic, water-soluble thiosulfate ester that poses no alkylation threat[1].
-
-
Surface Decontamination: Wipe down all balances, spatulas, and fume hood sashes with a 10% bleach solution, followed by standard soap and water.
-
Waste Segregation: Collect all quenched aqueous and organic waste in a clearly labeled "Deactivated Halogenated Amine Waste" container.
Emergency Response Plan
-
Dermal Exposure: The compound is a vesicant. Immediately remove contaminated clothing (including inner nitrile gloves if breached). Flush the affected area with copious amounts of water for at least 15 minutes. Do not apply neutralizing chemicals directly to the skin, as the exothermic reaction can worsen tissue damage[4].
-
Spill Management: Evacuate the immediate area. Wearing full PPE (including the OV/P100 respirator), cover the spill with an inert absorbent (e.g., vermiculite). Carefully transfer the absorbed material into a sealable container and treat it with the 1.0 M Sodium Thiosulfate quenching solution before final disposal[4].
References
1.[4] 3-Chloro-1-ethylpiperidine SDS, 2167-11-5 Safety Data Sheets. ECHEMI. 4 2.[3] Understanding the Alkylation Mechanism of 3‐Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. ResearchGate / Unipd. 3 3.[1] Highly Regioselective Ring Opening of a Common N,N-Dialkylaziridinium Ion by Carboxylic Acids. ResearchGate. 1 4.[2] From six- to five-membered heterocycles via ring contraction in the last quarter century. DOI / Scopus. 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
